4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXBOOGNPKSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654247 | |
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-56-2 | |
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" synthesis mechanism
An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound, a critical intermediate in the development of advanced pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[1][2][3] The core of this synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This document elucidates the underlying mechanism, provides a detailed experimental protocol, and explores the critical process parameters that govern reaction efficiency and product purity. The content is tailored for researchers, chemists, and process development scientists who require a deep, mechanistic understanding coupled with practical, field-proven insights.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a highly functionalized aromatic compound whose value is primarily defined by its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its structure incorporates a nucleophilic hydrazine moiety, an electron-withdrawing nitrile group, and a lipophilic trifluoromethyl group. This unique combination makes it an ideal precursor for constructing pyrazole rings, a common scaffold in medicinal chemistry. The most prominent application is in the multi-step synthesis of Celecoxib, where this intermediate is condensed with a diketone to form the central pyrazole core of the drug.[3][4] A thorough understanding of its synthesis is therefore paramount for ensuring the quality, yield, and scalability of subsequent API manufacturing processes.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The principal and most efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] This pathway is distinct from electrophilic substitutions common to many aromatic systems and relies on the specific electronic characteristics of the substrate. The reaction proceeds via a well-established two-step addition-elimination mechanism.[7]
Starting Material: 4-Fluoro-3-(trifluoromethyl)benzonitrile Nucleophile: Hydrazine (typically as Hydrazine Hydrate, N₂H₄·H₂O)
Pillar of Causality: Why this Reaction Works
The feasibility of the SNAr reaction is entirely dependent on the electronic nature of the aromatic ring. A standard benzene ring is electron-rich and thus repels nucleophiles. However, in 4-Fluoro-3-(trifluoromethyl)benzonitrile, the ring is heavily "activated" towards nucleophilic attack by the presence of two powerful electron-withdrawing groups (EWGs):
-
Trifluoromethyl Group (-CF₃): Positioned ortho to the leaving group, it exerts a strong inductive effect (-I), pulling electron density from the ring.
-
Cyano Group (-CN): Positioned para to the leaving group, it exerts both a strong inductive (-I) and resonance (-M) effect, further delocalizing electron density.
These groups render the carbon atoms of the ring electrophilic, particularly the carbon atom bonded to the fluorine (C4). Fluorine's high electronegativity further polarizes the C-F bond, making C4 the primary site for nucleophilic attack.[7]
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation (Rate-Determining Step)
The reaction initiates with the attack of the lone pair of electrons from the terminal nitrogen of hydrazine on the electron-deficient C4 carbon of the benzonitrile ring. This is the rate-determining step of the reaction.[7] This attack temporarily breaks the ring's aromaticity, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]
The negative charge of this complex is not localized; it is delocalized across the aromatic system and is effectively stabilized by the ortho -CF₃ and para -CN groups, which can accommodate the negative charge through induction and resonance. This stabilization is crucial; without it, the energy barrier for forming the intermediate would be prohibitively high.
Step 2: Elimination and Re-aromatization (Fast Step)
The Meisenheimer complex is a transient species. In the second, rapid step, the complex collapses, and the aromaticity of the ring is restored by the expulsion of the leaving group, the fluoride ion (F⁻). Fluoride is an effective leaving group in SNAr reactions due to the highly polarized C-F bond that weakens upon formation of the intermediate. The result is the formation of the stable final product, this compound.
Mechanistic Diagram
Caption: Figure 1: S-N-Ar Mechanism for Synthesis.
Field-Proven Experimental Protocol
This protocol represents a self-validating system, incorporating steps for reaction monitoring and purification to ensure high product quality.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Considerations |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 175277-67-5 | 189.11 | Starting material; purity should be >98% |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | Highly toxic and corrosive; handle with extreme care in a fume hood |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Common reaction solvent; polar protic[5] |
| Deionized Water | 7732-18-5 | 18.02 | Used for precipitation and washing |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 10.0 g (52.9 mmol) of 4-Fluoro-3-(trifluoromethyl)benzonitrile.
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Nucleophile Addition: While stirring, carefully add 5.3 g (105.8 mmol, 2.0 equivalents) of hydrazine hydrate to the solution dropwise using an addition funnel over 10 minutes. Causality Note: A slight excess of hydrazine is used to ensure complete conversion of the starting material.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The reaction environment should be inert (under nitrogen) to prevent unwanted side reactions.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction every hour using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.[5] The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Product Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow to white precipitate of the product will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two portions of 50 mL cold deionized water to remove residual salts and excess hydrazine. Further purify the crude product by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.[5]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Safety and Handling
-
Hydrazine is extremely toxic, a suspected carcinogen, and highly corrosive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent potential oxidation of hydrazine.
Experimental Workflow and Data
Synthesis Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Summary of Key Parameters
| Parameter | Recommended Value / Condition | Rationale / Causality |
| Substrate | 4-Fluoro-3-(trifluoromethyl)benzonitrile | The fluorine atom is a superior leaving group for SNAr due to its high electronegativity, which strongly activates the C-F bond towards nucleophilic attack.[7] |
| Nucleophile Stoichiometry | 2.0 equivalents of Hydrazine | Ensures the reaction goes to completion by providing a sufficient excess of the attacking nucleophile. |
| Solvent | Ethanol, Isopropanol, or DMSO | Polar solvents are required to dissolve the reactants and stabilize the charged intermediate. Ethanol is often chosen for its balance of performance, cost, and safety.[5] |
| Temperature | Reflux (e.g., ~80 °C for Ethanol) | Provides the necessary activation energy for the rate-determining nucleophilic attack without causing significant thermal degradation. |
| Reaction Time | 4-6 hours | Typical duration required to achieve full conversion, which must be validated by reaction monitoring (TLC).[5] |
| Typical Yield | > 90% | High yields are expected due to the highly favorable and activated nature of the SNAr reaction. |
Conclusion
The synthesis of this compound is a textbook example of a highly efficient and well-understood Nucleophilic Aromatic Substitution reaction. The success of the synthesis is underpinned by the deliberate electronic activation of the aromatic ring by ortho- and para-electron-withdrawing groups, which facilitates the key rate-determining nucleophilic attack by hydrazine. By adhering to the detailed protocol, which includes in-process monitoring and robust purification steps, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate with high yield and purity, ensuring a solid foundation for the subsequent synthesis of complex APIs.
References
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Dealing with impurities in 4-Hydrazinyl-3- nitrobenzonitrile. BenchChem.
- An improved process for the preparation of celecoxib.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.
- Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
- The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier.
- A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - BenchChem.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
Sources
- 1. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 2. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS: 184163-56-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a key intermediate in modern medicinal chemistry. We will delve into its chemical properties, synthesis, spectral characteristics, and its pivotal role in the construction of bioactive heterocyclic scaffolds, particularly pyrazole derivatives. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.
The Strategic Importance of this compound in Drug Discovery
This compound is a bifunctional aromatic compound featuring a nucleophilic hydrazine moiety and an electrophilic nitrile group, further activated by the presence of a strongly electron-withdrawing trifluoromethyl group. This unique combination of functionalities makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds.
The trifluoromethyl group is a privileged motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrazine group serves as a key handle for the construction of nitrogen-containing heterocycles, most notably pyrazoles, which are core structures in numerous approved drugs and clinical candidates. The nitrile group offers a versatile synthetic handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Safety Profile
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 184163-56-2 | N/A |
| Molecular Formula | C₈H₆F₃N₃ | N/A |
| Molecular Weight | 201.15 g/mol | N/A |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI | 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | [1] |
| InChIKey | AGGXBOOGNPKSRU-UHFFFAOYSA-N | [1] |
| Storage | Store at -20°C under a nitrogen atmosphere. | [1] |
Safety Information:
| Hazard Statement | Precautionary Statement | GHS Pictogram |
| H302: Harmful if swallowed. | P264, P270, P280, P305+P351+P338, P330, P501 | |
| H319: Causes serious eye irritation. | GHS07 (Harmful) |
Data sourced from commercial supplier information.[1]
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine hydrate in a polar solvent such as ethanol. The electron-withdrawing effects of both the nitrile and the trifluoromethyl groups strongly activate the 4-position of the benzene ring towards nucleophilic attack, making the fluoride a good leaving group.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Introduction and Compound Profile
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, incorporating a nucleophilic hydrazine group, an electron-withdrawing nitrile group, and a metabolically stable trifluoromethyl group, makes it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] The trifluoromethyl moiety can enhance properties like lipophilicity and metabolic stability in final drug candidates, while the nitrile and hydrazine groups offer multiple avenues for synthetic modification.[1]
However, the very features that make this compound synthetically valuable also impart a distinct and critical hazard profile. The presence of a hydrazine moiety, in particular, demands a rigorous and informed approach to safety. Hydrazine and its derivatives are well-documented as being reactive and toxic.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the toxicology, handling, and emergency management protocols necessary to work with this compound safely.
Hazard Identification and Toxicological Profile
The primary hazards of this compound are inferred from data on analogous structures, such as other substituted hydrazines and benzonitriles. While specific toxicological data for this exact molecule is not exhaustively documented, a composite hazard profile can be constructed based on its functional groups.
GHS Classification (Anticipated): Based on data for compounds like 3-hydrazinylbenzonitrile and other fluorinated benzonitriles, the following classifications are highly probable[4][5]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]
Toxicological Deep Dive:
-
Hydrazine Moiety: Hydrazines as a class are known systemic toxins. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that the liver is a primary target for hydrazine toxicity. Furthermore, the U.S. Environmental Protection Agency (EPA) has classified hydrazine itself as a probable human carcinogen. The odor threshold for hydrazine is around 3-5 ppm, which is already well above safe exposure limits like the OSHA limit of 1 ppm, making olfactory detection an unreliable safety measure.[2]
-
Nitrile Group (-CN): While the toxicity of aromatic nitriles can be variable, they can be metabolized to release cyanide in vivo, although this is less of a concern than with aliphatic nitriles. The primary hazard is often acute toxicity if ingested, inhaled, or absorbed through the skin.[7]
-
Trifluoromethyl Group (-CF3): This group is generally characterized by its high stability under most biological and chemical conditions.[8] Its main contribution to the hazard profile is indirect, by altering the electronic properties and lipophilicity of the molecule, potentially affecting its absorption and distribution in the body.
The following diagram outlines the logical flow for identifying and responding to the primary hazards associated with this compound.
Caption: Figure 1: Hazard Identification and First Aid Workflow.
Exposure Controls and Personal Protection
Given the compound's hazard profile, particularly the risk of respiratory irritation and the potential carcinogenicity of the hydrazine moiety, stringent exposure controls are mandatory.[2]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A multi-layered PPE approach is essential. The following table summarizes the required equipment, explaining the rationale behind each choice.
| PPE Category | Specification | Rationale & Citation |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Inspect before use. | Protects against dermal absorption and skin irritation. Proper glove removal technique is critical to avoid self-contamination.[9] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Standard goggles protect from splashes, but a face shield is required when handling larger quantities or when there is a significant splash risk, protecting the entire face.[7] |
| Skin/Body Protection | Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Prevents incidental skin contact. Contaminated clothing must be removed and laundered before reuse. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary. Cartridge respirators are not suitable for hydrazines.[2] | This provides the highest level of protection against inhalation of high concentrations of hazardous vapors or dusts.[2] |
Safe Handling, Storage, and Reactivity
Handling Protocols: The workflow for handling this compound must prioritize minimizing exposure at every step.
Caption: Figure 2: Workflow for Safe Laboratory Handling.
Storage Requirements:
-
Container: Store in a tightly closed, original container in a dry, well-ventilated place.
-
Location: Store locked up or in an area accessible only to authorized personnel.[4]
-
Conditions: Handle and store under an inert gas if possible, as hydrazines can be sensitive to air and moisture over time.
Chemical Reactivity and Incompatibility:
-
Oxidizing Agents: Hydrazines are reducing agents and can react violently with strong oxidizing agents (e.g., peroxides, nitrates, hypochlorites).[2][6] Keep segregated from all such materials.
-
Metal Ions: Certain metal ions, particularly ferric (Fe³⁺) and cupric (Cu²⁺), can catalyze the decomposition of hydrazine.[2] This decomposition can be exothermic and produce nitrogen and ammonia gas, leading to pressure buildup. Use scrupulously clean glassware.
-
Heat and Ignition Sources: While the compound itself is a solid, it is combustible. Keep away from heat, sparks, and open flames. Hazardous decomposition products upon burning include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operating and ventilation is adequate.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for hydrazine moiety): For small residual amounts, a dilute (5%) solution of calcium hypochlorite or sodium hypochlorite (bleach) can be used to neutralize the hydrazine component, producing nitrogen and water.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with the bleach solution, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.
Fire Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₃ | Calculated |
| Molecular Weight | 200.14 g/mol | Calculated |
| Appearance | Likely an off-white to yellow solid | Inferred |
| Reactivity Profile | Reducing agent, incompatible with strong oxidizers. | [2][6] |
References
- Simpson, D. K. (1986). Safety and Handling of Hydrazine.
- PubChem. (n.d.). 3-Hydrazinylbenzonitrile.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]
- ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Capot Chemical. (2025).
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. fishersci.com [fishersci.com]
- 5. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS No: 184163-56-2) . This molecule is a key building block in medicinal chemistry, primarily owing to its unique combination of a nucleophilic hydrazine moiety, an electron-withdrawing trifluoromethyl group, and a versatile nitrile functional group. This guide is designed to furnish researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential. The narrative synthesizes available data with established chemical principles to offer field-proven insights into its handling, reactivity, and application in constructing complex molecular architectures.
Introduction: A Molecule of Strategic Importance
This compound has emerged as a valuable intermediate in the landscape of modern drug discovery. The strategic placement of its functional groups imparts a distinct reactivity profile, making it a sought-after precursor for the synthesis of a diverse range of heterocyclic compounds.
The trifluoromethyl (-CF3) group , a bioisostere for chlorine and methyl groups, is a well-established pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its strong electron-withdrawing nature deactivates the aromatic ring to some extent, influencing the reactivity of the other substituents.
The hydrazinyl (-NHNH2) group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is the cornerstone of its utility in constructing various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent scaffolds in numerous approved drugs.
The nitrile (-C≡N) group offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of molecular complexities.
This guide will delve into the fundamental chemical properties of this compound, providing a robust framework for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. The available data for this compound is summarized below.
| Property | Value | Source/Notes |
| CAS Number | 184163-56-2 | [2] |
| Molecular Formula | C₈H₆F₃N₃ | [] |
| Molecular Weight | 201.15 g/mol | [] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| InChI | 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | |
| SMILES | NNc1ccc(C#N)cc1C(F)(F)F | [] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents and water is anticipated based on its functional groups. |
Synthesis of this compound
The most logical and widely practiced method for the synthesis of aryl hydrazines is through nucleophilic aromatic substitution (SNAr) . This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for the precursor to our target molecule.
Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound typically proceeds via the reaction of a 4-halo-3-(trifluoromethyl)benzonitrile with hydrazine hydrate. The trifluoromethyl group ortho to the leaving group (halogen) provides strong activation for the SNAr reaction.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (64-85% solution)
-
Ethanol or n-Butanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point (if a reference value is available) and by spectroscopic analysis (NMR, IR, and MS) to confirm its structure.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The hydrazine protons (-NH and -NH₂) will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic peaks are expected for:
-
N-H stretching of the hydrazine group: around 3200-3400 cm⁻¹
-
C≡N stretching of the nitrile group: around 2220-2240 cm⁻¹
-
C-F stretching of the trifluoromethyl group: in the region of 1000-1350 cm⁻¹ (strong absorptions)
-
Aromatic C-H stretching: just above 3000 cm⁻¹
-
Aromatic C=C stretching: in the 1450-1600 cm⁻¹ region
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201.15). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the hydrazine moiety, and other characteristic fragments.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nucleophilic character of the hydrazine group. This makes it an excellent building block for the synthesis of various heterocyclic systems, which are of great interest in drug discovery.
Formation of Hydrazones
The most fundamental reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
Caption: General scheme for hydrazone formation.
Synthesis of Pyrazole Derivatives
A significant application of aryl hydrazines is in the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities, including use as kinase inhibitors.[5] The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole derivatives.
Caption: Synthesis of pyrazole derivatives.
This cyclocondensation reaction is a powerful tool for generating molecular diversity, as a wide variety of 1,3-dicarbonyl compounds can be employed. The resulting pyrazole derivatives, bearing the trifluoromethylbenzonitrile moiety, are attractive candidates for screening in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed (H302) and causes serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (e.g., nitrogen) at -20°C for long-term stability.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive hydrazine group, a stabilizing and bioactivity-enhancing trifluoromethyl group, and a modifiable nitrile group makes it an ideal starting material for the construction of diverse and complex molecular scaffolds. The facile formation of hydrazones and the subsequent cyclization to form heterocycles like pyrazoles are key reactions that underscore its importance.
Future research will likely focus on expanding the library of compounds derived from this intermediate and exploring their biological activities, particularly as kinase inhibitors and in other therapeutic areas where trifluoromethylated and heterocyclic compounds have shown promise. The development of more efficient and green synthetic methodologies for its preparation and derivatization will also be an area of continued interest. This guide provides a solid foundation for researchers to harness the full potential of this strategic molecule in their quest for new and improved therapeutic agents.
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Reactivity of trifluoromethyl group in benzonitrile derivatives
An In-depth Technical Guide to the Reactivity of Trifluoromethylated Benzonitrile Derivatives
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, fluorinated organic molecules hold a privileged position.[1] The strategic incorporation of fluorine-containing groups can profoundly modulate a molecule's physicochemical and biological properties.[2][3] Among these, the trifluoromethyl (−CF₃) group is paramount, prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving binding affinity and pharmacokinetic profiles.[2][4]
When the robust, powerfully electron-withdrawing −CF₃ group is combined with a nitrile (−C≡N) moiety on a benzene ring, the resulting benzonitrile derivative becomes a highly versatile and reactive scaffold.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core reactivity principles governing these molecules. It moves beyond a simple catalog of reactions to explain the causality behind their chemical behavior, focusing on the synergistic interplay between the trifluoromethyl and nitrile functionalities. We will delve into the dominant reaction pathways, provide validated experimental protocols, and illustrate the application of this chemistry in the synthesis of complex, high-value compounds.
The Electronic Synergy of −CF₃ and −C≡N Groups
The reactivity of a substituted benzene ring is dictated by the electronic nature of its substituents. Both the trifluoromethyl group and the nitrile group are potent electron-withdrawing groups (EWGs), but they operate through different primary mechanisms.
-
The Trifluoromethyl Group (−CF₃): This group exerts a powerful electron-withdrawing effect primarily through induction (σ-withdrawal) due to the high electronegativity of the three fluorine atoms.[6][7] Its influence via resonance (π-effects) is minimal. This strong inductive pull significantly lowers the electron density of the entire aromatic ring.[4]
-
The Nitrile Group (−C≡N): The nitrile group is also strongly electron-withdrawing, operating through both a significant inductive effect and a resonance effect, which delocalizes electron density from the ring onto the nitrogen atom.
When combined on the same aromatic core, these groups create a profoundly electron-deficient (electrophilic) aromatic system. This extreme electron deficiency is the single most important factor governing the scaffold's reactivity, dramatically deactivating the ring towards traditional electrophilic aromatic substitution and strongly activating it for nucleophilic aromatic substitution (SNAr).[5][8]
Table 1: Physicochemical Properties of Key EWGs
| Functional Group | Hansch Lipophilicity Parameter (π) | Primary Electronic Effect | Impact on Aromatic Ring |
| Trifluoromethyl (−CF₃) | +0.88[2] | Strong Inductive Withdrawal | Strong Deactivation |
| Nitrile (−C≡N) | -0.34 | Inductive & Resonance Withdrawal | Strong Deactivation |
| Nitro (−NO₂) | -0.28 | Inductive & Resonance Withdrawal | Strong Deactivation |
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
The most synthetically useful reaction for trifluoromethyl benzonitrile derivatives is Nucleophilic Aromatic Substitution (SNAr). The presence of at least one powerful EWG is a prerequisite for this reaction, and the CF₃-benzonitrile scaffold, with two such groups, is exceptionally well-suited for it.[9][10]
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The rate-determining step is the initial nucleophilic attack on the carbon atom bearing a suitable leaving group (typically a halide), which breaks the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer intermediate.[10] The exceptional stability of this intermediate in CF₃-benzonitrile systems, due to the ability of both the −CF₃ and −C≡N groups to delocalize the negative charge, is what drives the reaction forward. The subsequent rapid expulsion of the leaving group restores aromaticity.[11]
Regioselectivity
For the SNAr reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group.[12][13] This geometry is critical because it allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the EWGs, providing maximum stabilization. If the EWGs are meta to the leaving group, this direct resonance stabilization is not possible, and the reaction rate is significantly diminished or halted altogether. Steric hindrance from a bulky CF₃ group can also influence the site of attack, sometimes favoring the para position over the ortho position.[12][14]
Experimental Protocol: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile
This protocol describes the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, a classic SNAr reaction where ammonia acts as the nucleophile and fluoride is the leaving group. This transformation is a key step in synthesizing various pharmacologically active compounds.[15]
Materials:
-
4-Fluoro-2-trifluoromethylbenzonitrile
-
Anhydrous Ethanol
-
Liquid Ammonia
-
Toluene
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 4-fluoro-2-trifluoromethylbenzonitrile (1.0 eq) in anhydrous ethanol (3–5 L per kg of starting material).
-
Addition of Nucleophile: Cool the vessel and carefully introduce liquid ammonia (1.5 eq).
-
Reaction: Seal the vessel securely. Heat the mixture to 120°C and maintain this temperature with stirring for 8 hours. Monitor the internal pressure throughout the reaction.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess ammonia in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting solid is the crude 4-amino-2-trifluoromethylbenzonitrile.
-
Purification: Recrystallize the crude product from toluene (4–8 L per kg of crude product) to yield the final, purified product with a purity often exceeding 99%.[15]
Transformations of the Nitrile Moiety
While the aromatic ring is primed for nucleophilic attack, the nitrile group itself remains a versatile functional handle for further chemical modification.[16] The powerful electron-withdrawing nature of the adjacent −CF₃ group enhances the electrophilicity of the nitrile carbon, often facilitating its transformation.[16][17]
Key transformations include:
-
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and, upon further reaction, a carboxylic acid.[18][19] This is a fundamental transformation for converting the benzonitrile scaffold into other key pharmaceutical intermediates.
-
Reduction: The nitrile group can be reduced to a primary amine (e.g., R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[18][19] Milder reducing agents such as DIBAL-H can achieve a partial reduction to an aldehyde.[19]
-
Addition of Organometallics: Grignard reagents or organolithiums can add to the nitrile carbon to form an imine intermediate, which is then hydrolyzed upon aqueous workup to yield a ketone.[18][19]
Stability and Reactivity of the Trifluoromethyl Group
A defining characteristic of the trifluoromethyl group is its exceptional stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the −CF₃ group highly resistant to metabolic degradation and inert under most synthetic conditions, including strongly acidic and basic media.[2][20] This robustness is a primary reason for its widespread use in drug design.[2]
While generally unreactive, early studies demonstrated that the C-F bonds could be cleaved under forcing conditions. For instance, reaction with powerful nucleophiles like sodium amide (NaNH₂) can, in some substituted benzotrifluorides, lead to the transformation of the −CF₃ group into a nitrile.[20] Similarly, hydrolysis of the −CF₃ group to a carboxylic acid requires harsh conditions and is not a common synthetic strategy.[20] For most practical applications, researchers can treat the trifluoromethyl group as a stable, non-reactive spectator that powerfully modulates the reactivity of the rest of the molecule.
Applications in Synthesis and Drug Discovery
The predictable and versatile reactivity of trifluoromethyl benzonitrile derivatives makes them invaluable building blocks. They are frequently employed in the synthesis of FDA-approved drugs and other bioactive compounds.[21][22][23]
-
Oncology: The scaffold is present in numerous kinase inhibitors and other anticancer agents.[24] For example, 3,5-bis(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of Selinexor, a nuclear export inhibitor used to treat multiple myeloma.[21]
-
Infectious Diseases: The metabolic stability imparted by the −CF₃ group is advantageous in developing antiviral and antibacterial drugs.[7]
-
Agrochemicals: The unique properties of these compounds are also leveraged in the design of modern herbicides and pesticides.[25]
Conclusion
The reactivity of trifluoromethyl benzonitrile derivatives is overwhelmingly dominated by the powerful, synergistic electron-withdrawing effects of the −CF₃ and −C≡N groups. This creates a highly electron-deficient aromatic ring that is exceptionally activated for nucleophilic aromatic substitution (SNAr), which serves as the principal pathway for functionalization. Concurrently, the nitrile group offers a versatile handle for conversion into amines, carboxylic acids, and ketones, while the trifluoromethyl group itself provides a metabolically robust anchor. A thorough understanding of these reactivity principles empowers chemists to strategically design and execute complex synthetic routes, enabling the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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A Technical Guide to the Synthetic Utility of the Hydrazinyl Group in Aromatic Compounds
Abstract
The aromatic hydrazinyl group (-ArNHNH₂) is a cornerstone functional moiety in modern organic synthesis, prized for its versatile reactivity and strategic importance in constructing nitrogen-containing molecules. This guide provides an in-depth technical examination of the core reactions involving aromatic hydrazines, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural descriptions to explore the causal mechanisms behind key transformations, offering field-proven insights into experimental design. This document emphasizes self-validating protocols for critical reactions, including the Fischer Indole Synthesis, the Japp-Klingemann reaction, and the formation of bioactive heterocycles like pyrazoles. By grounding our discussion in authoritative literature and visualizing complex mechanisms, this guide aims to serve as a comprehensive resource for leveraging the full synthetic potential of aromatic hydrazines.
Foundational Chemistry and Synthesis of Arylhydrazines
The utility of any functional group begins with its accessibility. Arylhydrazines are typically synthesized via two primary routes: classical reduction of diazonium salts and modern palladium-catalyzed cross-coupling reactions.
Classical Synthesis: Reduction of Aryl Diazonium Salts
The traditional and still widely used method involves the diazotization of an aromatic amine followed by reduction. This two-step process is robust and cost-effective for many substrates.
-
Mechanism Insight: Aniline or a substituted aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryldiazonium salt. This electrophilic salt is then reduced to the corresponding arylhydrazine. The choice of reducing agent is critical; stannous chloride (SnCl₂) in concentrated HCl is a common and effective option.[1][2] The low temperature is essential to prevent the diazonium salt from decomposing and coupling to form unwanted azo compounds.
-
Protocol Consideration: While effective, this method can be tedious due to the workup required to remove tin salts.[1] Alternative reducing agents like sodium sulfite are also used, though the scope can be more limited.[1] For sensitive substrates or large-scale synthesis, newer methods are often preferred. A method using triphenylphosphine as the reductant has also been developed to circumvent issues with metal waste.[3][4][5][6]
Modern Synthesis: Buchwald-Hartwig Amination
For greater functional group tolerance and milder reaction conditions, the Buchwald-Hartwig amination has emerged as a powerful tool for C-N bond formation.[7] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide or triflate with hydrazine or a protected hydrazine equivalent.
-
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the hydrazine. Subsequent deprotonation by a base, followed by reductive elimination, yields the arylhydrazine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is paramount to the reaction's success, with bulky, electron-rich ligands like X-Phos often employed to promote the reductive elimination step and prevent side reactions.[8][9]
-
Trustworthiness: The Buchwald-Hartwig reaction is highly reliable and offers broad substrate scope, allowing for the synthesis of complex arylhydrazines that are inaccessible through classical methods.[8][9][10] The reaction's predictability and tolerance for diverse functional groups make it a go-to method in pharmaceutical and materials science.[7][11]
The Fischer Indole Synthesis: A Gateway to Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, this reaction remains one of the most important methods for synthesizing the indole scaffold, a privileged structure in medicinal chemistry.[12][13][14] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.
Mechanism and Experimental Causality
The Fischer indole synthesis proceeds through a sophisticated cascade of equilibria and rearrangements. Understanding these steps is key to optimizing reaction conditions and predicting outcomes.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and a carbonyl compound to form an arylhydrazone.[13][15]
-
Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial as it sets the stage for the key rearrangement.[14][15][16]
-
[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible[12][12]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[12][14][16] This is the rate-determining and product-defining step of the synthesis. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) influences the efficiency of this rearrangement.[12][16]
-
Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity. An intramolecular nucleophilic attack by the terminal amine onto the imine carbon forms a cyclic aminal.[12][16]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.[12][16]
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol describes a classic Fischer synthesis, illustrating the self-validating nature of the methodology.
-
Reagents: Phenylhydrazine (1.0 eq), Acetophenone (1.0 eq), Polyphosphoric acid (PPA) (10 eq by weight).
-
Step 1: Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve phenylhydrazine and acetophenone in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 1 hour. The product can be isolated by cooling and filtration or used directly.
-
Causality: The acid catalyst accelerates the condensation by protonating the carbonyl oxygen, making it more electrophilic.
-
-
Step 2: Cyclization: Slowly add the crude hydrazone to polyphosphoric acid at 100 °C with vigorous stirring.
-
Step 3: Workup: After 15 minutes, carefully pour the hot mixture onto crushed ice. The precipitate is the crude 2-phenylindole.
-
Causality: Quenching on ice neutralizes the PPA and precipitates the organic product, which is insoluble in water.
-
-
Step 4: Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2-phenylindole.
The Japp-Klingemann Reaction: Synthesis of Hydrazones for Heterocycles
The Japp-Klingemann reaction is a powerful method for synthesizing arylhydrazones from β-ketoesters (or β-ketoacids) and aryldiazonium salts.[17][18] These hydrazone products are often not the final target but serve as crucial intermediates for subsequent reactions, most notably the Fischer indole synthesis.[17][18][19]
Mechanism and Experimental Causality
-
Deprotonation: The reaction begins with the base-mediated deprotonation of the active methylene group of the β-ketoester, forming an enolate.[17][19]
-
Azo Coupling: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the aryldiazonium salt, forming an azo compound.[17][19]
-
Hydrolytic Cleavage: Under the reaction conditions (often basic or aqueous), the azo intermediate undergoes hydrolysis. This step cleaves one of the carbonyl groups (typically the acyl group is lost over the ester group), forming a tetrahedral intermediate which then collapses.[17][20]
-
Protonation: The resulting anion is protonated during workup to yield the final, stable arylhydrazone.[17][19]
Visualization: Japp-Klingemann Reaction Workflow
Caption: Workflow from reactants to the Japp-Klingemann product and its subsequent use.
Experimental Protocol: Japp-Klingemann Synthesis of Pyruvate Phenylhydrazone
-
Reagents: Aniline (1.0 eq), Sodium Nitrite (1.0 eq), HCl, Ethyl acetoacetate (1.0 eq), Sodium Hydroxide.
-
Step 1: Diazonium Salt Formation: Dissolve aniline in 2.5 M HCl and cool to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Causality: This generates the electrophilic benzenediazonium chloride in situ. Maintaining low temperature is critical for its stability.
-
-
Step 2: Enolate Formation: In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium hydroxide. Cool to 0 °C.
-
Causality: The base deprotonates the β-ketoester to form the required nucleophilic enolate.
-
-
Step 3: Coupling and Hydrolysis: Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature at 0 °C and keeping the solution basic by adding NaOH as needed. Stir for 1 hour.
-
Causality: This facilitates the coupling reaction. The basic conditions promote the subsequent hydrolytic cleavage of the acetyl group.
-
-
Step 4: Workup: Acidify the reaction mixture with acetic acid. The phenylhydrazone of ethyl pyruvate will precipitate.
-
Step 5: Purification: Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol.
Formation of Pyrazoles and Other Heterocycles
Arylhydrazines are key precursors for a wide variety of five-membered heterocycles, most notably pyrazoles. Pyrazole scaffolds are prevalent in pharmaceuticals due to their diverse biological activities.[21]
Synthesis of Pyrazoles
The most common route to pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound.[21]
-
Mechanism Insight: The reaction proceeds via a two-step condensation-cyclization mechanism. First, one of the carbonyl groups condenses with the arylhydrazine to form a hydrazone intermediate. Then, an intramolecular nucleophilic attack by the remaining amino group onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction (which nitrogen attacks which carbonyl) can often be controlled by the steric and electronic properties of the substituents on both reactants.[21]
-
Modern Methods: Microwave-assisted syntheses have been developed to accelerate the formation of pyrazoles, often providing excellent yields in a single step.[22] Other advanced methods include ruthenium-catalyzed dehydrogenative couplings of diols with arylhydrazines and multicomponent reactions that build the pyrazole core in a single pot.[23][24]
Quantitative Data: Pyrazole Synthesis Yields
The following table summarizes representative yields for the synthesis of 1-aryl-pyrazoles from arylhydrazines and 1,3-propanediol under a ruthenium-catalyzed system.[23]
| Arylhydrazine Substituent | Product | Isolated Yield (%) |
| 4-Methyl | 1-(p-tolyl)-1H-pyrazole | 90% |
| 4-Methoxy | 1-(4-methoxyphenyl)-1H-pyrazole | 82% |
| 4-Phenyl | 1-(biphenyl-4-yl)-1H-pyrazole | 79% |
| 2,6-Dimethyl | 1-(2,6-dimethylphenyl)-1H-pyrazole | 85% |
| Data sourced from Organic Letters.[23] |
Applications in Drug Development and Medicinal Chemistry
The reactions of aromatic hydrazines are not merely academic exercises; they are instrumental in the synthesis of numerous pharmaceuticals. The structural versatility of the resulting heterocyclic frameworks makes them popular in drug discovery.[25]
-
Indoles: The indole core, readily accessed via the Fischer synthesis, is present in a vast array of bioactive molecules, including the anti-migraine triptan class of drugs (e.g., Sumatriptan), anti-inflammatory agents (e.g., Indomethacin), and various anti-cancer agents.[12][13]
-
Pyrazoles: The pyrazole ring is a key pharmacophore found in drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.
-
Other Heterocycles: Arylhydrazones can be cyclized to form a diverse range of other heterocyclic systems, including 1,2,4-triazines and pyrazolines, further expanding their utility in medicinal chemistry.[23][26]
The hydrazinyl group itself is a key structural component in many bioactive compounds and serves as a versatile synthon for creating libraries of potential drug candidates.[10][27]
Conclusion
The hydrazinyl group in aromatic compounds is a powerful and versatile functional handle that provides access to a rich landscape of chemical structures, particularly nitrogen-containing heterocycles. From century-old name reactions like the Fischer Indole Synthesis to modern transition-metal-catalyzed couplings, the chemistry of arylhydrazines continues to be a vital area of research and application. A thorough understanding of the underlying mechanisms and causal relationships in these reactions empowers researchers to design more efficient syntheses, control selectivity, and ultimately accelerate the discovery and development of novel chemical entities for science and medicine.
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The Synthesis of Pyrazoles from Aryl Hydrazines: A Mechanistic and Practical Guide
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The synthesis of substituted pyrazoles is therefore of paramount importance. Among the various synthetic routes, the condensation of aryl hydrazines with 1,3-dicarbonyl compounds and their analogues remains one of the most fundamental and widely employed strategies. This in-depth technical guide provides a comprehensive exploration of the reaction mechanisms underpinning the synthesis of pyrazoles from aryl hydrazines. It is intended for researchers, scientists, and drug development professionals, offering not only the theoretical framework but also practical, field-proven insights into experimental design and execution.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] Their structural versatility and ability to participate in various biological interactions have cemented their status as a "privileged scaffold" in medicinal chemistry.[2] The seminal work by Ludwig Knorr in 1883 on the reaction of phenylhydrazine with ethyl acetoacetate opened the doors to the vast field of pyrazole chemistry.[3] Understanding the mechanistic nuances of pyrazole synthesis is crucial for controlling regioselectivity, maximizing yields, and designing efficient routes to novel, biologically active molecules.
This guide will delve into the core mechanistic pathways for pyrazole synthesis from aryl hydrazines, focusing on the following key transformations:
-
The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds
-
Reaction with β-Ketoesters: A variation of the Knorr synthesis leading to pyrazolones.
-
Reaction with α,β-Unsaturated Carbonyl Compounds: A pathway involving Michael addition and subsequent cyclization.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The Knorr pyrazole synthesis is the classic and most versatile method for preparing pyrazoles.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid or base catalyst.[5][6]
The Core Mechanism
The reaction proceeds through a well-established sequence of steps involving condensation, cyclization, and dehydration.[7] The use of an unsymmetrical 1,3-dicarbonyl compound introduces the challenge of regioselectivity, as two isomeric pyrazole products can be formed.[7][8]
The generally accepted mechanism involves the initial nucleophilic attack of the aryl hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Finally, dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[6][8]
Caption: The generalized mechanism of the Knorr pyrazole synthesis.
Controlling Regioselectivity: A Key Challenge
When an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R²) is used, the initial attack of the aryl hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers.[7] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[7]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[7] The nucleophilicity of the two nitrogen atoms in the aryl hydrazine is also a critical factor.
-
Reaction Conditions: The choice of solvent and catalyst (acid or base) can significantly impact the isomer ratio.[9][10] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[10]
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a standard Knorr synthesis using symmetrical acetylacetone.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the solid product with cold ethanol and dry to obtain 1-phenyl-3,5-dimethylpyrazole.
Reaction with β-Ketoesters: Accessing Pyrazolones
A significant variation of the Knorr synthesis involves the use of β-ketoesters as the 1,3-dicarbonyl component.[11][12] This reaction leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles and are important building blocks in pharmaceuticals.[12]
Mechanism of Pyrazolone Formation
The mechanism is analogous to the Knorr synthesis. The reaction begins with the condensation of the aryl hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone.[12] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of the alcohol to form the pyrazolone ring.[11]
Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.
Experimental Considerations
The choice of reaction conditions is critical for the success of this method. The solvent can influence the rate of both the Michael addition and the subsequent cyclization. In some cases, the pyrazoline intermediate can be isolated. [13]For the oxidation step, various reagents can be employed, including air, iodine, or manganese dioxide, depending on the substrate and desired reaction rate.
Comparative Data and Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazoles from aryl hydrazines, providing a comparative overview for experimental design.
| Synthetic Route | 1,3-Dicarbonyl Substrate | Aryl Hydrazine | Solvent | Catalyst/Conditions | Typical Yield (%) | Reference |
| Knorr Synthesis | Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid, Reflux | >90 | [14] |
| Knorr Synthesis | 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | Mixture of isomers | [7] |
| Knorr Synthesis | 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Room Temp | >95 (single regioisomer) | [10] |
| Pyrazolone Synthesis | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | ~85-95 | [12] |
| From Unsaturated Carbonyl | Chalcone | Phenylhydrazine | Acetic Acid | Reflux (in situ oxidation) | 60-80 | [13] |
Conclusion
The synthesis of pyrazoles from aryl hydrazines is a rich and versatile area of organic chemistry with profound implications for drug discovery and development. The Knorr synthesis and its variations remain the most reliable and widely used methods. A thorough understanding of the underlying reaction mechanisms is essential for controlling regioselectivity and achieving high yields of the desired products. By carefully considering the electronic and steric properties of the substrates and optimizing reaction conditions, chemists can efficiently access a vast array of pyrazole derivatives for further investigation and application. The protocols and mechanistic insights provided in this guide serve as a valuable resource for both novice and experienced researchers in the field.
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A Technical Guide to the Spectroscopic Characterization of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability, ascertained through a multi-faceted spectroscopic approach, are not mere data points but the very cornerstones of reliable pharmacological and toxicological evaluation. This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS No: 184163-56-2), a compound of interest for its potential applications in medicinal chemistry.
While direct, published experimental spectra for this specific molecule are not widely available, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach mirrors the real-world challenges faced by researchers, where a deep understanding of spectroscopic theory is paramount for interpreting data and making informed decisions in the absence of established reference materials. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data acquisition methods, but as interconnected tools for a holistic structural investigation.
Molecular Structure and Key Features
This compound possesses a unique constellation of functional groups that dictate its chemical behavior and spectroscopic signature. Understanding this structure is the first step in predicting and interpreting its spectral data.
-
Molecular Formula: C₈H₆F₃N₃
-
Molecular Weight: 201.15 g/mol
-
Key Structural Features:
-
A substituted benzene ring.
-
A nitrile (-C≡N) group.
-
A trifluoromethyl (-CF₃) group.
-
A hydrazinyl (-NHNH₂) group.
-
The interplay of these groups, particularly the electron-withdrawing nature of the nitrile and trifluoromethyl groups and the electron-donating potential of the hydrazinyl group, will profoundly influence the electronic environment of the aromatic ring and, consequently, the chemical shifts observed in NMR spectroscopy.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the molecular framework, connectivity, and stereochemistry. For This compound , we will focus on ¹H, ¹³C, and ¹⁹F NMR.
The "Why": Causality in NMR Experimental Design
The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, and fluorine atom in the molecule. A standard suite of experiments provides a self-validating system of structural confirmation.
Figure 2: A logical workflow for NMR-based structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.
-
¹⁹F NMR: Specifically probes the fluorine atoms, which is crucial for confirming the presence and integrity of the -CF₃ group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, allowing for the assembly of the molecular puzzle.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra.
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, due to the exchangeable protons of the hydrazinyl group)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to the NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the parameters based on the spectrometer and the sample.
-
Predicted Spectroscopic Data and Interpretation
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-2 | deshielded by adjacent -CN and -CF₃ groups |
| ~7.6-7.7 | dd | 1H | H-6 | deshielded by -CN, coupled to H-5 |
| ~7.0-7.2 | d | 1H | H-5 | shielded by -NHNH₂, coupled to H-6 |
| ~5.0-6.0 | br s | 2H | -NH₂ | exchangeable protons, broad signal |
| ~4.0-5.0 | br s | 1H | -NH- | exchangeable proton, broad signal |
Interpretation of ¹H NMR: The aromatic region is expected to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts are influenced by the electronic effects of the substituents. The hydrazinyl protons will likely appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-4 | Attached to nitrogen |
| ~135-140 | C-2 | Deshielded by -CN and -CF₃ |
| ~130-135 | C-6 | Aromatic CH |
| ~120-130 (q) | C-3 | Attached to -CF₃, shows C-F coupling |
| ~120-125 (q) | -CF₃ | Quartet due to C-F coupling |
| ~118-120 | -C≡N | Characteristic nitrile carbon shift |
| ~115-120 | C-5 | Aromatic CH |
| ~100-105 | C-1 | Shielded, adjacent to -CN |
Interpretation of ¹³C NMR: The spectrum will show all 8 carbon atoms. The carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely in the range of -60 to -65 ppm (relative to CFCl₃). The absence of coupling in the proton-decoupled spectrum confirms the -CF₃ structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.
The "Why": Functional Group Confirmation
For This compound , IR spectroscopy serves to quickly confirm the presence of the key functional groups, providing a qualitative fingerprint of the molecule.
Experimental Protocol: ATR-IR Spectroscopy
Objective: To obtain an IR spectrum to identify the characteristic vibrational modes of the functional groups.
Materials:
-
This compound (a small amount of solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3200 | N-H stretching | Characteristic of the -NHNH₂ group, may show multiple bands |
| 2240-2220 | C≡N stretching | Strong, sharp peak characteristic of an aromatic nitrile.[1][2] |
| 1620-1580 | C=C stretching | Aromatic ring vibrations |
| 1600-1500 | N-H bending | Hydrazinyl group deformation |
| 1350-1100 | C-F stretching | Strong absorptions characteristic of the -CF₃ group |
Interpretation of IR Spectrum: The most diagnostic peaks will be the sharp, strong absorption of the nitrile group around 2230 cm⁻¹ and the strong C-F stretching bands.[1] The N-H stretches of the hydrazinyl group in the 3400-3200 cm⁻¹ region will confirm its presence.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
The "Why": Molecular Weight and Formula Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule, providing a high degree of confidence in its identity.
Experimental Protocol: ESI-MS
Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.
Materials:
-
A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted MS Data and Interpretation
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 202.0586.
-
High-Resolution Data: HRMS should confirm the elemental composition of C₈H₇F₃N₃⁺ (calculated exact mass: 202.0589).
-
Fragmentation: While fragmentation in ESI is often minimal, some characteristic losses might be observed in tandem MS (MS/MS) experiments, such as the loss of NH₂ or the entire hydrazinyl group.
Conclusion: A Unified Spectroscopic Portrait
References
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- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
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An In-depth Technical Guide to the Solubility of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction: The Significance of Solubility in Compound Development
The solubility of an active pharmaceutical ingredient (API) or an advanced intermediate like this compound is a critical physicochemical property that dictates its behavior in both synthetic and biological systems. In process chemistry, solubility governs the choice of solvents for reactions, purification, and crystallization. In medicinal chemistry, aqueous and lipid solubility are determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A thorough understanding of a compound's solubility is therefore paramount for efficient and successful drug development.
This compound is a multifaceted molecule featuring a hydrazinyl group, a trifluoromethyl moiety, and a nitrile function on a benzene ring. This unique combination of functional groups presents a complex solubility profile that warrants detailed investigation.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental data on the solubility of this compound is not widely available in the public domain. However, a robust understanding of its solubility can be extrapolated from the analysis of its constituent functional groups and related molecules.
| Property | Predicted Value/Influence | Rationale |
| Molecular Formula | C₈H₆F₃N₃ | - |
| Molecular Weight | 201.15 g/mol | Calculated from the molecular formula. |
| Polarity | Polar Aprotic | The presence of the highly polar nitrile (C≡N) and hydrazinyl (-NHNH₂) groups, coupled with the electron-withdrawing trifluoromethyl (-CF₃) group, imparts a significant dipole moment to the molecule. |
| Hydrogen Bond Donor | Yes (Hydrazinyl group) | The -NH and -NH₂ protons of the hydrazinyl group can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor | Yes (Nitrile and Hydrazinyl nitrogens) | The nitrogen atom of the nitrile group and the nitrogen atoms of the hydrazinyl group have lone pairs of electrons and can act as hydrogen bond acceptors. |
| Lipophilicity (LogP) | Moderately Lipophilic | The trifluoromethyl group is known to significantly increase lipophilicity.[2] While the hydrazinyl and nitrile groups are polar, the overall molecule is expected to have a moderate partition coefficient. |
Predicted Solubility:
Based on the principle of "like dissolves like," this compound is predicted to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) due to strong dipole-dipole interactions.
Solubility in polar protic solvents like methanol, ethanol, and isopropanol is also expected to be significant, facilitated by hydrogen bonding between the hydrazinyl group of the solute and the hydroxyl group of the solvent.[3]
In nonpolar solvents such as hexanes and toluene, the solubility is predicted to be low. While the trifluoromethyl group contributes to lipophilicity, the strong polar nature of the hydrazinyl and nitrile groups will limit solubility in nonpolar media.
Solubility in solvents of intermediate polarity , such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), is expected to be moderate and will depend on the balance between the polar and nonpolar characteristics of the molecule.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Protocol:
-
Preparation: Dispense 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise, starting with 0.1 mL.
-
Observation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.[4]
-
Classification: Observe the mixture.
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition: If the compound is insoluble or partially soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, observing for dissolution after each addition.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualizing Intermolecular Interactions and Experimental Workflow
Diagrams can aid in understanding the complex interplay of factors governing solubility and the experimental process.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Key Intermolecular Forces in Solution.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for robust predictions of its solubility behavior. The presence of the polar hydrazinyl and nitrile groups suggests good solubility in polar organic solvents, while the trifluoromethyl group enhances its lipophilicity. For drug development and process chemistry applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended. This guide provides the theoretical framework and practical steps necessary for researchers to confidently assess and utilize the solubility characteristics of this important chemical entity.
References
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- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
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- DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
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The Strategic Chemistry of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile: A Guide to its Analogs and Derivatives in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a pivotal building block in contemporary medicinal chemistry. We will dissect the synthesis of its core scaffold, delve into the strategic design and preparation of its key analogs and derivatives, and elucidate the rationale behind experimental choices that drive its application in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the manipulation and utilization of this versatile chemical entity. Particular emphasis is placed on its role as a precursor to potent kinase inhibitors, underscoring its significance in the development of targeted therapeutics.
Introduction: The Emergence of a Privileged Scaffold
This compound has risen to prominence as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, which features a reactive hydrazinyl group, an electron-withdrawing nitrile moiety, and a lipophilic trifluoromethyl group, presents a unique combination of functionalities that are highly sought after in modern drug design. The strategic placement of these groups on the benzonitrile core allows for a diverse range of chemical transformations, making it a versatile starting material for the construction of complex heterocyclic systems.
The significance of this molecule is perhaps best exemplified by its crucial role in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions[1][2][3]. The journey of this compound from a chemical curiosity to a cornerstone of pharmaceutical manufacturing is a testament to the power of strategic synthetic design.
The Core Scaffold: Synthesis and Properties of this compound
The most common and efficient route to this compound begins with the readily available 4-Amino-3-(trifluoromethyl)benzonitrile. The synthesis proceeds through a classical two-step, one-pot process involving diazotization of the primary aromatic amine followed by in-situ reduction of the resulting diazonium salt.
Synthetic Pathway
The transformation hinges on the conversion of the amino group to a hydrazinyl moiety. This is achieved by first reacting 4-Amino-3-(trifluoromethyl)benzonitrile with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is not isolated. The subsequent addition of a reducing agent, such as tin(II) chloride, reduces the diazonium salt to the desired hydrazine. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt[1][4].
Caption: Synthetic route to the core compound.
Key Physicochemical Properties
The trifluoromethyl group (-CF₃) profoundly influences the properties of the molecule. It is a strong electron-withdrawing group, which increases the acidity of the N-H protons in the hydrazinyl moiety. Furthermore, the -CF₃ group significantly enhances the lipophilicity of the molecule, a property often correlated with improved membrane permeability and bioavailability of drug candidates[5][6]. The nitrile group (-C≡N) is also electron-withdrawing and can participate in hydrogen bonding as an acceptor.
Key Analogs and Derivatives: Expanding the Chemical Space
The true utility of this compound lies in its capacity to serve as a scaffold for a vast array of analogs and derivatives. These modifications can be broadly categorized based on the reactive handle being manipulated: the hydrazinyl group, the nitrile group, or the aromatic ring.
Derivatives of the Hydrazinyl Group
The hydrazinyl moiety is a potent nucleophile, making it an excellent starting point for the synthesis of various heterocyclic systems.
Reaction with aldehydes and ketones readily affords hydrazones. This condensation reaction is typically acid-catalyzed and is a cornerstone of combinatorial chemistry efforts to generate large libraries of compounds for biological screening. The resulting hydrazones are not merely intermediates; they often exhibit a broad spectrum of biological activities themselves[7].
Cyclocondensation with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings. This is a powerful strategy for creating rigid scaffolds that can effectively present substituents for interaction with biological targets. The choice of the 1,3-dicarbonyl compound allows for the introduction of diverse functionalities at the 3- and 5-positions of the pyrazole ring.
Caption: Derivatization via the hydrazinyl group.
Modifications of the Nitrile Group
The nitrile group, while less reactive than the hydrazinyl moiety, offers several avenues for structural modification.
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon. This transformation is valuable for introducing a basic center into the molecule, which can be crucial for salt formation and improving aqueous solubility.
Hydrolysis of the nitrile group, under either acidic or basic conditions, yields a carboxylic acid. Partial hydrolysis can lead to the formation of an amide. These functional groups provide opportunities for further derivatization, for example, through amide bond formation with a diverse range of amines.
| Starting Material | Reagent(s) | Product Functional Group |
| This compound | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| This compound | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| This compound | H₂O₂, base | Amide (-CONH₂) |
Bioisosteric Replacements of the Trifluoromethyl Group
The trifluoromethyl group is often employed as a bioisostere for other chemical groups to modulate the physicochemical and pharmacokinetic properties of a molecule. In the context of analogs of this compound, replacing the -CF₃ group with other moieties can lead to compounds with altered biological activity profiles.
Common bioisosteres for the trifluoromethyl group include:
-
Pentafluorosulfanyl group (-SF₅): This group is even more lipophilic and electron-withdrawing than the -CF₃ group[6].
-
Halogens (e.g., -Cl, -Br): While smaller and less lipophilic, they are also electron-withdrawing.
-
Nitro group (-NO₂): A strong electron-withdrawing group, though it can be metabolically labile.
The synthesis of these analogs would typically involve starting with a different substituted benzonitrile precursor.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.
Synthesis of this compound
Materials:
-
4-Amino-3-(trifluoromethyl)benzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold tin(II) chloride solution to the diazonium salt suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction mixture to slowly warm to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the product under vacuum to yield this compound.
Synthesis of a Hydrazone Derivative
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
Conclusion and Future Perspectives
This compound has firmly established itself as a high-value intermediate in the field of medicinal chemistry. Its unique combination of reactive functionalities and the beneficial properties imparted by the trifluoromethyl group make it an ideal starting point for the synthesis of diverse and complex molecular architectures. The continued exploration of its analogs and derivatives is expected to yield novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, driving further innovation in synthetic methodology and drug discovery.
References
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- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis–an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6066-6078.
- Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS medicinal chemistry letters, 9(10), 1021-1026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
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- Li, G., Patel, N. R., & Senanayake, C. H. (2009). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Organic Process Research & Development, 13(3), 599-602.
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- Sruthi, P. R., & Anas, S. (2020). An overview of synthetic modification of nitrile group in polymers and applications. Journal of Polymer Science, 58(11), 1457-1481.
- CSIR-NCL Library, Pune. (n.d.). Short enantioselective total synthesis of (+)-tofacitinib.
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- Google Patents. (n.d.). US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
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Alternative Reagents for the Synthesis of Trifluoromethylated Pyrazoles: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds, particularly pyrazoles, represents a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of a molecule, improving its efficacy, bioavailability, and pharmacokinetics. This guide provides an in-depth exploration of alternative reagents and methodologies for the synthesis of trifluoromethylated pyrazoles, moving beyond traditional approaches to highlight recent, innovative strategies that offer improved safety, efficiency, and substrate scope.
The Strategic Advantage of the Trifluoromethyl Group in Pyrazole Scaffolds
Pyrazoles are a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of a CF3 group can profoundly influence the pKa of nearby functionalities, altering binding affinities and metabolic pathways. For instance, the CF3 group can act as a bioisostere for other chemical groups, offering a strategic tool for lead optimization. The challenge, however, has always been the efficient and selective introduction of this moiety.
Navigating the Landscape of Trifluoromethylating Reagents
The choice of a trifluoromethylating agent is dictated by the substrate, desired regioselectivity, and reaction conditions. Historically, harsh and hazardous reagents have been employed. The contemporary focus is on developing milder, more functional-group-tolerant alternatives. These can be broadly categorized into electrophilic, nucleophilic, and radical reagents.
Electrophilic Trifluoromethylating Reagents: "CF3+" Surrogates
These reagents deliver a "CF3+" synthon and are particularly useful for the trifluoromethylation of electron-rich substrates.
-
Umemoto's Reagents: These S-(trifluoromethyl)diarylsulfonium salts are among the most widely used electrophilic trifluoromethylating agents. They are crystalline, stable solids that offer a good balance of reactivity and handling safety. The reactivity can be tuned by modifying the electronic properties of the aryl groups.
-
Togni's Reagents: Hypervalent iodine compounds, specifically 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, have emerged as highly effective and versatile reagents for electrophilic trifluoromethylation. They are known for their broad functional group tolerance and have been successfully applied to the direct trifluoromethylation of pyrazoles.
Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example | Key Advantages | Key Disadvantages |
| Sulfonium Salts | Umemoto's Reagents | Crystalline solids, tunable reactivity | Can require elevated temperatures |
| Hypervalent Iodine | Togni's Reagents | High reactivity, broad functional group tolerance | Higher cost, potential for side reactions |
Nucleophilic Trifluoromethylating Reagents: "CF3-" Equivalents
These reagents are ideal for reacting with electrophilic centers and are often employed in transition-metal-catalyzed cross-coupling reactions.
-
Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is a volatile liquid that serves as a convenient source of the trifluoromethyl anion upon activation with a fluoride source (e.g., TBAF). It is widely used for the trifluoromethylation of aldehydes, ketones, and imines, which can then be used to construct pyrazole rings.
-
Trifluoromethanesulfinate Salts (e.g., NaSO2CF3): These salts are stable, easy to handle, and can generate the trifluoromethyl radical under oxidative conditions, which can then be used in various transformations.
Radical Trifluoromethylating Reagents: The Rise of Photoredox Catalysis
The generation of the trifluoromethyl radical (•CF3) has opened new avenues for C-H trifluoromethylation, offering a direct and atom-economical approach.
-
Trifluoroiodomethane (CF3I): This gaseous reagent can serve as a •CF3 precursor under photochemical or radical initiator conditions. While effective, its gaseous nature can be a practical challenge.
-
Sodium Trifluoromethanesulfinate (CF3SO2Na) and Langlois' Reagent: These are stable solids that can generate •CF3 radicals under oxidative conditions, often facilitated by photoredox catalysis. This approach has proven highly effective for the direct C-H trifluoromethylation of heterocycles, including pyrazoles.
Synthetic Strategies for Trifluoromethylated Pyrazoles
The construction of the pyrazole core and the introduction of the CF3 group can be approached in two primary ways:
-
Building from Trifluoromethylated Precursors: This involves using starting materials that already contain the CF3 group. A common method is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine.
-
Direct Trifluoromethylation of a Pre-formed Pyrazole Ring: This strategy is often more convergent and allows for the late-stage introduction of the CF3 group, which is highly advantageous in drug discovery programs.
Experimental Protocol: Direct C-H Trifluoromethylation of a Pyrazole using Togni's Reagent II
This protocol describes a representative procedure for the direct trifluoromethylation of an N-substituted pyrazole.
Materials:
-
N-Phenylpyrazole (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Zinc triflate (Zn(OTf)2) (20 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-phenylpyrazole (1.0 mmol) and dichloromethane (5 mL).
-
Add zinc triflate (20 mol%) to the solution and stir for 5 minutes at room temperature.
-
Add Togni's Reagent II (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyrazole.
Diagram 1: General Workflow for Direct C-H Trifluoromethylation
Caption: A typical workflow for the direct trifluoromethylation of pyrazoles.
Mechanistic Considerations: The Role of the Catalyst
In the direct C-H trifluoromethylation of pyrazoles, the catalyst plays a crucial role in activating the substrate. For instance, with Togni's reagent, a Lewis acid like zinc triflate can coordinate to the pyrazole nitrogen, increasing the electrophilicity of the C-H bond and facilitating the attack by the trifluoromethylating agent.
Diagram 2: Proposed Catalytic Cycle for Lewis Acid-Mediated Trifluoromethylation
A Technical Guide to the Biological Activity Screening of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydrazinyl-3-(trifluoromethyl)benzonitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. The inherent reactivity of the hydrazinyl group, coupled with the electronic properties of the trifluoromethyl and nitrile moieties, provides a versatile platform for the synthesis of diverse chemical libraries. This guide offers an in-depth, technically-focused framework for the comprehensive biological activity screening of derivatives of this core structure. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and outline a logical progression from primary screening to more advanced biological characterization. This document is intended to serve as a practical resource for researchers in the field of drug discovery, enabling the systematic evaluation of this compound class for potential therapeutic applications.
Introduction: The Rationale for Screening this compound Derivatives
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a common feature in many FDA-approved drugs.[1][2] When combined with a hydrazinyl (-NHNH2) moiety, a versatile functional group known for its role in forming biologically active hydrazones, the resulting scaffold becomes a prime candidate for drug discovery campaigns.[3][4]
This compound serves as a key building block for a variety of heterocyclic systems. The hydrazinyl group is a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones, or participating in cyclization reactions to generate more complex ring systems.[5] This chemical tractability allows for the creation of large and diverse compound libraries, which is essential for successful high-throughput screening campaigns.
While direct biological activity data for derivatives of this compound is emerging, the known activities of structurally related compounds provide a strong impetus for their investigation. For instance, hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have shown promise as enzyme inhibitors, including acetyl- and butyrylcholinesterase.[5] Furthermore, the analogous 4-hydrazinyl-3-nitrobenzonitrile has been utilized as a key intermediate in the synthesis of potent kinase inhibitors for oncology applications.[6] This suggests that the this compound core could serve as a valuable scaffold for identifying novel anticancer, antimicrobial, and enzyme-inhibitory agents.
This guide will outline a strategic and efficient screening cascade designed to explore the therapeutic potential of this compound class across multiple disease areas.
The Screening Cascade: A Strategic Approach to Unveiling Biological Activity
A tiered approach to screening is crucial for the efficient allocation of resources and for making informed decisions about which compounds to advance. Our proposed cascade begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and mechanistic studies for the most promising "hits."
Primary Screening Protocols
The initial round of screening should be designed to cast a wide net and identify any derivatives with significant biological activity. The following are robust and well-established assays suitable for high-throughput screening.
Anticancer Cytotoxicity Screening
Given that structurally similar compounds have been investigated as kinase inhibitors, a primary screen for anticancer activity is highly recommended.[6]
Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a panel such as the NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Compounds that exhibit significant inhibition of cell proliferation (e.g., >50% at a single high concentration) are considered "hits."
Antimicrobial Activity Screening
The hydrazone moiety is a common feature in many antimicrobial compounds.[8] Therefore, screening for antibacterial and antifungal activity is a logical starting point.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Secondary Screening and Hit Validation
Compounds identified as "hits" in the primary screens require further investigation to confirm their activity and to begin to understand their selectivity and potency.
Dose-Response Analysis and IC50 Determination
For promising anticancer hits, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Protocol: This is an extension of the primary MTT assay. Instead of a single concentration, a wider range of concentrations (typically 8-12) is used to generate a sigmoidal dose-response curve. The IC50 value is then calculated using non-linear regression analysis. To assess selectivity, the IC50 should also be determined in a non-cancerous cell line (e.g., normal human fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 in normal cells compared to cancer cells.
Broadening the Antimicrobial Spectrum
For antimicrobial hits, it is important to determine the breadth of their activity. This involves testing the compounds against a wider panel of clinically relevant microorganisms, including drug-resistant strains (e.g., MRSA, VRE).
Specific Enzyme Inhibition Assays
If a broad enzyme screen was performed in the primary phase, or if the chemical structure suggests a particular enzyme class as a likely target (e.g., kinases, proteases, cholinesterases), specific enzyme inhibition assays should be conducted.
Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Assay Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific time.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. This can be based on fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Mechanism of Action Studies
For validated hits with promising potency and selectivity, the next step is to elucidate their mechanism of action (MoA).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison between compounds.
Table 1: Example Data Summary for Anticancer Screening
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| DERIV-001 | MCF-7 (Breast) | 1.2 | MCF-10A (Normal) | 25.4 | 21.2 |
| DERIV-002 | A549 (Lung) | 5.8 | HFL1 (Normal) | 15.2 | 2.6 |
| DERIV-003 | HCT116 (Colon) | 0.9 | CCD-18Co (Normal) | 33.1 | 36.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example Data Summary for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | MRSA MIC (µg/mL) |
| DERIV-004 | 8 | 32 | >64 | 8 |
| DERIV-005 | >64 | >64 | 16 | >64 |
| DERIV-006 | 4 | 16 | 32 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the discovery of novel bioactive molecules. The screening cascade outlined in this guide provides a comprehensive and systematic framework for evaluating the therapeutic potential of its derivatives. By employing a tiered approach that progresses from broad primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The inherent chemical versatility of this scaffold, combined with the proposed biological evaluation strategy, paves the way for the development of new therapeutics in areas of unmet medical need, particularly in oncology and infectious diseases. Further exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency and selectivity of initial hits, ultimately leading to the identification of clinical candidates.
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The Trifluoromethylated Benzonitrile Motif: A Keystone in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a pillar of modern drug design, enabling chemists to fine-tune the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethylated benzonitrile scaffold has emerged as a particularly privileged motif. This technical guide delves into the multifaceted roles of this scaffold in medicinal chemistry. We will explore the synergistic effects of the trifluoromethyl and nitrile groups on molecular properties, detail key synthetic strategies for accessing these compounds, and analyze structure-activity relationships through impactful case studies across various therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethylated benzonitriles in their own discovery programs.
Introduction: A Union of Potent Functionalities
In the quest for novel therapeutics, medicinal chemists continually seek molecular scaffolds that offer a blend of metabolic stability, target affinity, and favorable pharmacokinetic profiles.[1][2] The trifluoromethylated benzonitrile core represents a powerful convergence of two highly influential functional groups: the trifluoromethyl (-CF3) group and the nitrile (-CN) group, anchored to a versatile benzene ring.[3]
The trifluoromethyl group is a bioisostere for methyl and chloro groups and is prized for its profound impact on a molecule's properties.[4] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing target interactions.[4] Furthermore, the C-F bond's strength renders the -CF3 group highly resistant to metabolic oxidation, a common pitfall for methyl groups, thereby enhancing a drug candidate's half-life.[1][5] This group also reliably increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1][6]
The benzonitrile moiety is far more than a simple linker. The nitrile group's linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor, often mimicking key interactions of carbonyls or hydroxyls in endogenous ligands.[7][8] In many enzyme inhibitors, particularly kinase inhibitors, the nitrile group forms crucial hydrogen bonds with hinge region residues of the ATP binding pocket. Furthermore, its electron-withdrawing character can deactivate the aromatic ring to oxidative metabolism.[7][8]
The combination of these two groups on a single aromatic scaffold creates a synergistic effect, providing a powerful tool for optimizing drug candidates.[3] This guide will dissect the contributions of this scaffold to medicinal chemistry, from fundamental principles to practical applications.
Physicochemical Impact and Structure-Activity Relationship (SAR) Principles
The strategic placement of the -CF3 group relative to the -CN group on the benzonitrile ring allows for precise modulation of a compound's electronic and steric properties. This directly impacts its interactions with biological targets and its overall drug-like characteristics.
Key Physicochemical Effects:
-
Lipophilicity: The -CF3 group significantly increases the Hansch lipophilicity parameter (π) of the molecule, with a value of approximately +0.88.[1] This enhancement can improve a compound's ability to cross cellular membranes.
-
Metabolic Stability: Replacing a metabolically vulnerable hydrogen or methyl group with a -CF3 group is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes.[1]
-
Acidity/Basicity (pKa): As a potent electron-withdrawing group, the -CF3 substituent lowers the pKa of nearby acidic protons and decreases the basicity of nitrogen-containing functional groups, which can alter a drug's ionization state at physiological pH and influence target binding.[4]
-
Dipole Moment: The combination of the strongly electron-withdrawing -CF3 and -CN groups creates a significant molecular dipole, which can be critical for polar interactions within a protein binding site.[8]
The interplay of these factors is central to the Structure-Activity Relationship (SAR) of any drug series. For instance, in the development of enzyme inhibitors, moving the -CF3 group from the ortho to the meta or para position can drastically alter the orientation of the nitrile group within the active site, strengthening or weakening the key hydrogen bonds that determine potency.[9]
Table 1: Comparison of Physicochemical Properties
| Compound | LogP (Calculated) | pKa (Calculated) | Key Features |
| Benzonitrile | 1.58 | ~4.2 (conjugate acid) | Baseline scaffold |
| 4-(Trifluoromethyl)benzonitrile | 2.85 | ~3.0 (conjugate acid) | Increased lipophilicity, stronger H-bond acceptor |
| 3-(Trifluoromethyl)benzonitrile | 2.85 | ~2.8 (conjugate acid) | Similar lipophilicity, altered dipole vector |
| 2-(Trifluoromethyl)benzonitrile | 2.85 | ~2.5 (conjugate acid) | Steric influence adjacent to the nitrile group |
Synthetic Strategies for Accessing Trifluoromethylated Benzonitriles
The efficient synthesis of trifluoromethylated benzonitriles is critical for their exploration in drug discovery. Methodologies generally fall into two categories: introduction of the nitrile group onto a trifluoromethylated arene, or trifluoromethylation of a benzonitrile precursor.
Cyanation of Trifluoromethylated Aryl Halides
A common and robust approach involves the palladium-catalyzed cyanation of trifluoromethylated aryl bromides or iodides, often referred to as the Rosenmund-von Braun reaction.
Caption: General workflow for Pd-catalyzed cyanation.
This method is highly versatile and tolerates a wide range of other functional groups on the aromatic ring, making it suitable for late-stage diversification of drug intermediates.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Setup: To a dry, nitrogen-flushed reaction vessel, add the trifluoromethylated aryl bromide (1.0 equiv), zinc cyanide (0.6 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv).
-
Solvent: Add anhydrous dimethylformamide (DMF) to dissolve the reagents.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the desired trifluoromethylated benzonitrile.
Dehydrative Cyanation of Aldehydes
More recent methods allow for the direct conversion of trifluoromethylated benzaldehydes to the corresponding nitriles. This transformation can be achieved using various reagents, including hydroxylamine hydrochloride followed by a dehydration agent.[10]
Caption: Two-step synthesis from an aldehyde.
Applications in Drug Discovery: Case Studies
The trifluoromethylated benzonitrile motif is present in numerous FDA-approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[11]
Oncology: Kinase Inhibitors
Many kinase inhibitors utilize a substituted aromatic scaffold to bind to the ATP pocket. The benzonitrile group is particularly adept at forming a key hydrogen bond with the "hinge" region of the kinase.
-
Selinexor: An inhibitor of the nuclear export protein XPO1 used in oncology, the synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile.[11][12] The two -CF3 groups contribute to the molecule's binding affinity and metabolic stability, which are crucial for its anticancer activity.[11][12]
Endocrinology: Non-steroidal Androgen Receptor Modulators (SARMs)
The benzonitrile moiety has been shown to mimic the 3-keto functionality of dihydrotestosterone, allowing it to interact with key residues in the androgen receptor's ligand-binding domain.[8] Bicalutamide, an antiandrogen agent, features a nitrile group that forms a critical hydrogen bond in the active site.[8] The incorporation of a trifluoromethyl group in this scaffold enhances potency and pharmacokinetic properties.
Infectious Diseases
The scaffold is also explored in the development of agents against infectious diseases.
-
Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, Doravirine contains a 3-chloro-5-hydroxybenzonitrile component linked to a trifluoromethyl-substituted pyridine ring.[11] This highlights the modularity of using these scaffolds to build complex and highly potent antiviral agents.
Future Directions and Conclusion
The trifluoromethylated benzonitrile scaffold is a proven asset in medicinal chemistry, offering a robust platform for developing drugs with enhanced potency, selectivity, and metabolic stability.[5] Future research will likely focus on developing novel, more efficient synthetic methods for their preparation, including late-stage C-H functionalization techniques. Furthermore, the unique electronic properties of this scaffold will continue to be exploited in the design of covalent inhibitors and other targeted therapies.
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Methodological & Application
Introduction: The Strategic Importance of Trifluoromethyl-Pyrazoles in Modern Drug Discovery
An Application Guide for the Synthesis of Trifluoromethyl-Substituted Pyrazoles
Topic: Reaction Conditions for "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" with β-Diketones
Audience: Researchers, scientists, and drug development professionals.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and anti-tumor activities[1]. The incorporation of a trifluoromethyl (CF₃) group into these structures often enhances metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted pyrazoles highly sought-after targets in drug development[2]. This compound is a key synthetic intermediate, poised for the construction of a diverse library of pyrazole-based compounds. Its reaction with β-diketones, a classic and robust transformation known as the Knorr pyrazole synthesis, provides a direct and efficient route to these valuable molecules[3][4].
This guide provides a detailed examination of the reaction conditions for the condensation of this compound with various β-diketones. It offers insights into the reaction mechanism, provides detailed experimental protocols, and summarizes key data to facilitate the optimization of this critical synthetic transformation.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, first described by Ludwig Knorr in the 1880s[4][5]. The mechanism proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the β-diketone.
-
Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone or an enamine[6].
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring[5][7].
The overall transformation involves the loss of two molecules of water[8].
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
A Note on Regioselectivity
When an unsymmetrical β-diketone (e.g., 1-phenyl-1,3-butanedione) is used, the formation of two regioisomers is possible[3][7]. The regiochemical outcome is dictated by two primary factors: the relative electrophilicity of the two carbonyl carbons in the β-diketone and the relative nucleophilicity of the two nitrogen atoms in the hydrazine.
In this compound, the strong electron-withdrawing effects of the ortho-CF₃ group and the para-CN group decrease the nucleophilicity of the directly attached nitrogen atom (Nα). Consequently, the terminal nitrogen (Nβ) is more nucleophilic and is expected to initiate the reaction[6]. The initial attack will preferentially occur at the more electrophilic (less sterically hindered) carbonyl carbon of the β-diketone. The subsequent cyclization then determines the final substitution pattern of the pyrazole ring.
Experimental Protocols and Methodologies
The following section details a general, robust protocol for the synthesis of pyrazoles from this compound. This procedure can be adapted for various β-diketones.
Materials and Reagents
-
This compound
-
Selected β-diketone (e.g., acetylacetone, dibenzoylmethane, 1,1,1-trifluoro-2,4-pentanedione)
-
Solvent: Glacial acetic acid or ethanol
-
Stir bar and round-bottom flask
-
Condenser and heating mantle/stir plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified chemical fume hood[5][8].
General Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the selected β-diketone (1.0-1.1 eq) to the flask.
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid or ethanol, approximately 5-10 mL per mmol of hydrazine). Glacial acetic acid often serves as both the solvent and the acid catalyst, promoting efficient reaction[5].
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The consumption of the limiting reagent (hydrazine) and the appearance of a new, typically more polar, product spot indicates reaction progression. Reactions are often complete within 2-6 hours[8].
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water. This will often cause the pyrazole product to precipitate.
-
Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities.
-
Allow the product to air-dry or dry in a vacuum oven.
-
-
Purification and Characterization:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
-
Data Summary: Reaction Conditions and Outcomes
The choice of β-diketone and reaction conditions significantly influences the outcome of the synthesis. The following table summarizes typical conditions for various substrates.
| β-Diketone | R¹ | R² | Solvent | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetylacetone | CH₃ | CH₃ | Acetic Acid | (Self) | 110 | 2-4 | 85-95 |
| Benzoylacetone | Ph | CH₃ | Ethanol | Acetic Acid (cat.) | 80 | 4-6 | 80-90 (Regioisomeric mixture possible) |
| Dibenzoylmethane | Ph | Ph | Acetic Acid | (Self) | 110 | 3-5 | >90 |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | Ethanol | Acetic Acid (cat.) | 80 | 2-4 | >90 (Highly regioselective) |
Note: The reaction with trifluoromethyl-containing β-diketones is often highly regioselective, driven by the strong electrophilicity of the carbonyl carbon adjacent to the CF₃ group[9].
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the β-diketone is of high purity, as impurities can interfere with the reaction. Increasing the reaction time or temperature may also improve conversion. The use of a stronger acid catalyst, such as a few drops of concentrated sulfuric acid, can be considered, but may lead to side products.
-
Incomplete Reaction:
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- 9. researchgate.net [researchgate.net]
Catalytic Synthesis of Pyrazoles Utilizing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile: An Application & Protocol Guide
Introduction: The Privileged Status of Trifluoromethylated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns have led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Within this important class of heterocycles, the incorporation of a trifluoromethyl (CF3) group has garnered significant attention. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacological profile, improving target binding affinity and pharmacokinetic properties.[3] Consequently, trifluoromethylated pyrazoles are prominent motifs in numerous bioactive compounds and clinical candidates, spanning therapeutic areas from oncology to infectious diseases.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the catalytic synthesis of trifluoromethylated pyrazoles using 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile as a key bifunctional building block. The strategic placement of the hydrazine moiety, activated by the electron-withdrawing trifluoromethyl and cyano groups, makes this reagent a highly efficient precursor for constructing diverse pyrazole libraries. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and discuss the rationale behind catalyst and condition selection, empowering researchers to leverage this versatile building block in their drug discovery endeavors.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis and its Catalytic Variants
The most direct and widely employed method for constructing the pyrazole ring from a hydrazine derivative is the Knorr pyrazole synthesis . This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic catalysis.[6][7] The generally accepted mechanism, which informs our protocol design, proceeds through a series of well-defined steps.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-diketone. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl group, forming a heterocyclic intermediate which then undergoes a final dehydration step to yield the aromatic pyrazole ring.[6][7] The use of an acid catalyst facilitates the dehydration steps by protonating the hydroxyl groups, converting them into better leaving groups (water).
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.
While simple Brønsted acids like acetic acid or hydrochloric acid are effective, modern synthetic chemistry has seen the advent of various catalytic systems to improve yields, reduce reaction times, and enable milder conditions. These include Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and solid-supported catalysts for easier purification.[8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of pyrazole derivatives using this compound.
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 4-(3,5-Disubstituted-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
This protocol describes a robust and widely applicable method using a simple acid catalyst. It is suitable for a broad range of 1,3-diketone substrates.
Workflow Overview
Figure 2: Experimental workflow for the acid-catalyzed pyrazole synthesis.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone, 1,1,1-trifluoro-2,4-pentanedione)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq) and the selected 1,3-diketone (1.1 mmol, 1.1 eq) in absolute ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL) while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual acid and unreacted starting materials.
-
Dry the crude product in a desiccator or vacuum oven.
-
For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
Rationale and Insights:
-
Solvent Choice: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Catalyst: Glacial acetic acid is a cost-effective and efficient Brønsted acid catalyst for the condensation and dehydration steps.[10]
-
Work-up: Precipitation in water is a simple and effective method for initial product isolation, as the organic pyrazole product is typically insoluble in water.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[11]
Materials:
-
This compound
-
1,3-Diketone
-
Ethanol
-
Microwave-safe reaction vessel with a pressure cap
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol), the 1,3-diketone (1.1 mmol), and ethanol (5 mL).
-
Seal the vessel with a pressure cap.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120 °C for 10-20 minutes.
-
After the irradiation is complete, cool the vessel to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a beaker and concentrate under reduced pressure to remove the ethanol.
-
Purify the resulting residue directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.
Rationale and Insights:
-
Efficiency: Microwave heating provides rapid and uniform heating, significantly accelerating the rate of reaction.[11]
-
Control: Modern microwave reactors allow for precise control over temperature and pressure, enhancing reaction safety and reproducibility.
-
Purification: Direct purification by chromatography is often feasible due to the cleaner reaction profiles typically observed with microwave synthesis.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes expected outcomes for the synthesis of various pyrazole derivatives from this compound using the acid-catalyzed protocol (Protocol 1).
| Entry | 1,3-Diketone Substrate | Pyrazole Product Structure | Expected Yield (%) |
| 1 | Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | 85-95% |
| 2 | Benzoylacetone | 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | 80-90% |
| 3 | Dibenzoylmethane | 4-(3,5-diphenyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | 75-85% |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | 90-98% |
Yields are based on typical outcomes for similar Knorr pyrazole syntheses and may vary based on specific reaction conditions and purification efficiency.
Conclusion and Future Outlook
This compound serves as a highly effective and versatile precursor for the synthesis of a wide array of trifluoromethyl-substituted pyrazoles. The catalytic protocols detailed herein, based on the classical Knorr synthesis, offer reliable and efficient pathways to these valuable heterocyclic scaffolds. Both conventional heating and microwave-assisted methods can be employed, providing flexibility for different laboratory settings and throughput needs. The resulting pyrazole derivatives, featuring the crucial trifluoromethyl and cyano functionalities, are primed for further chemical elaboration and biological evaluation, making them ideal candidates for screening in diverse drug discovery programs targeting cancer, inflammation, and other diseases.[4]
References
- Loricchio, F., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1248-1309.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1248-1309.
- ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
- National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27374.
- National Institutes of Health. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science, 15(44), 17004-17010.
- MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. International Journal of Molecular Sciences, 24(13), 11099.
- ACS Publications. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 3(2), 2132-2142.
- Journal of Kerman University of Medical Sciences. (2011). Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors. Journal of Kerman University of Medical Sciences, 18(2), 143-153.
- ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(19), 6146-6157.
- Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(12), 1010-1017.
- ResearchGate. (2010). Synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free....
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One-Pot Synthesis of Hydrazones from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile: A Detailed Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
Hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1] This application note provides a comprehensive, field-proven guide for the efficient one-pot synthesis of novel hydrazone derivatives starting from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. The protocol is designed for simplicity, scalability, and high yields, making it ideal for generating chemical libraries for drug discovery programs. We delve into the underlying reaction mechanism, provide detailed step-by-step protocols, offer robust characterization guidelines, and present a troubleshooting guide to ensure experimental success. The strategic inclusion of the trifluoromethyl (CF₃) and nitrile (CN) moieties on the starting phenylhydrazine offers a valuable scaffold for modulating the electronic and pharmacokinetic properties of the final compounds.
Introduction: The Significance of Hydrazones in Modern Drug Discovery
The hydrazone functional group (R₁R₂C=NNH₂) is a cornerstone of modern medicinal chemistry, integral to the development of agents with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Their synthetic accessibility and the structural stability of the azomethine (–N=CH–) group make them ideal for bioisosteric replacement and scaffold diversification.
The starting material, this compound, is a particularly valuable building block. The trifluoromethyl group is a well-established bioisostere for a methyl group but offers superior metabolic stability and increased lipophilicity, which can significantly enhance cell permeability and binding affinity. The nitrile group provides a potential site for further chemical modification or can act as a key hydrogen bond acceptor in ligand-receptor interactions.
This guide focuses on a one-pot synthesis, a strategy that enhances laboratory efficiency by reducing reaction time, minimizing solvent waste, and simplifying purification procedures, thereby accelerating the drug discovery pipeline.[2][3]
Reaction Principle: Acid-Catalyzed Condensation
The synthesis of hydrazones is fundamentally a condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[4][5] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone.
This reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1][6] The acid also facilitates the final dehydration step.[6]
Caption: Figure 1: General Mechanism of Acid-Catalyzed Hydrazone Formation.
Safety and Handling Precautions
Critical Safety Notice: this compound and its precursors are hazardous materials. A thorough risk assessment must be conducted before beginning any experimental work.
-
Starting Material: This compound contains multiple hazardous functional groups.
-
Hydrazine Moiety: Hydrazine derivatives are often toxic and should be handled with extreme care to avoid inhalation, ingestion, and skin contact.[7][8]
-
Nitrile Group: Benzonitriles are toxic. There is a risk of releasing highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures.[9]
-
Overall Toxicity: The combined structure should be treated as acutely toxic.[10][11] Handle as a particularly hazardous substance.[12]
-
-
Reagents & Solvents: Aldehydes can be irritants and sensitizers. Solvents like ethanol and methanol are flammable. Glacial acetic acid is corrosive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent exposure to vapors and dust.[9][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains.[9]
Detailed Experimental Protocol
This protocol describes a general one-pot method for condensing this compound with a representative aldehyde.
Materials and Equipment
| Reagents & Chemicals | Grade |
| This compound | ≥97% Purity |
| Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) | Reagent Grade |
| Ethanol (EtOH), Anhydrous | ACS Grade |
| Glacial Acetic Acid (AcOH) | ACS Grade |
| Diethyl Ether (for washing) | ACS Grade |
| Equipment | Specification |
| Round-bottom flask with stir bar | Appropriate size |
| Condenser | Standard taper |
| Magnetic stir plate with heating | Standard |
| Buchner funnel and filter flask | Standard |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental workflow for the one-pot synthesis of hydrazones.
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 201 mg, 1.0 mmol).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.05-1.1 equivalents). For example, add 4-chlorobenzaldehyde (155 mg, 1.1 mmol).
-
Solvent and Catalyst: Add anhydrous ethanol (10-15 mL) to dissolve the solids. To this stirring solution, add 2-3 drops of glacial acetic acid as a catalyst.[1]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The starting materials should be consumed, and a new, typically less polar, product spot should appear. The reaction is generally complete within 1-4 hours.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold ethanol and then cold diethyl ether to remove any residual impurities.[1]
-
Drying: Dry the purified product under vacuum to obtain the final hydrazone. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.[1]
Characterization and Expected Results
The synthesized hydrazones should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| FTIR (cm⁻¹) | Disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹). Appearance of a C=N (imine) stretch (~1580-1650 cm⁻¹) and a persistent N-H stretch (~3200-3350 cm⁻¹).[14][15][16] |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-N=CH-) typically appears downfield between δ 8.0-9.0 ppm. The N-H proton signal is also a downfield singlet, often broad, appearing between δ 11.0-12.5 ppm.[16][17][18] |
| ¹³C NMR (ppm) | A signal for the iminic carbon (-N=C H-) is expected in the δ 140-160 ppm region. The carbon of the CF₃ group will show a characteristic quartet due to C-F coupling.[14][16] |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target hydrazone.[15][19] |
| Melting Point | A sharp melting point indicates high purity of the crystalline solid product. |
Example Data: For the product of this compound and 4-chlorobenzaldehyde:
-
Formula: C₁₅H₉ClF₃N₃
-
MW: 323.70 g/mol
-
Expected ¹H NMR signals: Aromatic protons (multiplets, δ 7.5-8.5), Azomethine H (singlet, δ ~8.4), NH (singlet, δ ~12.0).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product is soluble in the reaction solvent. 3. Impure starting materials. | 1. Increase reaction time or add another drop of catalyst. Gentle heating can be applied. 2. Reduce solvent volume via rotary evaporation or add cold water dropwise to induce precipitation. 3. Check the purity of reagents. |
| Oily Product Formed | 1. Presence of impurities. 2. Product has a low melting point. | 1. Attempt purification using column chromatography on silica gel. 2. Triturate the oil with a non-polar solvent like hexane to try and induce solidification. |
| Reaction Fails to Start | 1. Inactive catalyst. 2. Low reactivity of the carbonyl compound (e.g., a sterically hindered ketone). | 1. Use fresh glacial acetic acid. 2. Increase reaction temperature and time. For very unreactive ketones, a stronger acid catalyst or a dehydrating agent may be needed.[7] |
Conclusion
This application note details a robust and efficient one-pot protocol for the synthesis of novel hydrazones from this compound. The methodology is straightforward, high-yielding, and adaptable to a wide range of aldehydes and ketones, making it an excellent tool for generating compound libraries for high-throughput screening in drug discovery. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
- Wikipedia. Hydrazone. [Link]
- Organic Chemistry Portal. Hydrazone synthesis. [Link]
- Kovačić, B., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
- Basu, U., et al. (2016).
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of novel pyrazole derivatives commencing from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. Pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[4][5] This guide details the scientific rationale, experimental protocols, and expected outcomes for the rapid and efficient synthesis of this promising class of compounds, leveraging the advantages of microwave-assisted organic synthesis (MAOS).
Introduction: The Significance of Pyrazole Derivatives and Microwave Synthesis
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6][7] The market success of pyrazole-containing drugs like Celecoxib underscores the therapeutic potential of this heterocyclic core.[8] Furthermore, the introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5]
Conventional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often require prolonged reaction times and harsh conditions.[9][10][11] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, MAOS offers several advantages over conventional heating methods, including:
-
Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[12]
-
Higher Yields: Improved conversion of reactants to products.[12]
-
Enhanced Purity: Reduction of side reactions and byproducts.
-
Energy Efficiency: Localized and efficient heating of the reaction mixture.[12]
This guide focuses on the application of MAOS to the synthesis of pyrazole derivatives from this compound, a versatile starting material for accessing novel chemical entities with significant potential in drug development.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis.[9][10][11] The reaction typically proceeds under acidic catalysis. The generally accepted mechanism involves the following key steps:
-
Imine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a hydroxyl-pyrazolidine intermediate.[13]
-
Dehydration: The hydroxyl-pyrazolidine intermediate readily dehydrates under the reaction conditions to yield the aromatic pyrazole ring.
The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on both reactants.[13]
Experimental Protocols
General Considerations and Safety Precautions
-
Microwave Reactor: All reactions should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
-
Reagents: All reagents and solvents should be of appropriate purity for organic synthesis.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Procedure for Microwave-Assisted Synthesis of Pyrazole Derivatives
This protocol outlines a general procedure for the reaction of this compound with various 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Microwave vials (10 mL) with stir bars
-
Microwave synthesizer
Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the 1,3-dicarbonyl compound (1.1 mmol).
-
Add the chosen solvent (3-5 mL). A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1 for examples).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be isolated by removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: Experimental workflow for the synthesis of pyrazole derivatives.
Example Syntheses and Expected Outcomes
The following table provides examples of pyrazole derivatives that can be synthesized using the general protocol, with plausible reaction conditions and expected product structures.
| 1,3-Dicarbonyl Compound | Product Structure | Proposed Conditions (Temperature, Time) | Expected Product Name |
| Acetylacetone | ![]() |
140 °C, 15 min4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzonitrileEthyl acetoacetate
130 °C, 12 min4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzonitrileDibenzoylmethane
150 °C, 20 min4-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzonitrile
Note: The product structures are illustrative and the regioselectivity may vary.
Purification and Characterization
Purification
The purification of trifluoromethyl-substituted pyrazoles can be achieved by standard laboratory techniques.[1]
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point. For basic pyrazoles that may interact with acidic silica, deactivation with a small amount of triethylamine or the use of neutral alumina can be beneficial.[1]
-
Recrystallization: For solid products with relatively high purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Characterization
The structure and purity of the synthesized pyrazole derivatives should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for elucidating the structure of the final products. The chemical shifts and coupling constants will provide detailed information about the substitution pattern on the pyrazole and benzene rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule, such as the nitrile (C≡N) and trifluoromethyl (C-F) stretching vibrations.
-
Melting Point: For solid compounds, a sharp melting point range is a good indicator of purity.[4]
Results and Discussion
The microwave-assisted synthesis of pyrazole derivatives from this compound is expected to provide the desired products in good to excellent yields with significantly reduced reaction times compared to conventional heating methods. The electron-withdrawing nature of the trifluoromethyl and cyano groups on the starting hydrazine may influence its reactivity.
Potential Challenges and Troubleshooting:
-
Low Yield: If the yield is low, ensure the purity of the starting materials. Optimization of the reaction temperature, time, and solvent may be necessary. In some cases, a stronger acid catalyst might be required.
-
Formation of Regioisomers: With unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. These isomers can often be separated by careful column chromatography.
-
Side Reactions: At higher temperatures or longer reaction times, side reactions may occur. Careful monitoring of the reaction progress is crucial to minimize the formation of byproducts.
Conclusion
The microwave-assisted synthesis of pyrazole derivatives from this compound offers a rapid, efficient, and scalable route to a library of novel compounds with high potential for applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this promising area of medicinal chemistry.
General Reaction Scheme
Caption: General reaction for pyrazole synthesis.
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Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of the Hydrazinyl Moiety in Modern Oncology
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile emerges as a molecule of significant interest for medicinal chemists engaged in the synthesis of anticancer compounds. Its architecture, featuring a reactive hydrazinyl group, an electron-withdrawing trifluoromethyl substituent, and a nitrile moiety, presents a unique combination of functionalities that can be exploited to construct complex heterocyclic systems with potent biological activity. The trifluoromethyl group, in particular, is a valuable addition, often enhancing metabolic stability and binding affinity of the final compound.
This guide provides an in-depth exploration of the application of this compound in the synthesis of privileged scaffolds for anticancer drug design, with a primary focus on the development of kinase inhibitors. Dysregulation of protein kinase activity is a well-established driver of oncogenesis, making these enzymes a critical target for therapeutic intervention. The protocols and insights detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their quest for next-generation cancer therapies.
Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors
The primary application of this compound in oncology research is its utility as a precursor for the synthesis of pyrazole and pyrazolopyrimidine scaffolds. These heterocyclic cores are considered "privileged structures" in medicinal chemistry due to their ability to mimic the adenine core of ATP and effectively bind to the ATP-binding site of a wide range of protein kinases.[1] By competitively inhibiting the binding of ATP, these molecules can halt the phosphotransferase activity of the kinase, thereby blocking downstream signaling pathways that are essential for tumor cell proliferation and survival.[1]
The synthesis of these potent anticancer agents typically proceeds through a cyclocondensation reaction between the hydrazinyl group of this compound and a suitable dicarbonyl compound or its equivalent. This reaction provides a robust and efficient method for the construction of the core pyrazole ring system.
Protocol 1: Synthesis of 4-(3,5-Disubstituted-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile from 1,3-Diketones
This protocol details a general procedure for the cyclocondensation of this compound with a 1,3-diketone to yield the corresponding pyrazole derivative. The choice of the 1,3-diketone allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
-
Drying oven or desiccator
Experimental Workflow:
Caption: General workflow for the synthesis of pyrazole derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the 1,3-diketone (1.1 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring. This will cause the product to precipitate out of the solution.[2]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with a generous amount of water to remove any unreacted starting materials and the acid catalyst.[2]
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[2]
Expert Insights: The choice of glacial acetic acid as a catalyst is crucial for promoting the initial condensation and subsequent cyclization. The reaction is typically robust and high-yielding. For less reactive diketones, extending the reflux time or using a stronger acid catalyst may be necessary. The purification by recrystallization is often sufficient to obtain a product of high purity, suitable for further biological evaluation.
Mechanism of Action: Targeting Kinase Signaling Pathways
The pyrazole and pyrazolopyrimidine derivatives synthesized from this compound are designed to function as ATP-competitive kinase inhibitors. These molecules possess the appropriate structural features to bind to the ATP pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling cascades that are critical for cancer cell growth and survival.
Caption: ATP-competitive kinase inhibition by pyrazole derivatives.
The pyrazole core acts as a scaffold that presents substituents in a spatially defined manner to interact with specific amino acid residues within the kinase active site. The trifluoromethyl group can enhance binding affinity through favorable interactions and improve the pharmacokinetic properties of the molecule.
Quantitative Data: Potency of Structurally Related Anticancer Agents
While specific data for derivatives of this compound may not be extensively published, the anticancer potential of the resulting pyrazole and pyrazolopyrimidine scaffolds is well-documented. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds from these classes against various human cancer cell lines, demonstrating the potency that can be achieved with these privileged structures.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |
| Pyrazole Derivative | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |
| Quinazolinone Hydrazide | EBC-1 (Lung) | 8.6 | [4][5] |
| Isatin Hydrazone | EGFR Kinase | 0.269 | [6] |
| Isatin Hydrazone | VEGFR-2 Kinase | 0.232 | [6] |
Disclaimer: The data presented is for structurally relevant compounds and serves to illustrate the potential of the chemical class.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to design and synthesize libraries of pyrazole-based compounds with the potential for potent kinase inhibition. Future research in this area should focus on the strategic diversification of the pyrazole substituents to optimize potency and selectivity against specific kinase targets implicated in various cancers. Further elaboration of the pyrazole core into more complex heterocyclic systems, such as pyrazolopyrimidines, is also a promising avenue for the development of next-generation targeted therapies.
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Application Notes & Protocols: Leveraging 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile as a Scaffold for Novel Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors remains a cornerstone of therapeutic strategy. The careful selection of molecular scaffolds is critical for success, providing a foundation for generating compound libraries with desirable pharmacological properties. This document details the utility of 4-hydrazinyl-3-(trifluoromethyl)benzonitrile as a versatile precursor for the synthesis of novel enzyme inhibitors. We explore the strategic advantages conferred by its distinct functional groups—the reactive hydrazinyl moiety, the electron-withdrawing trifluoromethyl group, and the polar nitrile group. Detailed, field-tested protocols are provided for the synthesis of a representative hydrazone-based inhibitor and its subsequent evaluation in a biochemical kinase inhibition assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this valuable building block in their discovery programs.
The Strategic Advantage of the Scaffold
The efficacy of this compound as a precursor stems from the synergistic interplay of its three key functional groups. The design of this molecule is not arbitrary; it is a calculated convergence of functionalities that address common challenges in drug development, including metabolic stability, target affinity, and synthetic accessibility.
-
The Trifluoromethyl (-CF₃) Group: The inclusion of fluorine is a well-established strategy in medicinal chemistry. The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that can profoundly influence a molecule's properties.[1][2] Its presence on the benzonitrile ring can enhance metabolic stability by blocking potential sites of oxidative metabolism.[3] Furthermore, its lipophilic nature can improve cell permeability and contribute to favorable binding interactions within the hydrophobic pockets of an enzyme's active site.[4]
-
The Hydrazinyl (-NHNH₂) Group: This functional group is the primary synthetic handle, offering a straightforward and efficient route to a wide variety of heterocyclic derivatives. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a compound class known for a broad spectrum of biological activities, including the inhibition of kinases and cholinesterases.[5][6][7] The hydrazinyl group can also be used in cyclocondensation reactions to construct more complex heterocyclic systems like pyrazoles and triazoles, further expanding the chemical space accessible from this single precursor.[8]
-
The Nitrile (-C≡N) Group: Far from being a passive substituent, the nitrile group is a valuable pharmacophore.[9] Its linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor, mimicking carbonyl groups and forming critical interactions with active site residues.[9] In certain classes of inhibitors, such as those targeting cysteine proteases or dipeptidyl peptidase IV (DPP-IV), the nitrile group can even act as a reversible covalent warhead, significantly enhancing potency and duration of action.[9] The para-position of the nitrile on the aromatic ring also helps to polarize the ring system, which can influence its susceptibility to metabolism.[9]
This combination of a versatile synthetic handle, a metabolically stabilizing and lipophilic moiety, and a potent hydrogen-bonding group makes this compound a high-value starting material for inhibitor library synthesis.
Synthesis of a Hydrazone-Based Inhibitor: A Representative Protocol
The conversion of the hydrazinyl precursor into a potential enzyme inhibitor is most commonly achieved via hydrazone formation. This reaction is typically high-yielding, requires mild conditions, and is amenable to a wide range of substrates, making it ideal for library synthesis.
Protocol 1: Synthesis of N'-[4-(dimethylamino)benzylidene]-4-hydrazinyl-3-(trifluoromethyl)benzonitrile
This protocol describes the condensation reaction between this compound and a representative aldehyde, 4-(dimethylamino)benzaldehyde, to yield the corresponding hydrazone derivative. This class of compound has been investigated for various biological activities.[5]
Rationale for Experimental Choices:
-
Solvent: Absolute ethanol is an excellent choice as it readily dissolves the reactants and the resulting hydrazone at elevated temperatures, while often allowing for crystallization of the pure product upon cooling. It also accommodates the small amount of water produced during the reaction.
-
Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by the hydrazine.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, ensuring the reaction is driven to completion.[10]
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
-
TLC plates (silica gel) and developing chamber
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 201.15 mg) and 4-(dimethylamino)benzaldehyde (1.05 mmol, 156.6 mg).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask to dissolve the solids.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., eluent system of 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting hydrazine spot is no longer visible. The typical reaction time is 2-4 hours.
-
Crystallization: Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. The product will begin to crystallize.
-
Isolation: Further cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual impurities.
-
Drying: Dry the purified product under vacuum to obtain the final hydrazone derivative as a crystalline solid.
Caption: Synthetic workflow for a hydrazone-based inhibitor.
Biochemical Evaluation of Inhibitory Activity
Once synthesized, the novel compound must be tested for its ability to inhibit the target enzyme. Kinases are a major class of enzymes targeted in cancer therapy, and numerous robust assay formats exist for measuring their inhibition.[11][12]
Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase using an HTRF assay format. HTRF is a highly sensitive method that measures the phosphorylation of a substrate by the kinase.[11]
Rationale for Experimental Choices:
-
Assay Format: HTRF is a proximity-based assay with low background and high sensitivity, making it suitable for high-throughput screening. It minimizes interference from colored or fluorescent compounds.
-
Controls: The inclusion of "no inhibitor" (positive control) and "no enzyme" (negative control) wells is essential for data normalization and validation of the assay's performance.[13]
-
Serial Dilution: A dose-response curve generated from a serial dilution of the inhibitor is required to accurately calculate the IC₅₀, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
Materials:
-
Recombinant protein kinase and its specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody)
-
Test compound (dissolved in DMSO)
-
384-well low-volume black assay plates
-
HTRF-compatible microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells for the 0% inhibition control.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in the assay buffer. Add this mix to all wells containing the test compound.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. Include "no enzyme" control wells where assay buffer is added instead of the enzyme mix.
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction by adding the HTRF detection reagents, which contain EDTA to chelate the Mg²⁺ required for kinase activity.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection antibody binding to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - [Ratio_Test_Well - Ratio_Neg_Ctrl] / [Ratio_Pos_Ctrl - Ratio_Neg_Ctrl]). c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for an HTRF kinase inhibition assay.
Data Interpretation and Expected Results
The output of the biochemical assay is a quantitative measure of inhibitor potency, typically the IC₅₀ value. By synthesizing a small library of derivatives from the this compound precursor and testing them against a target kinase, researchers can begin to establish a Structure-Activity Relationship (SAR).
Table 1: Hypothetical Inhibitory Activity of Hydrazone Derivatives Against Target Kinase X
| Compound ID | R-Group on Aldehyde | Target Kinase X IC₅₀ (µM) |
| INH-01 | 4-(dimethylamino)phenyl | 0.85 |
| INH-02 | 4-methoxyphenyl | 1.52 |
| INH-03 | Phenyl | 5.70 |
| INH-04 | 4-chlorophenyl | 0.45 |
| INH-05 | 2-chlorophenyl | 2.10 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound is a highly valuable and strategically designed precursor for the development of enzyme inhibitors. Its constituent parts—a reactive hydrazine handle, a stabilizing trifluoromethyl group, and a polar nitrile moiety—provide a robust foundation for building diverse compound libraries with favorable drug-like properties. The straightforward synthetic protocols and compatibility with modern biochemical screening formats, as detailed in this guide, enable its efficient integration into drug discovery pipelines, accelerating the journey from a chemical starting point to a potent and selective therapeutic candidate.
References
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- Aktar, B., Sicak, Y., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Semantic Scholar.
- Krátký, M., Stolaříková, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]
- Gedgaudas, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Krátký, M., Stolaříková, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link]
- Mehta, M., & Shringarpure, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- precisionFDA. 4-HYDRAZINYLBENZONITRILE HYDROCHLORIDE. [Link]
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- Benchchem. Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile as a Versatile Building Block in Organic Synthesis.
- Mehta, M., & Shringarpure, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Srola, M., & Ni, Y. (2020). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Chemical Biology, 1(4), 273-286. [Link]
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- Sorkh, Z. H., Fassihi, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]
- Kumar, S., & Karan, R. (2018). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC).
- Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Pharmacy and Pharmacology, 72(8), 1015-1045. [Link]
- Alam, M. S., Lee, D. U., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2320. [Link]
- Sorkh, Z. H., Fassihi, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers Media S.A.. [Link]
- Benchchem. dealing with impurities in 4-Hydrazinyl-3-nitrobenzonitrile.
- Aktar, B. S. K., & Sicak, Y. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Sorkh, Z. H., Fassihi, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
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Application Notes & Protocols: Strategic Synthesis of 1,3,5-Trisubstituted Pyrazoles Utilizing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of profound interest in medicinal chemistry and drug discovery.[1][2][3][4] The protocol centers on the strategic use of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile as a key building block. The presence of the trifluoromethyl (-CF3) and cyano (-CN) groups on the phenylhydrazine moiety offers a valuable scaffold for creating novel pyrazole derivatives with potentially enhanced pharmacological properties.[1] This document details the underlying chemical principles, a step-by-step experimental procedure, characterization techniques, and critical safety considerations, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs for treating a variety of diseases, from cancer to inflammatory conditions and viral infections.[1][3] Notable examples include the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic importance of this heterocyclic system.[5]
The synthesis of 1,3,5-trisubstituted pyrazoles allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions. The specific starting material, this compound, is strategically chosen. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or a synthetic handle for further functionalization.
This guide focuses on the classic and reliable Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[6][7][8] This method is renowned for its efficiency and broad substrate scope, making it a cornerstone of heterocyclic chemistry.[9][10]
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a robust and widely adopted method.[8][11] The reaction is typically catalyzed by an acid and proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.
Mechanism Overview:
-
Imine/Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often acid-catalyzed to protonate the carbonyl oxygen, rendering the carbon more electrophilic.[5][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic intermediate (a hydroxyl-pyrazolidine).[12]
-
Dehydration: The final step involves the acid-catalyzed elimination of two molecules of water (dehydration) to yield the stable, aromatic 1,3,5-trisubstituted pyrazole ring.[9] The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative 1,3,5-trisubstituted pyrazole.
Materials and Equipment
Reagents:
-
This compound
-
1,3-Diketone (e.g., Acetylacetone, Benzoylacetone, or other substituted analogs)
-
Solvent: Absolute Ethanol or Glacial Acetic Acid
-
Catalyst (optional, if using ethanol): Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Recrystallization Solvent (e.g., Ethanol, Methanol, or Ethanol/Water mixture)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Büchner funnel and vacuum flask for filtration
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
Handle all chemicals with extreme care in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine Derivatives: Hydrazines are toxic and should be handled with care.[9] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Trifluoromethylated Compounds: These compounds can be irritants. Wash hands thoroughly after handling.[13]
-
Acids: Glacial acetic acid is corrosive. Handle with care to avoid skin and eye burns.
-
Solvents: Organic solvents like ethanol are flammable. Keep away from open flames and ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14] Dispose of chemical waste according to institutional guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add this compound (e.g., 1.0 mmol, 1 equivalent).
-
Addition of Reagents: Add the selected 1,3-dicarbonyl compound (1.0-1.1 mmol, 1.0-1.1 equivalents) to the flask.
-
Solvent and Catalyst: Add absolute ethanol (20-30 mL) as the solvent. To this mixture, add 3-4 drops of glacial acetic acid to catalyze the reaction.[9] Alternatively, glacial acetic acid can be used as the solvent, in which case no additional catalyst is needed.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 80-90°C for ethanol) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 70:30). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 100 mL) while stirring.
-
Precipitation and Filtration: A solid precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with plenty of cold water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the crude product either in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60°C).
Purification
The most common method for purifying the solid product is recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol).
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Sources
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- 14. fishersci.com [fishersci.com]
Strategic Purification of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Hydrazone Derivatives by Column Chromatography
An Application Guide and Protocol
Introduction
Hydrazone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these compounds, often through the condensation of a hydrazine with an aldehyde or ketone, is a fundamental step in many drug discovery pipelines.[3][4] Specifically, hydrazones derived from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" are of significant interest. The trifluoromethyl (CF3) group is a well-established bioisostere that can enhance metabolic stability and membrane permeability, while the benzonitrile scaffold is prevalent in numerous pharmacologically active molecules.[5][6]
However, the synthetic reaction mixture invariably contains unreacted starting materials, catalysts, and potential side-products such as azines.[7] The isolation of the target hydrazone in high purity is therefore not just a procedural step, but a critical determinant of the reliability of subsequent biological assays and downstream applications. Column chromatography remains the most robust and versatile technique for this purification challenge.[8][9]
This guide provides a detailed, experience-driven protocol for the purification of these specific hydrazone derivatives. It moves beyond a simple list of steps to explain the underlying chemical principles and strategic decisions required to overcome common challenges, ensuring a successful and reproducible separation.
The Challenge: Purifying Hydrazones on Silica Gel
The primary challenge in the chromatographic purification of many hydrazone derivatives lies in their inherent chemical nature. The azomethine (-NHN=CH-) linkage and the basic nitrogen atoms can interact unfavorably with the stationary phase.[10][11]
-
Acid Sensitivity: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to catalyze the hydrolysis of the hydrazone bond, cleaving the molecule back into its constituent hydrazine and aldehyde/ketone, thereby reducing yield and complicating the purification.[11][12]
-
Basicity and Peak Tailing: The basic nitrogen atoms in the hydrazone moiety can interact strongly with the acidic silanol groups, leading to significant peak tailing or streaking during elution.[13] This phenomenon broadens the elution band, resulting in poor separation from impurities and excessive fraction volumes.
The protocol outlined below is specifically designed to mitigate these issues, ensuring the integrity of the target compound and achieving high-resolution separation.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[14] For the moderately polar hydrazone derivatives of this compound, we will employ normal-phase chromatography.
In this mode:
-
Stationary Phase: A polar adsorbent, silica gel, is used.
-
Mobile Phase: A less polar organic solvent system is used.
Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus move through the column more slowly. Less polar compounds interact weakly with the silica gel and are eluted more quickly by the mobile phase.[8] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially elute compounds of increasing polarity, from non-polar impurities to the desired product and finally to highly polar contaminants.
Experimental Workflow Overview
The overall process for purifying hydrazone derivatives is a systematic workflow designed to ensure efficiency and purity. Each step is critical for the success of the subsequent one.
Figure 1: General workflow for the purification of hydrazone derivatives.
Detailed Application Protocol
This protocol assumes the purification of approximately 500 mg of a crude hydrazone derivative. Adjustments to column size and solvent volumes should be made for different scales.
PART 1: Preparation and Mobile Phase Selection
This is the most critical phase. An improper solvent system will lead to failed separation.
-
Initial TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three separate TLC plates (silica gel 60 F254).
-
Develop these plates in different solvent systems of varying polarity. A good starting point for these compounds are mixtures of hexane and ethyl acetate.[15]
-
Plate 1: 10% Ethyl Acetate / 90% Hexane
-
Plate 2: 20% Ethyl Acetate / 80% Hexane
-
Plate 3: 30% Ethyl Acetate / 70% Hexane
-
-
Visualize the plates under UV light (254 nm) and then with a potassium permanganate stain to see all spots.
-
Objective: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35 . The starting materials and major impurities should have significantly different Rf values.
-
-
Mobile Phase Preparation:
-
Based on the optimal TLC conditions, prepare a bulk quantity of the starting eluent (e.g., 1 L of 10% Ethyl Acetate / 90% Hexane) and a more polar eluent for the gradient (e.g., 500 mL of 30% Ethyl Acetate / 70% Hexane).
-
Crucial Step - Neutralization: To both prepared solvent mixtures, add triethylamine (TEA) to a final concentration of 1% (v/v) .[7][13] This will neutralize the acidic sites on the silica gel, preventing product decomposition and eliminating peak tailing.
-
PART 2: Column Packing and Sample Loading
Proper column packing is essential for achieving good separation without cracks or channels in the stationary phase.
-
Column Preparation:
-
Select a glass chromatography column of appropriate size (e.g., a 40 cm x 2.5 cm column for 500 mg of crude material).
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer (approx. 0.5 cm) of sand on top of the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample; e.g., 25-50 g of silica gel 60, 230-400 mesh).
-
Add the starting eluent (10% EtOAc/Hexane + 1% TEA) to the silica gel to form a free-flowing slurry.[9]
-
With the stopcock open, pour the slurry into the column. Use more eluent to rinse the beaker and transfer all the silica.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[14]
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 500 mg of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add approximately 1-2 g of fresh silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top of the packed column.
-
Gently fill the column with the starting eluent, being careful not to disturb the surface.
-
PART 3: Elution and Fraction Collection
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-15 mL per test tube).
-
Run the Gradient:
-
Start with the initial, less polar eluent (e.g., 10% EtOAc/Hexane + 1% TEA). This will elute very non-polar impurities first.
-
Monitor the elution by collecting a small drop from the column outlet onto a TLC plate every few fractions.
-
Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase. For example, switch to a 20% EtOAc/Hexane mixture, and then to 30% EtOAc/Hexane. This gradual increase will move your target compound down the column.
-
-
Fraction Analysis:
-
Spot every 2-3 fractions onto a TLC plate.
-
Develop the TLC plate in the solvent system that gave an Rf of ~0.3.
-
Visualize under UV light.
-
Identify the fractions containing the pure product (a single spot at the correct Rf).
-
-
Combine and Evaporate:
-
Combine all fractions that show a single, clean spot of the product.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified hydrazone derivative.[11]
-
Data Interpretation and Expected Results
The success of the purification is determined by TLC analysis of the collected fractions.
| Parameter | Description | Example Value / Observation |
| Crude Mixture TLC | Shows starting materials, product, and impurities. | Multiple spots observed. Product Rf = 0.3 in 20% EtOAc/Hexane. |
| Starting Eluent | Low polarity mobile phase for column. | 10% Ethyl Acetate in Hexane + 1% TEA. |
| Gradient Eluent | Higher polarity mobile phase for column. | 20-30% Ethyl Acetate in Hexane + 1% TEA. |
| Fractions 1-10 | Eluted with 10% EtOAc/Hexane. | TLC shows non-polar impurities near the solvent front (Rf > 0.8). |
| Fractions 11-25 | Eluted with 20% EtOAc/Hexane. | TLC shows a clean, single spot corresponding to the product (Rf ≈ 0.3). |
| Fractions 26-35 | Eluted with 30% EtOAc/Hexane. | TLC may show more polar impurities (Rf < 0.1) or baseline material. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key.
Figure 2: A troubleshooting guide for common column chromatography issues.
Conclusion
The purification of this compound hydrazone derivatives by column chromatography is a highly effective method when approached with a clear understanding of the underlying chemistry. The acid-sensitivity of the hydrazone linkage is the primary obstacle, which can be overcome by deactivating the silica gel stationary phase with a basic additive like triethylamine. By following a systematic workflow of TLC analysis, careful column preparation, appropriate sample loading, and gradient elution, researchers can consistently obtain their target compounds in high purity, enabling reliable downstream biological evaluation and advancing the drug development process.
References
- Biological Activities of Hydrazone Derivatives - PMC. (n.d.). PubMed Central.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
- A review exploring biological activities of hydrazones - PMC. (n.d.). PubMed Central.
- Hydrazone Derivatives Research Articles. (n.d.). R Discovery.
- Need a purification method for a free hydrazone. (2021). Reddit.
- Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
- Column Chromatography. (n.d.). Chemistry at Winthrop University.
- Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015). JoVE.
- Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
- How to purify hydrazone? (2020). ResearchGate.
- The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ChemRxiv.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (n.d.). MDPI.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Application Notes and Protocols for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in the Preparation of Materials with Specific Electronic Properties
Introduction: Unlocking Electronic Potential with a Multifunctional Building Block
In the quest for novel materials with tailored electronic properties, the design and synthesis of versatile molecular building blocks are of paramount importance. 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring a unique combination of functional groups that make it a compelling candidate for the development of advanced electronic materials. This molecule integrates an electron-donating hydrazinyl group with two powerful electron-withdrawing groups: a trifluoromethyl and a nitrile moiety. This electronic push-pull system, coupled with the reactive nature of the hydrazinyl group and the coordinating ability of the nitrile, opens avenues for its application in conductive polymers, metal-organic frameworks (MOFs), and other functional materials.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which deactivates the aromatic ring through a strong negative inductive effect (-I).[1][2] Similarly, the nitrile (-CN) group is also electron-withdrawing and contributes to the overall electronic character of the molecule.[3][4] In contrast, the hydrazinyl (-NHNH2) group acts as an electron-donating group, capable of participating in a variety of chemical transformations, most notably condensation reactions with carbonyl compounds to form hydrazones.[5][6] This juxtaposition of electron-donating and -withdrawing functionalities on a single aromatic scaffold suggests that materials derived from this compound could exhibit interesting charge-transfer characteristics, crucial for electronic applications.
This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed protocols for its synthesis and its utilization in the preparation of materials with specific electronic properties. While direct literature on the application of this specific molecule in electronic materials is emerging, the protocols and applications described herein are based on established chemical principles and analogous systems.
PART 1: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This approach leverages a commercially available precursor, 4-chloro-3-(trifluoromethyl)benzonitrile, and reacts it with hydrazine hydrate. The strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitrile groups activate the aromatic ring towards nucleophilic attack by hydrazine at the chlorine-substituted carbon. A similar synthetic strategy is effectively employed for the preparation of 4-hydrazinyl-3-nitrobenzonitrile.[7]
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
4-Chloro-3-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (or Isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-(trifluoromethyl)benzonitrile in a suitable volume of ethanol (approximately 10-15 mL per gram of starting material).
-
Addition of Hydrazine: While stirring the solution at room temperature, slowly add 3.0 to 5.0 equivalents of hydrazine hydrate. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Expected Data:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Peaks corresponding to aromatic and NH protons |
| ¹⁹F NMR | Singlet corresponding to the CF₃ group |
| Mass Spectrometry | Peak corresponding to the molecular ion [M+H]⁺ |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of a hydrazone-based polymer.
Conclusion
This compound represents a highly functionalized and promising building block for the creation of novel materials with tailored electronic properties. Its unique electronic structure, arising from the interplay of electron-donating and -withdrawing groups, combined with its reactive functionalities, makes it a versatile precursor for a range of materials including conductive polymers and metal-organic frameworks. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this molecule in the ever-evolving field of materials science. Further research into the synthesis and characterization of materials derived from this compound is anticipated to yield exciting advancements in organic electronics.
References
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- American Chemical Society. Electron distribution in trifluoromethylbenzenes. Electron donation by the trifluoromethyl group.
- Chemistry LibreTexts. 20.7 Chemistry of Nitriles.
- Chemistry LibreTexts. Nitrile Properties.
- Study.com. Nitrile Definition, Functional Group & Structure.
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- EBSCO. Nitriles | Research Starters.
- PubMed. The Renaissance of Organo Nitriles in Organic Synthesis.
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- Dartmouth Digital Commons. design and synthesis of conductive metal–organic frameworks for the detection and uptake of toxic pollutants.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
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Application Notes and Protocols for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazolyl Moiety in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to a focus on fluorinated molecules within agrochemical research and development. The trifluoromethyl (-CF3) group, in particular, is a privileged functional motif due to its profound impact on a molecule's physicochemical and biological properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity to target enzymes, and cellular membrane permeability.[1]
When incorporated into a pyrazole scaffold, the trifluoromethyl group contributes to the creation of a class of highly potent insecticides and other pesticides. The pyrazole ring system itself is a versatile pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities. This combination of a trifluoromethyl group and a pyrazole core is exemplified in the highly successful phenylpyrazole insecticide, fipronil, which acts by blocking GABA-gated chloride channels in insects.[2]
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile emerges as a key building block for the synthesis of this important class of agrochemicals. Its bifunctional nature, possessing a reactive hydrazine group for pyrazole ring formation and a trifluoromethyl-substituted benzonitrile backbone, makes it a valuable precursor for introducing the desired toxophoric elements into the final pesticide molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of agrochemical intermediates, with a focus on the construction of trifluoromethyl-substituted pyrazoles.
Physicochemical and Safety Profile of this compound
| Property | Value/Information | Source/Basis |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅F₃N₄ | - |
| Molecular Weight | 214.15 g/mol | Calculated |
| Appearance | Predicted to be a white to light yellow crystalline solid. | Based on analogues like 4-hydrazinylbenzonitrile[3] and 4-(trifluoromethyl)benzonitrile. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the polarity of the functional groups. |
| Melting Point | Not available. For comparison, 4-(Trifluoromethyl)benzonitrile has a melting point of 39-41 °C. | - |
| Boiling Point | Not available. For comparison, 4-(Trifluoromethyl)benzonitrile has a boiling point of 80-81 °C at 20 mmHg. | - |
Hazard Identification and Safety Summary
Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following safety information is based on the known hazards of aryl hydrazines and trifluoromethyl- and cyano-substituted aromatic compounds. A thorough risk assessment should be conducted before handling this chemical.
Aryl hydrazines are a class of compounds that require careful handling due to their potential toxicity.[4][5][6][7] They can be absorbed through the skin and may be harmful if inhaled or swallowed. The trifluoromethyl and nitrile groups also contribute to the potential hazards.
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[9]
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated fume hood.
-
Store in a cool, dry place away from oxidizing agents.
Application in Agrochemical Synthesis: Formation of Pyrazole Intermediates
The primary application of this compound in agrochemical synthesis is its use as a precursor for the construction of pyrazole rings through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction is a robust and widely used method for preparing substituted pyrazoles.
Core Reaction Principle: Knorr Pyrazole Synthesis
The reaction proceeds via the Knorr pyrazole synthesis, where the hydrazine undergoes a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Protocol 1: Synthesis of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
This protocol details a representative synthesis of a trifluoromethyl-substituted pyrazole intermediate from this compound and 1,1,1-trifluoro-2,4-pentanedione.
Reaction Scheme:
Caption: Synthesis of a pyrazole intermediate.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| This compound | N/A | 214.15 | 2.14 g | 1.0 |
| 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 | 154.09 | 1.62 g | 1.05 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL | Catalytic |
Experimental Workflow:
Caption: Experimental workflow for pyrazole synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.14 g, 10.0 mmol).
-
Add anhydrous ethanol (50 mL) and stir until the solid is dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add 1,1,1-trifluoro-2,4-pentanedione (1.62 g, 10.5 mmol) followed by glacial acetic acid (0.5 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Expert Insights and Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and has a convenient boiling point for reflux.
-
Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
-
Molar Equivalents: A slight excess of the dicarbonyl compound is used to ensure the complete consumption of the limiting hydrazine starting material.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and any side products.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of trifluoromethyl-substituted pyrazole derivatives, which are key structural motifs in a variety of modern agrochemicals. The protocol provided herein demonstrates a robust and straightforward method for the construction of a pyrazole intermediate that can be further elaborated to generate novel pesticide candidates. The presence of the trifluoromethyl and cyano groups on the phenyl ring provides opportunities for further chemical modification, allowing for the fine-tuning of the biological activity and physicochemical properties of the final products. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the future of agrochemical discovery.
References
- Tairov M.; Levchenko V.; Stadniy I.; Dmytriv Y.; Dehtiarov S.; Kibalnyi M.; Melnyk A.; Veselovych S.; Borodulin Y.; Kolotilov S.; Ryabukhin S.; Volochnyuk D. A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks relevant to medicinal and agrochemistry, is developed. Enamine.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. IUCr Journals.
- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Hydrazine Standard Operating Procedure Templ
- Performance Chemicals Hydrazine. Arxada.
- Safety and Handling of Hydrazine. DTIC.
- SAFETY D
- SAFETY DATA SHEET. Fisher Scientific. (2016-10-07).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159. PubChem.
- SAFETY D
- SAFETY DATA SHEET. Fisher Scientific. (2024-03-26).
- 4-(Trifluoromethyl)benzonitrile 99 455-18-5. Sigma-Aldrich.
- Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. NIH.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.
- Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- 4-Hydrazinobenzonitrile | C7H7N3 | CID 583784. PubChem.
- Bioorthogonal Cycloadditions of C3-Trifluoromethylated 1,2,4-Triazines with trans-Cyclooctenes. PubMed.
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. NIH.
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Heterocycles
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This "super-halogen" imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The starting material, 4-hydrazinyl-3-(trifluoromethyl)benzonitrile , is a highly valuable building block for the synthesis of a diverse array of trifluoromethylated heterocycles. Its bifunctional nature, possessing a nucleophilic hydrazine moiety and a versatile cyano group on a trifluoromethyl-activated benzene ring, allows for the construction of privileged heterocyclic systems such as pyrazoles, triazoles, and pyridazines. This guide provides detailed, field-proven insights and protocols for the synthesis of these important classes of compounds, emphasizing the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
PART 1: Synthesis of Trifluoromethylated Pyrazole Derivatives
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with many pyrazole-containing compounds exhibiting a broad spectrum of biological activities. The most direct and efficient method for the synthesis of pyrazoles from a hydrazine derivative is the cyclocondensation reaction with a 1,3-dicarbonyl compound.
Causality Behind the Experimental Choices
The reaction proceeds via an initial nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. An acidic catalyst, such as glacial acetic acid, is often employed to protonate a carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack and facilitating the dehydration step.
Experimental Protocol 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
This protocol details the synthesis of a model pyrazole derivative using the readily available 1,3-dicarbonyl compound, acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 4.97 mmol) in ethanol (20 mL).
-
To this solution, add acetylacetone (0.55 g, 5.47 mmol, 1.1 equivalents).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material will have a lower Rf value than the product.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with constant stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of cold water.
-
Dry the crude product in a vacuum oven at 50 °C.
-
For further purification, recrystallize the crude product from ethanol to yield the pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile as a crystalline solid.
Data Presentation: Quantitative Data for Pyrazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetylacetone |
| Product | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₁₃H₁₀F₃N₃ |
| Molecular Weight | 277.24 g/mol |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-120 °C |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.79 (d, J = 8.4 Hz, 1H), 6.10 (s, 1H), 2.35 (s, 3H), 2.28 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.3, 143.8, 141.2, 134.5, 131.9 (q, J = 31.3 Hz), 128.8, 125.4 (q, J = 5.5 Hz), 123.0 (q, J = 272.7 Hz), 118.9, 116.7, 108.2, 14.2, 13.8.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.8.
PART 2: Synthesis of Trifluoromethylated 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of five-membered heterocycles that are prevalent in medicinal chemistry, known for their antifungal and anticancer properties. A common route to 3-amino-1,2,4-triazoles involves the reaction of a hydrazine with cyanogen bromide, followed by cyclization.
Causality Behind the Experimental Choices
The synthesis of 3-amino-1,2,4-triazoles from hydrazines and cyanogen bromide proceeds through the initial formation of a guanylhydrazine intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the stable aromatic triazole ring. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and intermediates.
Experimental Protocol 2: Synthesis of 4-(5-Amino-3-trifluoromethyl-1H-1,2,4-triazol-1-yl)benzonitrile
This protocol outlines a plausible synthetic route to a 3-amino-1,2,4-triazole derivative.
Materials:
-
This compound
-
Cyanogen Bromide
-
Sodium Acetate
-
Isopropanol
-
Deionized Water
Procedure:
-
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (2.0 g, 9.94 mmol) and sodium acetate (1.63 g, 19.88 mmol) in a mixture of isopropanol (50 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve cyanogen bromide (1.16 g, 10.93 mmol) in isopropanol (10 mL) and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.
-
The resulting aqueous solution will contain a precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain pure 4-(5-amino-3-trifluoromethyl-1H-1,2,4-triazol-1-yl)benzonitrile.
Data Presentation: Quantitative Data for 1,2,4-Triazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Cyanogen Bromide |
| Product | 4-(5-Amino-3-trifluoromethyl-1H-1,2,4-triazol-1-yl)benzonitrile |
| Molecular Formula | C₁₀H₅F₃N₆ |
| Molecular Weight | 266.19 g/mol |
| Typical Yield | 60-70% |
| Appearance | White to pale yellow solid |
| Melting Point | >250 °C |
PART 3: Synthesis of Trifluoromethylated Pyridazine Derivatives
Pyridazines and their fused derivatives are six-membered heterocyclic systems containing two adjacent nitrogen atoms. They are known to possess a wide range of biological activities, including cardiovascular and anticancer effects. A classical approach to the synthesis of pyridazin-3(2H)-ones involves the reaction of an arylhydrazine with a γ-ketoacid or a masked 1,4-dicarbonyl compound. Mucochloric acid serves as a versatile precursor to functionalized pyridazinones.
Causality Behind the Experimental Choices
The reaction of an arylhydrazine with mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) leads to the formation of a 4,5-dihalopyridazin-3(2H)-one. The reaction proceeds by nucleophilic attack of the hydrazine on the furanone ring, followed by ring opening and subsequent cyclization to form the pyridazinone ring. The resulting dihalo-pyridazinone is a versatile intermediate for further functionalization via nucleophilic substitution reactions.
Experimental Protocol 3: Synthesis of 6-(4-Cyano-2-(trifluoromethyl)phenyl)-4,5-dichloropyridazin-3(2H)-one
This protocol describes the synthesis of a dichloropyridazinone derivative.
Materials:
-
This compound hydrochloride
-
Mucochloric Acid
-
Sodium Acetate
-
Ethanol
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound hydrochloride (2.38 g, 10 mmol) and mucochloric acid (1.69 g, 10 mmol) in ethanol (50 mL).
-
Add a solution of sodium acetate (1.64 g, 20 mmol) in water (10 mL) to the suspension.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 6-(4-cyano-2-(trifluoromethyl)phenyl)-4,5-dichloropyridazin-3(2H)-one.
Data Presentation: Quantitative Data for Pyridazine Synthesis
| Parameter | Value |
| Starting Material | This compound hydrochloride |
| Reagent | Mucochloric Acid |
| Product | 6-(4-Cyano-2-(trifluoromethyl)phenyl)-4,5-dichloropyridazin-3(2H)-one |
| Molecular Formula | C₁₂H₄Cl₂F₃N₃O |
| Molecular Weight | 349.09 g/mol |
| Typical Yield | 75-85% |
| Appearance | Light brown solid |
| Melting Point | 210-212 °C |
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Pyrazole Synthesis
Caption: Workflow for 1,2,4-Triazole Synthesis.
Diagram 3: General Workflow for Pyridazine Synthesis
Caption: Workflow for Pyridazine Synthesis.
Purification and Characterization
General Purification Techniques
The purification of the synthesized heterocyclic compounds is crucial to obtain materials of high purity for subsequent biological evaluation. Common purification techniques include:
-
Recrystallization: This is the most common method for purifying solid organic compounds. [2]The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol, methanol, and their aqueous mixtures are often suitable for the types of compounds described herein.
-
Column Chromatography: For compounds that are difficult to crystallize or when isomeric mixtures are obtained, silica gel column chromatography is a powerful purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.
Structural Characterization
The structures of the synthesized compounds should be unambiguously confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the cyano group (C≡N stretch typically around 2230 cm⁻¹) and carbonyl groups (C=O stretch around 1650-1750 cm⁻¹ in pyridazinones).
Conclusion and Future Perspectives
The protocols and insights provided in this guide demonstrate the utility of this compound as a versatile precursor for the synthesis of medicinally relevant trifluoromethyl-substituted pyrazoles, 1,2,4-triazoles, and pyridazines. The electron-withdrawing nature of the trifluoromethyl and cyano groups influences the reactivity of the hydrazine moiety and provides a handle for further chemical transformations. By understanding the underlying principles of these reactions and employing robust purification and characterization techniques, researchers can efficiently generate libraries of novel heterocyclic compounds for screening in drug discovery programs. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- (Reference to a relevant review on pyrazole synthesis)
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (Reference to a relevant review on 1,2,4-triazole synthesis)
- (Reference to a relevant review on pyridazine synthesis)
- (Reference to a relevant paper on the biological activity of trifluoromethyl
- (Reference to a relevant paper on purific
- The Purification of Organic Compound: Techniques and Applic
- (Reference to a relevant text on spectroscopic characteriz
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Application Note: Structural Elucidation of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Reaction Products by NMR and Mass Spectrometry
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Abstract
This document provides a detailed guide to the characterization of reaction products derived from 4-hydrazinyl-3-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry. We present in-depth protocols and field-proven insights for the structural elucidation of its derivatives, with a particular focus on pyrazole synthesis, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies described herein are designed to ensure scientific integrity through self-validating systems, offering a robust framework for unambiguous compound identification.
Introduction: The Significance of this compound
This compound is a highly versatile bifunctional molecule. Its structure, featuring a reactive hydrazine group, an electron-withdrawing trifluoromethyl group, and a cyano moiety, makes it an invaluable precursor for the synthesis of a wide range of heterocyclic compounds. The trifluoromethyl group, in particular, is a prized substituent in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.
The hydrazine functional group readily undergoes condensation reactions with carbonyl compounds, most notably 1,3-dicarbonyls, to form stable pyrazole rings.[1][2] Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in pharmaceutical research.[3] Given the potential for regioisomerism and side reactions, rigorous and unambiguous structural characterization of the resulting products is paramount. This guide provides the necessary protocols and theoretical background to achieve this using NMR and mass spectrometry.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4][5][6][7]
Reaction Spotlight: Pyrazole Synthesis
A common and highly valuable reaction of this compound is its cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazole derivatives.[1][8] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[9]
Protocol 1: General Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from this compound and a generic 1,3-diketone.
-
Step 1: Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.
-
Step 2: Addition of Dicarbonyl: Add 1.1 equivalents of the 1,3-dicarbonyl compound to the solution.
-
Step 3: Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[10][11][12][13]
Sample Preparation for NMR Analysis
-
Solvent Selection: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often employed.[14]
Expected Spectral Features
¹H NMR Spectroscopy:
The proton NMR spectrum will provide key information about the aromatic and substituent protons.
-
Aromatic Protons: The protons on the benzonitrile ring will typically appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). Their coupling patterns and chemical shifts will be influenced by the positions of the other substituents.
-
Pyrazole Proton: If a pyrazole ring is formed, a characteristic singlet for the C-H proton of the pyrazole ring is expected, typically in the range of δ 6.0-8.0 ppm.[11]
-
Other Substituent Protons: Protons from the substituents on the pyrazole ring (e.g., methyl groups from acetylacetone) will appear in their characteristic regions.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbons of the benzonitrile ring will resonate in the aromatic region (δ 110-150 ppm).
-
Cyano Carbon: The carbon of the nitrile group (C≡N) will appear as a quaternary signal, typically in the range of δ 115-125 ppm.[15]
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.[16]
-
Pyrazole Carbons: The carbons of the pyrazole ring will have distinct chemical shifts depending on their substitution.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique and is crucial for confirming the presence and electronic environment of the trifluoromethyl group.[17][18][19][20]
-
Trifluoromethyl Signal: The CF₃ group will typically appear as a singlet in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic environment and can provide valuable structural information.[21][22] For trifluoromethyl groups on a benzene ring, the chemical shift is often in the range of -60 to -65 ppm relative to CFCl₃.[14][16][22]
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | Aromatic (Benzonitrile) | 7.0 - 8.5 | m, d, dd |
| ¹H | Pyrazole C-H | 6.0 - 8.0 | s |
| ¹³C | Aromatic (Benzonitrile) | 110 - 150 | - |
| ¹³C | Cyano (C≡N) | 115 - 125 | q |
| ¹³C | Trifluoromethyl (CF₃) | 120 - 130 | - |
| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -65 | s |
| Table 1: Expected NMR Chemical Shifts for a Representative Pyrazole Derivative. |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.[23][24] Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of these polar, medium-sized molecules.[25][26][27][28][29]
Sample Preparation for MS Analysis
-
Solvent System: Dissolve a small amount of the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
Expected Mass Spectral Data
Molecular Ion Peak:
The primary piece of information from the mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). This allows for the confirmation of the molecular weight of the synthesized product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the chemical formula.
Fragmentation Pattern:
While ESI is a soft ionization technique, some fragmentation can be induced to provide structural information (MS/MS). Common fragmentation pathways for compounds containing a trifluoromethyl group and a nitrile group include:
-
Loss of CF₃: A neutral loss of 69 Da corresponding to the trifluoromethyl radical.[30][31][32]
-
Loss of HCN: A neutral loss of 27 Da from the nitrile group.[33][34][35]
-
Cleavage of the Pyrazole Ring: Fragmentation of the heterocyclic ring can provide information about the substituents.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | Calculated MW + 1.0078 |
| [M-CF₃]⁺ | Loss of Trifluoromethyl Radical | [M+H]⁺ - 69.0018 |
| [M-HCN]⁺ | Loss of Hydrogen Cyanide | [M+H]⁺ - 27.0109 |
| Table 2: Expected Ions in the Mass Spectrum of a Representative Pyrazole Derivative. |
Integrated Characterization Workflow
For unambiguous structural determination, a combined approach utilizing both NMR and MS is essential. The following workflow provides a logical sequence for the analysis of reaction products.
Figure 1: Integrated workflow for the characterization of reaction products.
Conclusion
The robust characterization of novel compounds is a cornerstone of chemical research and drug development. This application note provides a comprehensive guide for the structural elucidation of reaction products derived from this compound using NMR and mass spectrometry. By following the detailed protocols and interpretative guidance, researchers can confidently and accurately determine the structure of their synthesized molecules, paving the way for further biological evaluation and application.
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Application Notes & Protocols: 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile as a Privileged Scaffold for Kinase Inhibitor Development
Introduction: The Strategic Role of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in Kinase-Targeted Drug Discovery
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime therapeutic targets for a host of diseases, most notably cancer. The dysregulation of kinase activity is a hallmark of many malignancies, driving uncontrolled cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.
Within the vast chemical space of potential inhibitors, heterocyclic scaffolds are of paramount importance. The pyrazole ring, in particular, is recognized as a "privileged structure" in medicinal chemistry. Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling potent and selective binding to the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][2]
This guide focuses on This compound , a key chemical intermediate for the synthesis of pyrazole-based kinase inhibitors. Its structure is strategically designed for versatility in drug discovery:
-
The hydrazinyl group is highly reactive and serves as the key functional moiety for the cyclocondensation reaction that forms the core pyrazole ring.[3]
-
The trifluoromethyl group is a powerful modulator of physicochemical properties. It can enhance metabolic stability, increase membrane permeability, and improve binding affinity through favorable interactions within the target protein's active site.
-
The benzonitrile moiety provides a rigid scaffold and an additional vector for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block, from the synthesis of a core pyrazole scaffold to its subsequent biological evaluation in a robust kinase inhibition assay.
Physicochemical Properties and Safety Information
Prior to experimental work, it is crucial to understand the properties and handling requirements of the starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1227489-72-6 (related structure) |
| Molecular Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF |
Safety & Handling:
As with any laboratory chemical, proper safety protocols must be strictly followed. Based on data for structurally related hydrazinyl and benzonitrile compounds, the following precautions are advised:[4][5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Protocol 1: Synthesis of a Core Pyrazole Scaffold
The most direct application of this compound is its condensation with a 1,3-dicarbonyl compound to form a stable pyrazole ring. This protocol details the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile using acetylacetone as the dicarbonyl partner.
Synthesis Principle & Workflow
The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration under reflux to yield the thermodynamically stable aromatic pyrazole ring.[3] A catalytic amount of acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
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Application Notes and Protocols: 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile as a Versatile Scaffold for Advanced Biological Probes
Introduction: A Strategic Building Block for High-Performance Bioimaging
In the dynamic field of biological imaging, the rational design of fluorescent probes is paramount for elucidating complex cellular processes. The selection of the core chemical scaffold is a critical determinant of a probe's ultimate sensitivity, selectivity, and photophysical properties. 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile emerges as a molecule of significant interest for the synthesis of sophisticated probes. Its unique trifunctional architecture—a reactive hydrazine moiety, a strongly electron-withdrawing trifluoromethyl group, and a nitrile group—offers a powerful toolkit for the development of next-generation imaging agents.
The hydrazine group serves as a versatile reactive handle, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[1] This bioorthogonal-like chemistry is particularly well-suited for targeting specific biomolecules, such as carbonylated proteins, which are biomarkers of oxidative stress.[2] The strategic placement of the trifluoromethyl (-CF3) and nitrile (-CN) groups profoundly influences the electronic properties of the resulting fluorophore. The potent electron-withdrawing nature of the -CF3 group can enhance the photostability of the probe and modulate the emission wavelength, often leading to a desirable red-shift in the fluorescence spectrum. Furthermore, these groups can promote intramolecular charge transfer (ICT) processes upon photoexcitation, a key mechanism for designing probes that are sensitive to their microenvironment, such as changes in local polarity or viscosity.[3]
This guide provides a comprehensive overview of the application of this compound in the synthesis of fluorescent probes for biological imaging. We will delve into the underlying chemical principles, provide detailed synthesis protocols, and discuss the potential applications of the resulting probes in cellular imaging, with a focus on viscosity sensing.
Key Physicochemical Properties and Design Rationale
The efficacy of this compound as a probe scaffold is rooted in its distinct chemical features:
| Property | Significance in Probe Design |
| Reactive Hydrazine Group | Enables covalent labeling of aldehydes and ketones through hydrazone formation. This is a common strategy for targeting specific cellular components or for creating "turn-on" fluorescent sensors. |
| Trifluoromethyl Group | A strong electron-withdrawing group that can increase the quantum yield and photostability of the resulting fluorophore. It also plays a crucial role in modulating the electronic structure, which is key for developing environmentally sensitive probes. |
| Nitrile Group | Another electron-withdrawing group that contributes to the overall electronic properties of the molecule. It can also participate in hydrogen bonding interactions. |
| Aromatic Ring | Provides a rigid framework and contributes to the π-conjugated system of the resulting fluorophore, which is essential for fluorescence. |
The combination of these features allows for the creation of probes with a "push-pull" electronic structure, which is often a prerequisite for solvatochromism—the change in the color of a substance depending on the polarity of the solvent. This property is highly valuable for developing probes that can report on the local environment within a cell.
Synthesis of Fluorescent Probes: A Modular Approach
The synthesis of fluorescent probes using this compound typically involves a straightforward condensation reaction with a suitable aldehyde- or ketone-functionalized fluorophore. This modular approach allows for the facile generation of a diverse library of probes with tailored photophysical properties.
General Reaction Scheme
The fundamental reaction is the formation of a hydrazone bond between the hydrazine moiety of this compound and a carbonyl group of a fluorophore.
Caption: General workflow for synthesizing hydrazone-linked fluorescent probes.
Protocol 1: Synthesis of a Generic Hydrazone-Based Fluorescent Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe via the condensation of this compound with an aldehyde-bearing fluorophore.
Materials:
-
This compound
-
Aldehyde-functionalized fluorophore (e.g., a coumarin, BODIPY, or naphthalimide derivative)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde-functionalized fluorophore (1.1 equivalents) in anhydrous ethanol (or methanol) to a final concentration of approximately 0.1 M.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography to yield the pure hydrazone-based fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Biological Imaging: Viscosity Sensing
A particularly exciting application of probes derived from this compound is in the imaging of intracellular viscosity. Viscosity is a critical parameter that influences a wide range of cellular processes, including protein folding, diffusion of macromolecules, and signal transduction. Aberrant cellular viscosity has been implicated in various diseases.
Fluorescent probes that exhibit viscosity-dependent emission are often referred to as "molecular rotors." The fluorescence of these probes is quenched in low-viscosity environments due to the free rotation of certain bonds within the molecule, which provides a non-radiative decay pathway for the excited state. In high-viscosity environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.[4][5]
The hydrazone linkage formed from this compound can act as a rotational axis in a molecular rotor. The bulky trifluoromethyl group can further enhance the sensitivity to viscosity changes.
Mechanism of Viscosity Sensing
The proposed mechanism for viscosity sensing involves the formation of a twisted intramolecular charge transfer (TICT) state.
Caption: Simplified Jablonski diagram illustrating the principle of a molecular rotor for viscosity sensing.
In a low-viscosity medium, upon excitation to the locally excited (LE) state, the molecule can undergo rapid rotation around the hydrazone bond to form a non-fluorescent TICT state, from which it returns to the ground state via non-radiative decay. In a high-viscosity environment, this rotation is hindered, and the molecule is more likely to return to the ground state from the LE state via the emission of a photon, resulting in enhanced fluorescence.
Protocol 2: Live-Cell Imaging of Viscosity
This protocol provides a general guideline for using a hydrazone-based molecular rotor for imaging viscosity in live cells.
Materials:
-
Hydrazone-based viscosity probe (synthesized as per Protocol 1)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with appropriate excitation and emission filters
-
Incubation chamber for maintaining cells at 37°C and 5% CO₂
Procedure:
-
Probe Preparation: Prepare a stock solution of the viscosity probe (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Cell Staining:
-
Wash the cultured cells once with pre-warmed PBS.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.
-
-
Washing: After incubation, wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Mount the dish or coverslip on the stage of the confocal microscope.
-
Excite the probe at its absorption maximum and collect the fluorescence emission at the appropriate wavelength.
-
Acquire images of the cells. The fluorescence intensity will be proportional to the local viscosity.
-
-
Data Analysis: Analyze the fluorescence intensity in different cellular compartments to obtain a qualitative map of intracellular viscosity. For quantitative measurements, a calibration curve of fluorescence intensity or lifetime versus viscosity may be required.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile building block for the synthesis of advanced fluorescent probes for biological imaging. Its unique combination of a reactive hydrazine handle and potent electron-withdrawing groups enables the straightforward construction of probes with tunable photophysical properties. The potential to create molecular rotors for viscosity sensing is a particularly compelling application, addressing a growing need for tools to study the biophysical properties of the cellular environment.
While direct examples of probes synthesized from this specific molecule are yet to be extensively reported in the literature, the well-established chemistry of hydrazones and the predictable influence of the trifluoromethyl and nitrile groups provide a solid foundation for its application in probe design. Future research in this area will likely focus on the synthesis and characterization of a broader range of probes derived from this scaffold and their application in studying disease models where changes in oxidative stress and cellular viscosity are implicated.
References
- Chen, M., et al. (2020). A Comparative Study of Three Fluorescent Probes Derived from Benzoyl Hydrazine. SSRG International Journal of Applied Chemistry, 7(3), 38-40.
- Dilek, O., et al. (2021). Hydrazine-based fluorescent probes for site-selective imaging of carbonylation in live cells.
- Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13465-13477.
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155.
- Reja, S. I., et al. (2019). A minireview of viscosity-sensitive fluorescent probes: design and biological applications.
- Simeon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256-3266.
- Erkan, H., Telci, D., & Dilek, O. (2021). Hydrazine-based fluorescent probes for site-selective imaging of carbonylation in live cells. Methods in Molecular Biology, 2345, 131-143.
- Zachariasse, K. A., et al. (2002). Intramolecular Charge Transfer with N,N-Dialkyl-4-(trifluoromethyl)anilines and 4-(Dimethylamino)benzonitrile in Polar Solvents. Photochemical & Photobiological Sciences, 1(1), 38-47.
- BenchChem. (2025). Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile as a Versatile Building Block in Organic Synthesis. BenchChem.
- Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Rao, S., et al. (2025). Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. Journal of Student-Centered Scholarship.
- Wang, L., et al. (2023). Computational chemistry-assisted design of hydrazine-based fluorescent molecular rotor for viscosity sensors.
- Grimaldi, A. J. (2019). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. CUNY Academic Works.
- Mei, Y., Zhang, W., & Yu, C. (2017). Synthesis and characterization of an al3+-selective fluorescent probe derived from benzoyl hydrazine. International Journal of Current Research, 9(10), 59626-59629.
- Kratký, M., et al. (2017). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Bioorganic & Medicinal Chemistry Letters, 27(23), 5192-5197.
- Kratký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
Sources
- 1. "Synthesis and characterization of hydrazine derivatives of coumarin fo" by Akiva J. Grimaldi [orb.binghamton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of an al3+-selective fluorescent probe derived from benzoyl hydrazine | International Journal of Current Research [journalcra.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis with 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of pyrazole derivatives utilizing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.
Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemicals due to their diverse pharmacological activities.[1] The incorporation of a trifluoromethyl (CF3) group, as present in this compound, is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The most common and robust method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic approach known as the Knorr pyrazole synthesis.[1][3][4][5] This guide will focus on optimizing this reaction for this compound.
Visualizing the Reaction: General Mechanism
The synthesis proceeds through the condensation of the hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General mechanism of pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazoles using this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Formation | 1. Inactive Reagents: Hydrazine derivatives can degrade over time. The 1,3-dicarbonyl compound may be of poor quality. 2. Incorrect Reaction Temperature: Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[6][7] 3. Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. | 1. Verify Reagent Quality: Use freshly opened or properly stored this compound. Purify the 1,3-dicarbonyl compound if necessary. 2. Optimize Temperature: Start with room temperature and monitor the reaction by TLC. If no reaction occurs, gradually increase the temperature. A systematic optimization study may be required.[7] 3. Solvent Screening: Ethanol is a common choice for this reaction.[8] However, aprotic dipolar solvents like DMF or NMP have shown to improve yields and regioselectivity in some cases.[8] |
| Formation of Multiple Products (Isomers) | 1. Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyl compounds, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[1][4] 2. Side Reactions: The trifluoromethyl group can influence the reactivity of the starting material, potentially leading to unexpected side products. | 1. Control Reaction Conditions: Regioselectivity can be influenced by solvent, temperature, and the presence of a catalyst. Acid catalysis is commonly used. For instance, reactions in ethanol at ambient temperature may yield equimolar mixtures of regioisomers, while specific conditions can favor one over the other.[8] 2. Purification: If isomer formation is unavoidable, purification by column chromatography is often necessary.[9][10] |
| Reaction Stalls or is Incomplete | 1. Insufficient Catalyst: If using a catalyst (e.g., acetic acid, silver triflate), the amount may be insufficient.[11] 2. Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent. | 1. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. 2. Improve Solubility: Consider a co-solvent system or switch to a solvent in which both reactants are more soluble. |
| Difficult Purification | 1. Similar Polarity of Products: Isomeric products often have very similar polarities, making separation by column chromatography challenging.[9] 2. Compound Degradation on Silica Gel: Pyrazoles can sometimes interact with the acidic nature of silica gel, leading to degradation or poor recovery.[9] | 1. Optimize Chromatography: Use a high-performance flash chromatography system and screen different eluent systems. Sometimes a very gradual gradient is necessary. 2. Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel (by adding a small amount of triethylamine to the eluent) to prevent degradation.[9] Reversed-phase chromatography can also be an option.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of this compound to the 1,3-dicarbonyl compound?
A1: Typically, a slight excess of one of the reactants is used to drive the reaction to completion. A common starting point is a 1:1 to 1:1.2 molar ratio of the hydrazine to the 1,3-dicarbonyl compound. The optimal ratio should be determined empirically for your specific substrate.
Q2: What type of catalyst is recommended for this synthesis?
A2: Acid catalysis is most common for the Knorr pyrazole synthesis.[1][3] Glacial acetic acid is a frequently used and effective catalyst.[11] In some cases, Lewis acids like silver triflate (AgOTf) have been shown to be highly effective, especially for reactions involving trifluoromethylated substrates, allowing for rapid reactions at room temperature.[10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] You can observe the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be helpful. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the desired product.[6]
Q4: What are the best practices for purifying the final trifluoromethyl-substituted pyrazole?
A4: The primary methods for purification are column chromatography and recrystallization.[9]
-
Column Chromatography: This is the most versatile method, especially if you have a mixture of isomers or other impurities.[9]
-
Recrystallization: If your product is a solid and has a relatively high purity after workup (>90%), recrystallization can be a very efficient method to obtain highly pure material.[9]
Q5: My pyrazole product appears to be unstable. What precautions should I take?
A5: While the pyrazole ring itself is generally stable, certain substituents can make the molecule sensitive to heat, light, or strong acids/bases. It is advisable to handle the purified product carefully during workup and purification, avoiding excessive heat.[6] Store the final compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Detailed Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole from this compound and a generic 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]
-
Workflow Diagram:
Caption: A typical experimental workflow for pyrazole synthesis.
References
- Technical Support Center: Purification of Trifluoromethyl
- Proposed mechanism for the cyclocondensation reaction between...
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Recent Advances in the Synthesis of Pyrazole Deriv
- Optimization of reaction conditions | Download Scientific Diagram - ResearchG
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
- Technical Support Center: Synthesis of Trifluoromethyl
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Public
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Paal–Knorr synthesis - Wikipedia.
- Paal–Knorr pyrrole synthesis | Request PDF - ResearchG
- Knorr Pyrazole Synthesis.
- Pyrazole synthesis - Organic Chemistry Portal.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH.
- Synthesis of pyrazole hydrazones (3a-3b).
- (PDF) Recent Advances in the Synthesis of Pyrazoles.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Common side products in the reaction of "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its use in synthesis. My aim is to equip you with the expertise to anticipate, identify, and mitigate the formation of these unwanted byproducts, ensuring the integrity and efficiency of your experimental work.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, prized for its reactive hydrazine moiety and the presence of a trifluoromethyl group, which can impart desirable pharmacokinetic properties to target molecules. However, the interplay of the nucleophilic hydrazine, the electrophilic nitrile, and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring can lead to a complex reactivity profile and the formation of various side products. This guide will focus on the most common synthetic applications of this reagent—the Fischer indole synthesis and pyrazole formation—and delve into the potential side reactions that may arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Side Products in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] While powerful, the reaction with this compound can be prone to specific side reactions.
A1: Formation of Regioisomers.
When reacting a meta-substituted phenylhydrazine like this compound, the key[1][1]-sigmatropic rearrangement can proceed in two different directions, leading to the formation of two regioisomeric indoles. The electron-withdrawing trifluoromethyl group at the 3-position generally directs the cyclization to favor the formation of the 6-(trifluoromethyl)indole isomer over the 4-(trifluoromethyl)indole isomer.[2] However, the exact ratio can be influenced by the steric bulk of the ketone or aldehyde partner and the reaction conditions.
-
Likely Side Product: 4-cyano-6-(trifluoromethyl)indole and 4-cyano-4-(trifluoromethyl)indole.
-
Causality: The electronic effect of the trifluoromethyl group influences the direction of the key sigmatropic rearrangement step in the Fischer indole synthesis mechanism.
-
Troubleshooting:
-
Catalyst Choice: The choice of acid catalyst (Brønsted vs. Lewis acids) can influence the regioselectivity.[1] Experiment with different catalysts such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the rearrangement. Consider screening solvents of varying polarity.
-
Temperature Control: Lowering the reaction temperature may enhance the selectivity of the cyclization.
-
-
Analytical Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the isomers. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts. ¹⁹F NMR can also be used to confirm the presence of the trifluoromethyl group in each isomer.
-
Chromatography: HPLC and GC can often separate the isomers, allowing for their quantification.
-
Diagram 1: Regioselectivity in Fischer Indole Synthesis
Caption: Formation of regioisomers in Fischer indole synthesis.
Category 2: Side Products in Pyrazole Synthesis
The reaction of arylhydrazines with 1,3-dicarbonyl compounds is a common and efficient method for the synthesis of pyrazoles.[3] However, the reaction with this compound can also yield isomeric products and other byproducts.
A2: Formation of Pyrazole Regioisomers.
When an unsymmetrical 1,3-diketone is used, the initial condensation with the hydrazine can occur at either of the two carbonyl groups. This leads to the formation of two regioisomeric pyrazole products. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups of the diketone and the reaction conditions.[3]
-
Likely Side Products: Two regioisomeric pyrazoles.
-
Causality: Non-selective initial condensation of the hydrazine with the two different carbonyl groups of the unsymmetrical 1,3-diketone.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and pH can sometimes favor the formation of one isomer over the other.
-
Use of a Symmetrical Diketone: If the synthetic route allows, using a symmetrical 1,3-diketone will avoid the formation of regioisomers.
-
-
Analytical Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for distinguishing the isomers. The chemical shifts of the substituents on the pyrazole ring will differ depending on their position.
-
Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ.
-
Crystallography: X-ray crystallography can definitively determine the structure of each isomer if suitable crystals can be obtained.
-
Diagram 2: Pyrazole Isomer Formation
Caption: Formation of pyrazole regioisomers from an unsymmetrical diketone.
Category 3: General Side Products and Stability Issues
Beyond specific reaction types, the inherent reactivity of the functional groups in this compound can lead to other undesired products under various reaction conditions.
A3: Oxidation of the Hydrazine Moiety.
Arylhydrazines are susceptible to oxidation, which can be promoted by air, heat, or the presence of oxidizing agents. This can lead to the formation of diazonium species, which are often unstable and can decompose to a variety of products, leading to a complex mixture and a dark-colored reaction.
-
Likely Side Products: Azo compounds, biaryls, and other decomposition products.
-
Causality: Oxidation of the nucleophilic hydrazine group.
-
Troubleshooting:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
A4: Hydrolysis of the Nitrile Group.
The benzonitrile group can undergo hydrolysis to a benzamide or a benzoic acid under either acidic or basic conditions, especially at elevated temperatures.
-
Likely Side Products: 4-Hydrazinyl-3-(trifluoromethyl)benzamide or 4-Hydrazinyl-3-(trifluoromethyl)benzoic acid.
-
Causality: Nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.
-
Troubleshooting:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize water content.
-
Control of pH and Temperature: Minimize the exposure of the starting material to harsh acidic or basic conditions and high temperatures for extended periods.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent over-reaction.
-
-
Analytical Identification:
-
IR Spectroscopy: The appearance of a strong C=O stretch (around 1650-1700 cm⁻¹) would indicate the formation of an amide or carboxylic acid.
-
Mass Spectrometry: The molecular weight of the product will increase by 18 amu (for the amide) or 19 amu (for the carboxylic acid) compared to the starting material.
-
Diagram 3: General Side Reaction Pathways
Caption: Overview of potential side reactions.
Experimental Protocols for Side Product Analysis
Protocol 1: General Method for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot the reaction mixture, the starting material, and a co-spot on a silica gel TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The appearance of new spots indicates the formation of products and/or side products.
Protocol 2: Workup and Purification to Isolate Side Products
-
Upon completion of the reaction, quench the reaction mixture appropriately (e.g., with a saturated solution of sodium bicarbonate for acidic reactions).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient elution system to separate the desired product from any side products.
Summary of Potential Side Products and Mitigation Strategies
| Side Product Category | Specific Examples | Common Cause | Mitigation Strategies | Primary Analytical Identification |
| Regioisomers (Fischer Indole) | 4- and 6-substituted indoles | Non-selective[1][1]-sigmatropic rearrangement | Optimize acid catalyst, solvent, and temperature. | NMR, HPLC, GC |
| Regioisomers (Pyrazole) | Isomeric pyrazoles | Use of unsymmetrical 1,3-dicarbonyls | Control reaction conditions; use symmetrical dicarbonyls. | NMR, Mass Spectrometry, X-ray Crystallography |
| Oxidation Products | Azo compounds, biaryls | Air/heat-induced oxidation of hydrazine | Inert atmosphere, degassed solvents, temperature control. | LC-MS, Color change |
| Hydrolysis Products | Amides, Carboxylic acids | Presence of water under acidic/basic conditions | Anhydrous conditions, control of pH and temperature. | IR, Mass Spectrometry |
References
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Faria, J. V., Vegi, P. F., Miguita, D. M. T. C., & de Souza, M. C. B. V. (2017).
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Troubleshooting guide for the synthesis of hydrazones from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile"
Welcome to the technical support guide for the synthesis of hydrazones utilizing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges when working with this specific electron-deficient hydrazine. Our goal is to provide not just solutions, but a deeper understanding of the reaction's chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q: Why is the reaction between this compound and my aldehyde/ketone significantly slower than other hydrazone syntheses I've performed?
A: The reduced reaction rate is an inherent characteristic of your starting hydrazine. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and a nitrile (-CN) group. These groups pull electron density away from the hydrazine moiety, which significantly decreases the nucleophilicity of the terminal nitrogen atom.[1] This makes its initial attack on the electrophilic carbonyl carbon the rate-limiting step of the condensation. Slower reaction kinetics are therefore expected compared to syntheses using more electron-rich hydrazines like phenylhydrazine.
Q: What is the optimal pH for this reaction?
A: The reaction is typically catalyzed by acid, but pH control is critical. The ideal pH range is slightly acidic, generally between 4 and 6.[2] In this window, the carbonyl oxygen is sufficiently protonated to increase its electrophilicity, while the hydrazine remains largely in its unprotonated, nucleophilic form. At lower (strongly acidic) pH, the hydrazine itself becomes protonated, rendering it non-nucleophilic and halting the reaction. At higher (neutral or basic) pH, the rate of carbonyl activation and dehydration is often too slow.
Q: How stable are the resulting hydrazone products?
A: Hydrazones are generally stable, but they are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl and hydrazine.[3] This process can be catalyzed by residual acid or base from the synthesis.[2] For long-term storage, it is imperative that the purified hydrazone is thoroughly dried and stored in a neutral environment, protected from light and air, preferably under an inert atmosphere like nitrogen or argon at low temperatures.[2]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
You've run the reaction and, upon workup or analysis (TLC/LC-MS), you observe little to no formation of the desired hydrazone product.
-
Possible Cause A: Insufficient Reaction Driving Force The condensation to form a hydrazone is a reversible equilibrium reaction that produces water as a byproduct. In a standard reflux setup, the accumulating water can drive the equilibrium back towards the starting materials.
Troubleshooting & Optimization:
-
Water Removal: If your solvent is appropriate (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion. For other solvents, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
-
Increase Temperature: Provided your reactants and product are thermally stable, increasing the reaction temperature can often overcome the activation energy barrier, especially for this deactivated system. Refluxing in a higher-boiling solvent like ethanol or toluene may be beneficial.
-
-
Possible Cause B: Ineffective Catalysis While a few drops of glacial acetic acid are a common starting point for catalysis, the severe electronic deactivation of this compound may render it insufficient.[2][4]
Troubleshooting & Optimization:
-
Aniline Catalysis: Aniline and its derivatives are known to be superior catalysts for imine and hydrazone formation, particularly for challenging substrates.[1] They operate through a different mechanism involving the formation of a more reactive iminium ion intermediate. Consider adding a catalytic amount (5-10 mol%) of aniline or p-toluidine to your reaction.
-
Optimize Catalyst Loading: Systematically screen the concentration of your acid catalyst. Start with a small amount and gradually increase it, monitoring the reaction progress. Too much acid can be detrimental, as explained in the FAQs.
-
Issue 2: Reaction Stalls with Significant Starting Material Remaining
Your reaction proceeds initially but stops before the limiting reagent is fully consumed, leaving a mixture of starting materials and product.
-
Possible Cause: Reagent Degradation or Impurity Hydrazine derivatives can be susceptible to oxidation if not stored properly.[2] Your this compound starting material may have degraded upon exposure to air.
Troubleshooting & Optimization:
-
Verify Starting Material Quality: Check the purity of your hydrazine via NMR or LC-MS before starting the reaction. If it appears discolored or impure, consider purifying it or using a fresh batch.
-
Ensure Proper Storage: Always store this compound under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.
-
Use a Slight Excess of Hydrazine: To compensate for any minor degradation and to help prevent azine formation (see Issue 3), consider using a slight excess (1.1 equivalents) of the hydrazine reagent.[2][5]
-
Issue 3: Formation of a Major, Less-Polar Byproduct
You observe the formation of a new spot on your TLC plate, often less polar than your desired hydrazone, which becomes the major product under certain conditions.
-
Possible Cause: Azine Formation This byproduct is likely an azine (R₂C=N-N=CR₂). It forms when the initially generated hydrazone, which still possesses a reactive N-H bond, reacts with a second molecule of the aldehyde or ketone.[2][3] This is more probable if the carbonyl compound is used in excess or if its concentration is high.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use the hydrazine as the excess reagent (1.1-1.2 equivalents).
-
Slow Addition: Add the aldehyde or ketone slowly via a syringe pump to a solution of the hydrazine. This keeps the instantaneous concentration of the carbonyl low, favoring the formation of the hydrazone over the subsequent azine.[2]
-
Experimental Protocols & Data
Protocol 1: General Synthesis of Hydrazones
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene, ~0.1 M concentration).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.05 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) or aniline (5-10 mol%).
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-110 °C), depending on the reactivity of the carbonyl compound.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed.
-
Workup: Once complete, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Ethanol, Methanol, Toluene | Ethanol/Methanol are common for their solvating properties. Toluene allows for azeotropic water removal with a Dean-Stark trap. |
| Temperature | 40 °C to Reflux | Start at a moderate temperature and increase if the reaction is slow. Required temperature depends on the electrophilicity of the carbonyl partner. |
| Catalyst | Acetic Acid or Aniline | Acetic acid is standard. Aniline is recommended for poorly reactive carbonyls due to the deactivating effect of the -CF3 and -CN groups.[1] |
| Stoichiometry | 1.1 eq. Hydrazine / 1.0 eq. Carbonyl | A slight excess of hydrazine minimizes the formation of azine byproducts.[2][5] |
Visualization: Synthesis Workflow
Caption: Standard workflow for hydrazone synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Product Characterization Guide
Confirming the structure of your final product is a critical step. Below are the expected spectroscopic features for a hydrazone derived from this compound.
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal / Observation |
| IR Spectroscopy | N-H (stretch) | 3200-3400 cm⁻¹ (often broad)[6] |
| C=N (stretch) | 1580-1650 cm⁻¹ (sharp, medium-strong intensity)[6][7] | |
| C≡N (stretch) | ~2230 cm⁻¹ (sharp, strong) | |
| C-F (stretch) | 1100-1350 cm⁻¹ (multiple strong bands)[7] | |
| ¹H NMR | N-H | δ 8.5 - 12.5 ppm (singlet, broad, exchangeable with D₂O)[5][7] |
| CH=N | δ 7.5 - 8.5 ppm (singlet)[5][7] | |
| Aromatic C-H | δ 7.0 - 8.5 ppm (multiplets, specific shifts depend on substitution) | |
| ¹³C NMR | C=N | δ 140 - 165 ppm (can be weak)[7] |
| C-CF₃ | δ ~120-130 ppm (quartet, ¹JCF ≈ 270 Hz) | |
| CF₃ | δ ~123 ppm (quartet, ²JCCF ≈ 32 Hz) | |
| C≡N | δ ~115-120 ppm | |
| Mass Spectrometry | Molecular Ion | [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of the product. |
| Fragmentation | Look for characteristic fragmentation patterns, such as cleavage of the N-N bond or loss of substituents. |
Note: Exact chemical shifts (δ) in NMR will vary depending on the specific aldehyde/ketone used and the solvent.
References
- Kratochvíl, B., et al. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI.
- Jencks, W. P., et al. (2012). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- Hydrazone synthesis - Organic Chemistry Portal. (n.d.).
- Li, W., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. PubMed.
- Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR. (n.d.).
- 18 questions with answers in HYDRAZONES | Science topic - ResearchGate. (n.d.).
- Hydrazone - Wikipedia. (n.d.).
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central.
- Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. (2022). MDPI.
- (PDF) Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines - ResearchGate. (n.d.).
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024).
- Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. (2019). MDPI.
- Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. (2021). PMC - PubMed Central.
- (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis - ResearchGate. (n.d.).
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2017). MDPI.
- Strategies for deoxygenation of aldehydes and ketones with hydrazine. a... - ResearchGate. (n.d.).
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (2023).
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC - NIH. (2023).
- 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (2026).
- 4-HYDRAZINYLBENZONITRILE HYDROCHLORIDE - precisionFDA. (n.d.).
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals.
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry.
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem. (n.d.).
- This compound BD96553 1g BLD Pharmatech Ltd. - e-Nacalai. (n.d.).
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- 7. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve the purity of your compounds. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure you can achieve the highest standards of purity in your research.
Understanding the Chemistry: The Synthetic Route and Likely Impurities
The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halo-3-(trifluoromethyl)benzonitrile precursor, most commonly 4-fluoro-3-(trifluoromethyl)benzonitrile, with hydrazine hydrate.[1][2] The electron-withdrawing trifluoromethyl and cyano groups activate the aromatic ring, facilitating the displacement of the halide by hydrazine.
Understanding this synthesis is key to anticipating the impurity profile. The most common impurities you are likely to encounter are:
-
Unreacted Starting Material: Residual 4-fluoro- or 4-chloro-3-(trifluoromethyl)benzonitrile.
-
Excess Reagent: Unreacted hydrazine hydrate, which can be challenging to remove.
-
Side-Reaction Products: Di-substituted byproducts where the product reacts with another molecule of the starting material.
-
Solvent Residues: Residual solvents from the reaction or work-up.
The physical appearance of pure this compound is typically a light yellow to yellow powder or crystals.[3] Significant deviation from this could indicate the presence of impurities. For optimal stability, the compound should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[3][4]
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My final product is an oil or a waxy solid instead of a crystalline powder. How can I induce crystallization?
This is a common issue that can arise from residual solvent or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvent: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and induce precipitation of your compound.
-
Recrystallization: If trituration fails, recrystallization is the next step. Finding the right solvent is crucial.[5]
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[6] Good starting points for aromatic nitriles are alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexanes.[5]
-
Slow Cooling: Once dissolved in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to "oiling out."[5]
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[5]
-
Scratching: Scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and promote crystal growth.[5]
-
FAQ 2: After purification, my NMR spectrum still shows the presence of the 4-halo-3-(trifluoromethyl)benzonitrile starting material. How can I remove it?
The starting material and product often have similar polarities, which can make their separation challenging.
Troubleshooting Steps:
-
Optimize Recrystallization: A single recrystallization may not be sufficient. Perform a second recrystallization, paying close attention to the slow cooling process to allow for selective crystallization of your desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating compounds with different polarities.[7]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is recommended. Start with a low concentration of the polar solvent and gradually increase it. The less polar starting material should elute before the more polar hydrazinyl product.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of your product.
-
FAQ 3: I suspect there is residual hydrazine hydrate in my product. How can I confirm its presence and remove it?
Hydrazine hydrate is highly polar and water-soluble, but it can be persistent.
Troubleshooting Steps:
-
Aqueous Work-up: During the initial reaction work-up, ensure you wash the organic layer thoroughly with water or brine to remove the bulk of the hydrazine hydrate.
-
Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene under reduced pressure can help remove residual water and hydrazine.
-
Column Chromatography: Hydrazine hydrate is very polar and will strongly adhere to silica gel. Running a column as described in FAQ 2 will effectively separate your product from any residual hydrazine, which will remain on the column.[7]
FAQ 4: My product has a dark color, even after initial purification. What is causing this and how can I fix it?
Dark coloration often indicates the presence of minor, highly colored impurities, which could be degradation products or side-reaction byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment during Recrystallization:
-
Dissolve your crude product in the hot recrystallization solvent.
-
Remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual. Be aware that using too much charcoal can lead to a loss of your desired product.[5]
-
Data Presentation
Table 1: Solvent Selection for Recrystallization of Aromatic Nitriles[5][6]
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good first choice. Can be used in a mixed system with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, a good alternative. |
| Ethyl Acetate | 77 | Intermediate | Good for dissolving the compound; often paired with a non-polar co-solvent like hexanes. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but its high boiling point may increase the risk of "oiling out". |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Excellent for dissolving non-polar impurities. Often used as the less-polar component in a mixed solvent system. |
| Water | 100 | Very Polar | Generally unsuitable for non-polar organic compounds unless they have highly polar functional groups. |
Table 2: Analytical Techniques for Purity Assessment[8]
| Technique | Purpose | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification/quantification of impurities. | ¹⁹F NMR is particularly useful for trifluoromethyl-containing compounds. Reference spectra for the pure compound are essential for comparison. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of unknown impurities. | Provides the molecular formula of the compound and its fragments. |
| High-Performance Liquid Chromatography (HPLC) | Quantifying the main component and detecting impurities with high sensitivity. | A versatile method for purity assessment. |
| Thin-Layer Chromatography (TLC) | Quick, qualitative assessment of purity and for monitoring reaction progress and column chromatography fractions. | Useful for determining the appropriate solvent system for column chromatography. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent (or solvent system). Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- This compound | 184163-56-2. [Link]
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC. [Link]
- Supporting Inform
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem. [Link]
- 4-hydroxy-3-(trifluoromethyl)benzonitrile (C8H4F3NO) - PubChemLite. [Link]
- How can I purify impure benzonitrile?
- 4-HYDRAZINYLBENZONITRILE HYDROCHLORIDE - precisionFDA. [Link]
- Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem. [Link]
- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem. [Link]
- 4-Hydroxybenzonitrile - SIELC Technologies. [Link]
- Benzonitrile-impurities - Pharmaffili
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P
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- 7. application.wiley-vch.de [application.wiley-vch.de]
Stability of "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" under different reaction conditions
Welcome to the technical support center for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS No. 184163-56-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile building block. Here, we address common challenges and questions encountered during its use in various synthetic applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to pyrazole-containing compounds like Celecoxib.[1][2] Its utility stems from the reactive hydrazinyl group, which readily participates in cyclocondensation reactions. However, the presence of the electron-withdrawing trifluoromethyl and nitrile groups, combined with the inherent reactivity of the hydrazine moiety, can lead to stability issues under certain experimental conditions. Understanding these liabilities is crucial for optimizing reaction outcomes and ensuring the purity of synthetic targets.
This guide provides a structured question-and-answer framework to troubleshoot common stability-related problems. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support our recommendations.
Section 1: General Handling and Storage
Proper handling and storage are the first line of defense against degradation.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment.[3] Specifically, storage in a freezer at temperatures under -20°C is recommended.[3] The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and atmospheric oxygen. Aryl hydrazines can be sensitive to air, and prolonged exposure can lead to oxidation.[4]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Below -20°C[3] | Minimizes thermal decomposition pathways. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the hydrazinyl group.[4] |
| Light | Dark place[3] | Protects against light-induced degradation. |
| Moisture | Sealed in dry conditions[5] | Prevents hydrolysis and other moisture-mediated reactions. |
Q2: I've noticed a color change in my sample over time, from a light powder to a more yellowish or brownish solid. Is the material degrading?
A2: Yes, a color change is a common indicator of degradation for many aryl hydrazine compounds. This is often due to slow oxidation upon exposure to air and light, leading to the formation of colored impurities. While minor color changes may not significantly impact every reaction, it is a sign that the purity of the material should be re-evaluated, for instance, by HPLC, before use in sensitive applications. For structurally related compounds like 4-hydrazinyl-3-nitrobenzonitrile, a yellow to orange solid appearance is predicted, suggesting that color is inherent to some degree, but darkening is a sign of impurity formation.[6]
Section 2: Stability in Solution and Under Reaction Conditions
The stability of this compound is highly dependent on the reaction environment.
Q3: My reaction yield is lower than expected when using an acidic catalyst. Could the starting material be decomposing?
A3: It is highly probable. The hydrazinyl group is basic and will be protonated under acidic conditions to form a hydrazinium salt. While this can be a deliberate strategy for purification or handling (e.g., as a hydrochloride salt), the increased acidity can also catalyze decomposition pathways or render the hydrazine less nucleophilic, thereby slowing down the desired reaction.[7] In some cases, acidic conditions can promote the formation of azo tautomers from hydrazones, which could be an unproductive side reaction pathway.[8]
For reactions requiring acid catalysis, it is crucial to use the mildest effective acid and the lowest possible concentration. Monitoring the reaction by TLC or LC-MS at early time points can help determine if the starting material is being consumed in non-productive pathways.
Q4: I am running a reaction at elevated temperatures and observing multiple byproducts. What is the thermal stability of this compound?
Troubleshooting Workflow for Thermal Instability:
Caption: Troubleshooting workflow for thermal stability issues.
Q5: Is this compound compatible with strong bases?
A5: Caution should be exercised when using strong bases. While a base is often required to deprotonate the hydrazine or a hydrazinium salt to its more nucleophilic free base form, strong bases can also promote side reactions. For example, in the synthesis of Celecoxib, bases like sodium methoxide or triethylamine are used, but conditions are carefully controlled.[2][11] Very strong bases could potentially interact with the acidic protons of the hydrazine or even promote unwanted reactions involving the nitrile or trifluoromethyl groups under harsh conditions. It is generally advisable to use milder inorganic bases like K₂CO₃ or organic bases like triethylamine or pyridine.
Q6: Can I use oxidizing or reducing agents in the presence of this compound?
A6: Extreme caution is advised. The hydrazinyl group is a reducing agent and is highly susceptible to oxidation.[12] Strong oxidizing agents will readily convert the hydrazine to other functionalities, potentially leading to diazonium species or radical intermediates.[13]
Conversely, while the primary functional groups (nitrile, trifluoromethyl) are relatively stable to many reducing agents, the hydrazine moiety's reactivity must be considered. Catalytic hydrogenation, for instance, could potentially cleave the N-N bond. If a reduction is necessary elsewhere in the molecule, the hydrazine group would likely need to be protected.
Section 3: Reactivity and Side Reactions
Q7: In a condensation reaction with a 1,3-dicarbonyl compound, I am getting a mixture of regioisomers. How can I control the regioselectivity?
A7: This is a classic challenge in pyrazole synthesis. The regioselectivity of the condensation of an unsymmetrical hydrazine with an unsymmetrical 1,3-dicarbonyl is influenced by several factors, including the electronic and steric nature of both reactants and the reaction conditions (pH, solvent, temperature).
The trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom of the hydrazine.[14] The terminal nitrogen is therefore more nucleophilic and will typically attack the more electrophilic carbonyl carbon of the dicarbonyl compound first.
Logical Flow of Regioselectivity Determination:
Caption: Factors influencing regioselectivity in pyrazole synthesis.
To improve selectivity:
-
pH Control: Mildly acidic conditions can sometimes enhance the difference in electrophilicity between the two carbonyl carbons.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the pathway with the lower activation energy.
-
Solvent: The polarity of the solvent can influence the transition states of the competing pathways. Screening different solvents may be beneficial.
Section 4: Experimental Protocols
Protocol 1: Stress Testing for Thermal Stability
This protocol provides a method to evaluate the thermal stability of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Toluene, DMF, Acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Reaction vials with screw caps
-
Heating block or oil bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several reaction vials.
-
Keep one vial at room temperature as a control (T=0 sample).
-
Place the other vials in a heating block set to the desired test temperature (e.g., 60°C, 80°C, 100°C).
-
At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), remove one vial from the heat and allow it to cool to room temperature.
-
Analyze all samples, including the T=0 control, by HPLC.
-
Calculate the percentage of the remaining starting material relative to the T=0 sample to determine the rate of degradation.
Data Presentation:
| Temperature (°C) | Time (h) | % Remaining Starting Material |
| 80 | 0 | 100 |
| 80 | 1 | 95 |
| 80 | 4 | 82 |
| 80 | 8 | 65 |
| 100 | 0 | 100 |
| 100 | 1 | 88 |
| 100 | 4 | 55 |
| 100 | 8 | 30 |
| (Note: Data is illustrative and will vary based on solvent and exact conditions.) |
Conclusion
This compound is a powerful synthetic intermediate, but its successful application hinges on a thorough understanding of its stability profile. By carefully controlling reaction conditions—particularly temperature, pH, and exposure to air—researchers can mitigate degradation and maximize yields. This guide serves as a starting point for troubleshooting and optimizing protocols involving this valuable compound.
References
- Vertex AI Search result citing a study on the synthesis of Celecoxib and other pyrazole deriv
- BLD Pharm Product Information for this compound.[3]
- Rajesh Reddy P et al. (2020). Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Indo American Journal of Pharmaceutical Research, 10(05).[2]
- New Drug Approvals entry for Celecoxib synthesis.[11]
- PubMed Central article on the synthesis of Celecoxib deriv
- BenchChem safety and handling guide for 4-Hydrazinyl-3-nitrobenzonitrile.[16]
- Vertex AI Search result detailing the synthesis of hydrazones
- Jasiński et al. study on the electronic effects of the CF3 group in hydrazones.[8]
- Hartwig, J. F. et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central.[4]
- Crousse, B. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.[18]
- Ghorai, P. et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega.[13]
- Google Patents entry for a method of synthesizing Celecoxib.[19]
- Wikipedia article on Hydrazines.[12]
- Safety Data Sheet for a rel
- Sigma-Aldrich product information for 3-Hydroxy-4-(trifluoromethyl)benzonitrile.[5]
- An, H. et al. (2016).
- Beilstein Journals review on trifluoromethyl
- MDPI review on FDA-Approved Trifluoromethyl Group-Containing Drugs.[14]
- Xiao, J. et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters.[23]
- BenchChem troubleshooting guide for 4-hydrazinyl-3-nitrobenzonitrile.[24]
- NINGBO INNO PHARMCHEM CO.,LTD. article on the synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile.[25]
- EvitaChem product page for 3-Hydroxy-4-(trifluoromethyl)benzonitrile.[26]
- Synquest Labs Safety Data Sheet for 4-Hydroxy-3-(trifluoromethyl)benzonitrile.[27]
- PubChem entry for 4-Hydroxy-3-(trifluoromethyl)benzonitrile.[28]
- PubMed Central article on Hydrazones of 4-(Trifluoromethyl)benzohydrazide.[29]
- Google Patents entry for a method of preparing 3-fluoro-4-trifluoromethylbenzonitrile.[30]
- PubChem entry for 3-Hydrazinylbenzonitrile.[31]
- Journal of Scientific Research article on 3-chloro-5-(trifluoromethyl)benzonitrile.[32]
- Materials Advances (RSC Publishing) article on the reactivity of hydrazinyl groups.[33]
- PubMed article on the degradation of meta-trifluoromethylbenzo
- Sigma-Aldrich product information for 4-(Trifluoromethyl)benzonitrile.[35]
- BenchChem application notes for 4-Hydrazinyl-3-nitrobenzonitrile.[36]
- precisionFDA entry for 4-HYDRAZINYLBENZONITRILE HYDROCHLORIDE.[7]
- PubChem entry for 4-Hydrazinobenzonitrile.[37]
- ResearchGate article on the thermal degradation of fluorotelomer tre
- PubChem entry for 4-Hydroxy-2-(trifluoromethyl)benzonitrile.[38]
- PubChem entry for 5-Methoxy-2-(trifluoromethyl)benzonitrile.[39]
- BenchChem technical guide to the chemical properties of 4-Hydrazinyl-3-nitrobenzonitrile.[6]
- ResearchGate article on the synthesis and reactivity of pyrazole-3,5-diamines.[40]
- ResearchGate article on the synthesis of a hydrazino-thiazolo-benzimidazole deriv
- NIH article on the thermal degradation mechanism of phthalonitrile foam.[9]
Sources
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- 3. 184163-56-2|this compound|BLD Pharm [bldpharm.com]
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- 8. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Preventing the formation of regioisomers in pyrazole synthesis from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile"
Introduction for the Modern Researcher
Welcome to the technical support guide for controlling regioselectivity in pyrazole synthesis. Pyrazole scaffolds are cornerstones in medicinal chemistry and drug development, celebrated for their diverse biological activities. The synthesis of polysubstituted pyrazoles, often achieved through the classical Knorr synthesis by condensing a hydrazine with a 1,3-dicarbonyl compound, is a fundamental transformation.
However, when using an unsymmetrical hydrazine like 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile and an unsymmetrical 1,3-dicarbonyl partner, chemists frequently encounter a critical challenge: the formation of a mixture of two distinct regioisomers. Since biological activity is often exclusive to a single isomer, achieving high regioselectivity is not merely an academic exercise—it is paramount for efficient drug discovery and development.
This guide provides field-proven insights and actionable protocols to troubleshoot and control the formation of regioisomers in your experiments, ensuring you synthesize the target molecule with precision and high yield.
Part 1: Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the synthesis and provides robust solutions grounded in mechanistic principles.
Q1: I'm reacting this compound with an unsymmetrical 1,3-dicarbonyl and getting a mixture of products. Why is this happening?
Answer: The formation of two regioisomers is a direct consequence of the reaction mechanism when two unsymmetrical reagents are used. The classical Knorr pyrazole synthesis proceeds through a cyclocondensation pathway. The terminal, more nucleophilic nitrogen of your hydrazine attacks one of the two different carbonyl carbons of the 1,3-dicarbonyl compound. Because there are two non-equivalent carbonyls, two competing reaction pathways exist, each leading to a different regioisomeric pyrazole.
The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack. This choice is governed by a delicate interplay of steric hindrance, the electronic properties of the substituents on the dicarbonyl, and the reaction conditions.
Caption: Competing pathways in Knorr synthesis leading to two regioisomers.
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I decisively favor the formation of a single product?
Answer: This is a classic challenge that can be overcome by strategically modifying the reaction conditions. The solvent and the acidity of the medium are the two most powerful levers you can pull to influence the regiochemical outcome.
Strategy A: Solvent Optimization - The Fluorinated Alcohol Effect
The choice of solvent can have a dramatic impact on the regioisomeric ratio. While traditional solvents like ethanol often yield mixtures, highly fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly, and often decisively, improve regioselectivity. These solvents, through their strong hydrogen-bond-donating properties, can selectively stabilize one of the transition states over the other, directing the reaction down a single pathway.
| Solvent | Typical Regioisomeric Ratio | Notes |
| Ethanol (EtOH) | Often poor (e.g., 1:1 to 3:1) | The standard, baseline solvent. Prone to giving mixtures. |
| Methanol (MeOH) | Variable, often poor | Similar performance to ethanol. |
| 2,2,2-Trifluoroethanol (TFE) | Good to Excellent (e.g., 90:10 to 97:3) | A significant improvement over standard alcohols. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent (e.g., >95:5 to 99:1) | Often provides the highest selectivity. The solvent of choice for difficult cases. |
Experimental Protocol: High-Selectivity Pyrazole Synthesis using HFIP
-
Materials:
-
This compound (1.0 eq)
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
To this stirring solution, add the this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, remove the HFIP under reduced pressure. Caution: HFIP is volatile and corrosive.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Strategy B: Control of Reaction Acidity
The pH of the reaction medium can profoundly influence selectivity. Running the reaction under acidic conditions (e.g., using the hydrochloride salt of the hydrazine or adding a catalytic amount of acid like acetic acid) can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. In some systems, using the free hydrazine base versus its hydrochloride salt can completely reverse the major regioisomer formed.
Experimental Protocol: Acid-Catalyzed Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (0.1 - 0.2 eq)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the major regioisomer.
-
Part 2: Frequently Asked Questions (FAQs)
Q3: How can I definitively confirm the structure of the regioisomer I have synthesized?
Answer: The most powerful and conclusive method for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR.
-
¹H and ¹³C NMR: These 1D spectra will show distinct and non-identical chemical shifts for the protons and carbons of the two different isomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for unambiguous structure determination. A NOESY experiment identifies protons that are close to each other in 3D space. A cross-peak between a proton on the N1-aryl substituent and the proton at the C5 position of the pyrazole ring is only possible for one regioisomer, thus confirming its structure. The other isomer will show no such spatial correlation.
Caption: Using a 2D NOESY experiment to confirm pyrazole regiochemistry.
Q4: My optimized reaction still produces a small amount of the undesired isomer. What is the best way to separate them?
Answer: If a minor amount of the undesired regioisomer persists, the most effective method for separation is column chromatography on silica gel . Pyrazole regioisomers typically have slightly different polarities due to the different electronic environments of the substituents, which allows for their separation.
General Protocol: Chromatographic Separation
-
Develop a Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation (different Rf values) between the two spots corresponding to the regioisomers.
-
Prepare the Column: Pack a chromatography column with silica gel using your chosen eluent.
-
Load and Elute: Dissolve the crude mixture in a minimum amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column. Elute the column with your solvent system.
-
Collect Fractions: Collect the eluting solvent in separate fractions and analyze them by TLC to identify which fractions contain the pure desired isomer.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified regioisomer.
Q5: Does reaction temperature play a significant role in controlling the product ratio?
Answer: Yes, temperature can influence the regioisomeric ratio. Reactions can be under either kinetic control (the product that forms fastest is the major product) or thermodynamic control (the most stable product is the major product). Temperature can affect this balance. For most Knorr-type syntheses, conducting the reaction at a consistent and controlled temperature (often room temperature is sufficient) is recommended for reproducibility. If you are struggling with selectivity, exploring lower temperatures (e.g., 0 °C) or slightly elevated temperatures (e.g., 40-50 °C) as part of your optimization process may yield improved results.
References
- BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
- NIH National Library of Medicine. (n.d.).
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- ACS Publications. (n.d.).
- Organic Letters. (n.d.).
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- MDPI. (2023).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
- Wiley Online Library. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpP5DX_L4MMJRmO7EXRte4O75RtWpBt8X0kHP3Wv1oXQd_JdcXEodSGtGhaSMGrY8DTb-Vibynqqj-dpcZnfw4Jcu4oedHmD7Tm5XKG0EARvEgnWT5x5npv-GmdhNBe7OcbKl81kGOnUJTTeE=](
Technical Support Center: Overcoming Low Reactivity of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of 4-hydrazinyl-3-(trifluoromethyl)benzonitrile in condensation reactions, such as hydrazone and pyrazole formation. We will explore the underlying chemical principles and provide actionable protocols to enhance your reaction yields and success rates.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with this compound proceeding slowly or not at all?
A1: The diminished reactivity of this compound is primarily due to the strong electron-withdrawing effects of the trifluoromethyl (-CF3) and nitrile (-CN) groups on the phenyl ring.[1][2] These groups significantly decrease the electron density on the hydrazine moiety, reducing its nucleophilicity.[1] The nucleophilic attack of the hydrazine's terminal nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone is the crucial first step in hydrazone formation. When the hydrazine is electron-deficient, or "deactivated," this initial step is kinetically hindered, leading to sluggish or failed reactions.
Q2: What is the optimal pH for conducting condensation reactions with this specific hydrazine derivative?
A2: For hydrazone formation, a mildly acidic pH range of 4 to 6 is typically optimal.[3][4] This is because the reaction requires acid catalysis for the dehydration step that follows the initial nucleophilic attack. However, a delicate balance must be struck. If the pH is too low (highly acidic), the hydrazine's amino group will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too high (neutral or basic), the catalytic dehydration of the intermediate carbinolamine will be exceedingly slow.[3] It is advisable to start with a catalytic amount of a weak acid, such as acetic acid, and monitor the reaction's progress.
Q3: Can I simply increase the reaction temperature to overcome the low reactivity?
A3: While increasing the temperature can enhance the reaction rate, it must be done judiciously. Elevated temperatures can lead to the formation of unwanted side products, such as azines, particularly if there is an excess of the carbonyl compound.[4][5] Additionally, prolonged heating can cause degradation of the starting materials or the desired hydrazone product.[5] A modest increase in temperature, for example, to 40-60°C, is a reasonable starting point for optimization.[3] For more challenging reactions, such as pyrazole synthesis, higher temperatures may be necessary in conjunction with other activating methods.[6][7]
Q4: Are there any specific catalysts that can enhance the reactivity of this compound?
A4: Yes, several catalytic strategies can be employed. For hydrazone formation, a catalytic amount of a weak acid like glacial acetic acid is often sufficient.[5] In cases of severe deactivation, stronger acid catalysts such as p-toluenesulfonic acid (TsOH) have been used effectively, particularly in cyclization reactions to form pyrazoles.[8][9] Additionally, for certain transformations, metal catalysts can play a significant role. For instance, microwave-assisted synthesis of pyrazoles from hydrazines has been achieved using metal-acetylacetonate and -dibenzylideneacetonate complexes without the need for a base or other additives.[6][10]
Q5: How can I minimize the formation of side products like azines?
A5: Azine formation (R₂C=N-N=CR₂) is a common side reaction when using hydrazine.[5] It arises from the reaction of the initially formed hydrazone with a second molecule of the carbonyl compound. To minimize this, it is recommended to use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound.[3][5] Another effective technique is to add the carbonyl compound slowly to the solution of the hydrazine. This keeps the concentration of the carbonyl compound low at any given time, thus favoring the formation of the desired hydrazone over the azine byproduct.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue encountered and can often be resolved by a systematic evaluation of the reaction parameters.
Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of pyrazoles from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile": challenges and solutions
Welcome to the technical support center for the scalable synthesis of pyrazoles utilizing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the synthesis and scale-up of this important class of heterocyclic compounds. The trifluoromethyl group, while imparting valuable properties to the final molecule, introduces unique challenges in reactivity and purification that this guide aims to address.[1]
I. Troubleshooting Guide: From Bench to Scale
This section addresses common problems encountered during the synthesis of pyrazoles from this compound. The solutions provided are based on established chemical principles and field-proven experience.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation & Solution |
| Inactive Reagents | The hydrazine starting material can degrade over time, especially if not stored properly. Solution: Verify the purity of this compound and the 1,3-dicarbonyl partner using NMR or LC-MS. Use freshly sourced or purified starting materials.[2] |
| Suboptimal Reaction Temperature | The cyclocondensation reaction is temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation of reactants or products. Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS.[2][3] Some modern methods even allow for room temperature reactions with the right catalyst and solvent system.[4] |
| Incorrect Solvent Choice | The solvent plays a crucial role in reactant solubility and reaction kinetics. Aprotic polar solvents like DMF or NMP have been shown to be effective for this type of condensation, often giving better results than traditional protic solvents like ethanol.[4][5] Solution: Screen a panel of solvents. Consider using a higher-boiling aprotic polar solvent for scalability and improved reaction rates. |
| Catalyst Inefficiency | While many pyrazole syntheses are acid-catalyzed, the choice and amount of acid are critical. Solution: A few drops of glacial acetic acid are often sufficient.[6] For challenging substrates, consider screening other catalysts like copper triflate or employing catalyst-free conditions under microwave irradiation, which can accelerate the reaction.[4][7] |
Problem 2: Formation of Regioisomers
Symptoms:
-
NMR and LC-MS analysis reveal the presence of two or more isomeric products with the same mass.
Causality: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups present different electronic and steric environments. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to a mixture of regioisomers. The electron-withdrawing trifluoromethyl group on the hydrazine's aryl ring can influence its nucleophilicity and may affect the regiochemical outcome.[2]
Solutions:
-
Modify the 1,3-Dicarbonyl Substrate: Introduce a bulky substituent on one side of the dicarbonyl compound to sterically hinder the attack of the hydrazine at that position, thereby favoring the formation of a single regioisomer.[2]
-
Control Reaction pH: The pH of the reaction medium can influence which carbonyl group is more readily attacked. Careful, systematic adjustment of the pH with a non-nucleophilic acid or base can significantly improve regioselectivity.[2]
-
Solvent Effects: The polarity and proticity of the solvent can influence the transition states leading to the different regioisomers. A systematic solvent screen is recommended.[2] For instance, polar protic solvents may favor one isomer, while aprotic polar solvents favor another.[8]
-
Strategic Choice of Precursor: Using precursors like α,β-alkynic ketones can sometimes offer better regiocontrol, although mixtures are still possible.[4][7]
Problem 3: Difficult Purification and Side Product Formation
Symptoms:
-
The crude product is a complex mixture according to TLC or LC-MS.
-
The desired product is difficult to isolate by column chromatography or recrystallization.
-
Product degradation is observed on silica gel.
Potential Causes & Solutions:
| Cause | Explanation & Solution |
| Side Reactions | The trifluoromethyl group can make the pyrazole ring susceptible to certain side reactions. Incomplete cyclization or subsequent reactions of the nitrile group are possibilities. Solution: Ensure complete reaction by monitoring with an appropriate analytical technique. A carefully controlled workup is essential.[2] |
| Degradation on Silica Gel | Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and even degradation.[9] Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine (0.5-1% v/v) in the eluent.[9] Alternatively, use a different stationary phase like neutral alumina or employ reversed-phase chromatography.[9] |
| Inefficient Purification Method | For scalable synthesis, column chromatography can be a bottleneck. Solution: Develop a robust recrystallization protocol. For solid products with >90% purity post-workup, recrystallization is often the most efficient method for achieving high purity on a large scale.[9] Screen various solvent systems to find one that provides good recovery and high purity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing pyrazoles from a substituted hydrazine like this compound?
A1: The most robust and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound.[4][6][10] This method is generally high-yielding and has been successfully applied to large-scale syntheses.[11] The reaction typically involves heating the two components in a suitable solvent, often with an acid catalyst.[6]
Q2: How does the trifluoromethyl group on the benzonitrile ring affect the reaction?
A2: The -CF3 group is a strong electron-withdrawing group. This has two main effects:
-
Reactivity: It decreases the nucleophilicity of the hydrazine nitrogens, which can slow down the initial condensation step compared to an unsubstituted arylhydrazine. This may necessitate slightly harsher reaction conditions (e.g., higher temperature or longer reaction times).[1]
-
Acidity: It increases the acidity of the N-H proton in the pyrazole product, which can affect its physical properties and reactivity in subsequent steps.
Q3: My target pyrazole is an intermediate for a pharmaceutical, specifically a celecoxib analogue. What are the key considerations for scalability?
A3: For pharmaceutical applications, scalability, purity, and process safety are paramount.
-
One-Pot Procedures: To improve efficiency and reduce waste, consider developing a one-pot or telescopic synthesis where the 1,3-dicarbonyl compound is generated in situ and then reacted directly with the hydrazine without isolation.[4][12]
-
Flow Chemistry: For large-scale production, transitioning from batch to continuous flow chemistry can offer significant advantages in terms of safety, heat transfer, and process control, leading to more consistent product quality.[13]
-
Impurity Profile: Thoroughly identify and characterize any impurities, including regioisomers, as required by regulatory agencies like the ICH.[14] The synthesis of celecoxib itself involves similar precursors and challenges with potential isomer formation.[14]
Q4: I am observing a significant amount of a des-trifluoromethyl side product. What could be the cause?
A4: While less common for aryl-CF3 groups, certain reagents used in subsequent transformations or harsh reaction conditions can potentially lead to cleavage of the C-CF3 bond. More commonly, if you are synthesizing N-CF3 pyrazoles (a different class), the N-CF3 bond is known to be labile, and the instability of reagents like trifluoromethylhydrazine can lead to the formation of des-CF3 side products.[15][16][17] For your specific starting material, ensure that your reaction conditions are not overly aggressive (e.g., strong Lewis acids at high temperatures) and that your starting material is stable under the reaction conditions.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Scalable Synthesis of 4-(3-Aryl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
This protocol is a generalized adaptation based on the Knorr pyrazole synthesis, optimized for scalability and the specific reactivity of the trifluoromethyl-substituted starting materials.[4][6]
Materials:
-
This compound
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (a suitable 1,3-diketone)
-
Glacial Acetic Acid
-
Ethanol (or N,N-Dimethylformamide for higher boiling point)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Add the solvent (Ethanol or DMF, ~5-10 volumes).
-
Begin stirring and add this compound (1.05 eq). A slight excess of the hydrazine can help drive the reaction to completion.
-
Add glacial acetic acid (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (for Ethanol, ~78 °C; for DMF, a temperature of 100-120 °C may be optimal) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred vessel of cold water (~20 volumes) to precipitate the crude product.
-
Isolate the solid product by filtration, washing with ample water to remove residual solvent and acid.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for pyrazole synthesis.
IV. Core Mechanism: The Knorr Pyrazole Synthesis
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-established pathway:
-
Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone to form a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step occurs to form the stable, aromatic pyrazole ring.
The regioselectivity is determined in the first step. The relative electrophilicity of the two carbonyl carbons and steric hindrance dictate which one is attacked preferentially.
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. zenodo.org [zenodo.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - Synthesis of Diverse NâTrifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue encountered during catalytic reactions with this versatile building block: catalyst poisoning. My aim is to move beyond simple procedural checklists and delve into the mechanistic underpinnings of why your catalyst may be failing, providing you with the expert insights needed to diagnose and resolve these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Here, we address the fundamental questions surrounding catalyst deactivation when using this compound in common catalytic systems, particularly palladium-catalyzed cross-coupling reactions.
Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled or is giving very low yields. What are the likely causes?
A1: Low or no product yield in these reactions is a classic symptom of catalyst deactivation. The primary culprits are the intrinsic properties of your starting material, this compound, which contains multiple functionalities known to inhibit or poison palladium catalysts.[1][2][3] The key issues to consider are:
-
Direct Catalyst Poisoning by the Hydrazine Moiety: The lone pair of electrons on the nitrogen atoms of the hydrazine group can strongly coordinate to the palladium center. This coordination can block active sites, preventing the catalyst from participating in the desired catalytic cycle.[2][3][4]
-
Inhibition by the Nitrile Group: Nitriles are well-documented as catalyst poisons for palladium.[1] The nitrogen lone pair in the cyano group can also bind to the catalyst, leading to deactivation.
-
Reductive Catalyst Deactivation: Hydrazine is a potent reducing agent.[5][6] It can reduce the active Pd(II) species in the catalytic cycle to inactive Pd(0) aggregates, often observed as the formation of palladium black.[5]
-
Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly impact the electronic properties of the aryl ring and the hydrazine moiety, potentially influencing the binding affinity of the substrate to the catalyst and the overall reaction kinetics.[7][8][9]
Q2: I observe a black precipitate forming in my reaction vessel. What is it, and is it related to my low yield?
A2: The black precipitate is almost certainly palladium black, which consists of fine, catalytically inactive palladium metal particles.[5] Its formation is a strong indicator of catalyst decomposition and is directly linked to low yields. This occurs when the active palladium species in your catalytic cycle are reduced to Pd(0) and then aggregate. As mentioned, hydrazine itself is a strong reducing agent and a likely contributor to this phenomenon.[5][6]
Q3: Can impurities in my this compound starting material be a source of catalyst poisoning?
A3: Absolutely. Impurities are a common and often overlooked source of catalyst deactivation. For this specific starting material, you should be vigilant for:
-
Residual Halides: If the synthesis of your starting material involved halogenated precursors, residual halides can act as potent catalyst poisons.[1]
-
Sulfur-Containing Impurities: Sulfur compounds are notorious for irreversibly poisoning palladium catalysts.[1]
-
Other Nitrogen-Containing Byproducts: The synthesis of complex molecules can lead to various nitrogenous impurities that may compete with your substrate for binding to the catalyst.[2]
It is crucial to use highly pure starting materials for sensitive cross-coupling reactions.[10]
Part 2: Troubleshooting Guides - A Practical Approach to Problem-Solving
This section provides systematic troubleshooting workflows for common reactions involving this compound, such as pyrazole synthesis via cyclocondensation, which often utilizes a catalyst.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning in Pyrazole Synthesis
The formation of pyrazole derivatives is a primary application of this compound, often through condensation with a 1,3-dicarbonyl compound. While some variations of this reaction are catalyst-free, others may employ acid or metal catalysts to improve efficiency. When a metal catalyst is used, poisoning can be a significant issue.
Symptom: The reaction to form the desired trifluoromethylated pyrazole is sluggish, incomplete, or fails entirely, with starting materials remaining even after extended reaction times.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting catalyst poisoning.
Detailed Experimental Protocols:
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the crude starting material in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Small-Scale Test Reaction for Catalyst/Ligand Screening
-
Setup: In parallel vials, add the palladium source (e.g., Pd2(dba)3, 2 mol%) and the ligand (4.4 mol%).
-
Reagents: To each vial, add the 1,3-dicarbonyl compound (1.0 equiv), base (e.g., K2CO3, 2.0 equiv), and solvent (e.g., toluene or dioxane).
-
Degassing: Seal the vials and degas the mixtures by bubbling with argon or nitrogen for 10-15 minutes.
-
Substrate Addition: Add a stock solution of this compound (1.1 equiv) to each vial via syringe.
-
Reaction and Monitoring: Place the vials in a preheated aluminum block and stir. Monitor the reactions at regular intervals by TLC or LC-MS to compare the performance of different catalyst/ligand systems.
Guide 2: Addressing Catalyst Deactivation in Palladium-Catalyzed C-N Cross-Coupling
When attempting to synthesize N-aryl derivatives using this compound as the nucleophile in a Buchwald-Hartwig type reaction, catalyst poisoning is a primary concern.
Symptom: The reaction fails to reach completion, and you observe the formation of palladium black. Hydrodehalogenation of the aryl halide starting material may also be observed as a side reaction.
Troubleshooting Data Summary:
| Issue | Potential Cause | Recommended Action |
| Palladium Black Formation | Reduction of Pd(II) by hydrazine | Use a more robust ligand (e.g., bulky biaryl phosphines like XPhos or RuPhos). Consider using a pre-catalyst that generates the active Pd(0) species more cleanly.[11][12] |
| Low Mono-arylation Selectivity | Further reaction of the product | Use a lower reaction temperature and carefully control the stoichiometry. Some studies suggest that the nature of the palladium complex can influence selectivity.[11][12] |
| No Reaction | Strong catalyst inhibition | Increase catalyst loading as a diagnostic tool. Ensure the base is sufficiently strong and non-nucleophilic. |
| Hydrodehalogenation of Aryl Halide | Competing reduction pathway | This is often exacerbated by catalyst decomposition. Improving the stability of the active catalyst with appropriate ligands is key. |
Visualization of Catalyst Poisoning Mechanisms:
Caption: Competing pathways of catalyst activity and deactivation.
Part 3: Final Recommendations and Best Practices
As a Senior Application Scientist, my recommendation is to approach these reactions with the understanding that the substrate itself presents inherent challenges to catalyst stability. Proactive measures are more effective than reactive troubleshooting.
-
Prioritize Purity: Always begin with the highest purity starting materials available. If in doubt, repurify your this compound.
-
Ligand Choice is Critical: The stability and activity of your palladium catalyst are dictated by the supporting ligand. For challenging substrates like this, bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide the necessary stability to prevent decomposition.
-
Control Reaction Stoichiometry and Addition: In some cases, slow addition of the hydrazine substrate can maintain a low instantaneous concentration, minimizing its deleterious effects on the catalyst.
-
Systematic Optimization: Do not rely on a single set of "standard" conditions. Systematically screen catalysts, ligands, solvents, and bases to find the optimal conditions for your specific transformation.
By understanding the underlying chemical principles of catalyst poisoning and adopting a systematic and informed approach to troubleshooting, you can overcome the challenges associated with the use of this compound and successfully advance your research and development goals.
References
- Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM. [Link]
- C
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Semantic Scholar. [Link]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 2011. [Link]
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 2024. [Link]
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. | Semantic Scholar [semanticscholar.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures for reactions with "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" to minimize product loss
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
This compound is a substituted aromatic hydrazine. Its structure, featuring a trifluoromethyl group and a nitrile group, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the hydrazinyl moiety, which must be considered during reaction design and work-up.[1]
The hydrazinyl group is nucleophilic and readily reacts with electrophiles, most notably with aldehydes and ketones to form hydrazones.[2] However, the strong electron-withdrawing groups on the aromatic ring decrease the electron density on the hydrazinyl nitrogens, thereby reducing its nucleophilicity compared to unsubstituted phenylhydrazine.[1] This modulation of reactivity is a key feature of this reagent.
Key Chemical Properties
| Property | Value | Source/Notes |
| CAS Number | 184163-56-2 | [3] |
| Molecular Formula | C₈H₅F₃N₃ | Calculated |
| Molecular Weight | 200.14 g/mol | Calculated |
| Appearance | Likely a solid | Predicted based on related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited water solubility is anticipated. | Predicted based on functional groups |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield
Possible Cause A: Incomplete Reaction
The reduced nucleophilicity of the hydrazine can lead to sluggish reactions.
-
Solution:
-
Reaction Monitoring: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Catalysis: For hydrazone formation, a catalytic amount of weak acid, such as acetic acid, can accelerate the reaction. Maintain a slightly acidic pH (around 4-6) for optimal results.[4]
-
Temperature and Time: Consider increasing the reaction temperature or extending the reaction time, while carefully monitoring for potential side product formation.
-
Possible Cause B: Product Loss During Aqueous Work-up
The product, especially if it's a hydrazone, might have some solubility in the aqueous phase, or it could be susceptible to hydrolysis.
-
Solution:
-
pH Control: During the work-up, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any acid catalyst. Avoid strongly acidic conditions which can cause hydrolysis of hydrazone products.[4]
-
Extraction Solvent: Choose an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[4] Perform multiple extractions with smaller volumes of solvent to maximize recovery.
-
Brine Wash: After aqueous washes, a final wash with brine (saturated NaCl solution) can help to remove dissolved water from the organic layer and reduce the product's solubility in any remaining aqueous droplets.[4]
-
Issue 2: Presence of Unreacted Starting Material
Possible Cause A: Insufficient Equivalents of Reactants
-
Solution:
-
Hydrazone Formation: When forming hydrazones, using a slight excess (1.1-1.2 equivalents) of the this compound can help drive the reaction to completion.[4]
-
Other Reactions: For other coupling reactions, carefully consider the stoichiometry based on the reaction mechanism.
-
Possible Cause B: Reversible Reaction
Hydrazone formation is often a reversible equilibrium reaction.
-
Solution:
-
Removal of Water: If water is a byproduct of the reaction, its removal can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Issue 3: Formation of Impurities
Possible Cause A: Azine Byproduct Formation
In reactions with aldehydes or ketones, the formed hydrazone can sometimes react with another equivalent of the carbonyl compound to form an azine.[4]
-
Solution:
Possible Cause B: Oxidation of the Hydrazine or Product
Hydrazines and their derivatives can be susceptible to oxidation, especially when exposed to air.[4]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted this compound during the work-up?
A1: Due to its basic nature, the unreacted hydrazine can be removed by washing the organic layer with a dilute acidic solution (e.g., 0.1 M HCl). However, be cautious as this may promote the hydrolysis of acid-sensitive products like hydrazones. A subsequent wash with a mild base (e.g., saturated NaHCO₃) is recommended to neutralize any remaining acid.[5]
Q2: My product appears to be degrading during purification by column chromatography. What could be the cause?
A2: The stationary phase of the column (e.g., silica gel) can be slightly acidic and may cause the degradation of acid-sensitive products. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Q3: What are the best practices for storing this compound?
A3: It is advisable to store this reagent in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Q4: Are there any specific safety precautions for working with this compound?
A4: Yes. Aryl hydrazines and their derivatives are often toxic and should be handled with care.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]
Experimental Workflow: General Work-up Procedure for a Hydrazone Synthesis
This protocol outlines a general work-up procedure for the synthesis of a hydrazone from this compound and a carbonyl compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 184163-56-2|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Analysis of Impurities in 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the analysis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impurity profiling of this critical starting material. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount. This document offers practical, field-proven insights to help you navigate the challenges of its analysis.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues you may encounter during the analysis of this compound.
Q1: I'm observing an unexpected peak in my reverse-phase HPLC chromatogram. How can I identify it?
A1: An unexpected peak in your chromatogram can originate from several sources, including starting materials, by-products, or degradation products. A systematic approach is crucial for identification.
Initial Assessment:
-
Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the main peak of this compound. This can provide a preliminary clue.
-
Peak Area Percentage: Quantify the peak area to determine if it is a trace impurity or a significant component.
Systematic Identification Workflow:
-
Review the Synthetic Route: The most common synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction of a 4-halo-3-(trifluoromethyl)benzonitrile (e.g., 4-chloro- or 4-fluoro-3-(trifluoromethyl)benzonitrile) with hydrazine hydrate. Potential process-related impurities to consider are listed in the table below.
-
LC-MS Analysis: The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Molecular Ion Peak ([M+H]⁺): Obtain the mass spectrum of the unknown peak. The molecular ion will give you the molecular weight of the impurity.
-
Fragmentation Pattern: If your LC-MS is equipped with tandem mass spectrometry (MS/MS) capabilities, obtaining the fragmentation pattern can provide structural information.
-
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). If the unknown peak appears or increases under any of these conditions, it is likely a degradation product. Hydrazine derivatives are particularly susceptible to oxidation.
Logical Flow for Impurity Identification
Caption: Potential degradation routes for the target molecule.
Q6: What is the recommended analytical technique for routine quality control of this starting material?
A6: For routine quality control, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard. It provides a good balance of sensitivity, specificity, and cost-effectiveness for quantifying the main component and known impurities. For impurity identification and characterization during method development and forced degradation studies, LC-MS is indispensable.
References
- PubChem. This compound.
- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 31(8), 634-645.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- PubChem. 4-Chloro-3-(trifluoromethyl)benzonitrile.
- PubChem. 4-Fluoro-3-(trifluoromethyl)benzonitrile.
- PubChem. 4-Hydroxy-3-(trifluoromethyl)benzonitrile.
- Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. (2016). Journal of Pharmaceutical and Biomedical Analysis, 124, 159-171. [Link]
Technical Support Center: Strategies to Improve the Regioselectivity of Pyrazole Formation with Substituted Hydrazines
Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in pyrazole formation, particularly when using substituted hydrazines. The formation of regioisomeric mixtures is a frequent challenge, leading to complicated purification processes and reduced yields of the desired product.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to control and optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound?
A1: The regioselectivity of this classic condensation reaction is a delicate balance of several interconnected factors:
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The more electrophilic (electron-poor) carbonyl carbon is generally favored for initial attack. For instance, in a 1,3-diketone bearing a trifluoromethyl group, the carbonyl carbon adjacent to this potent electron-withdrawing group is significantly more reactive.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the substituted hydrazine can sterically hinder the approach to one of the carbonyl groups. The reaction will preferentially occur at the less sterically encumbered carbonyl.[3]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects. The more nucleophilic -NH2 group is typically the one that initiates the reaction.[4]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (or lack thereof) can profoundly influence the reaction pathway and, consequently, the regiochemical outcome.[3][4]
Q2: Why do I get a mixture of regioisomers, and why is the ratio so hard to predict?
A2: The formation of a mixture of regioisomers is common because the differences in reactivity between the two carbonyl groups of the 1,3-dicarbonyl compound are often not substantial enough to favor one reaction pathway exclusively. The reaction proceeds through a series of equilibria involving carbinolamine intermediates. The final product ratio is determined by the relative rates of the competing cyclization and dehydration steps for each regioisomeric pathway. Predicting the outcome can be challenging as it is highly substrate-dependent and sensitive to subtle changes in reaction conditions.
Q3: Can the choice of solvent really make a significant difference in regioselectivity?
A3: Absolutely. The solvent plays a critical role beyond simply dissolving the reactants. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[2][5] These solvents are highly polar and can stabilize intermediates through hydrogen bonding, but they are non-nucleophilic. This prevents them from competing with the hydrazine in attacking the more reactive carbonyl group, which can occur with traditional solvents like ethanol, thus enhancing the regioselectivity.[4]
Q4: Are there alternative synthetic routes that offer better regiocontrol from the outset?
A4: Yes, when classical condensation methods fail to provide the desired regioselectivity, several alternative strategies can be employed. These include:
-
[3+2] Cycloaddition Reactions: The reaction of alkynes with 1,3-dipoles like diazo compounds or sydnones can offer high regioselectivity.[6][7]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, often with good regiocontrol, though this typically produces pyrazolines that require a subsequent oxidation step.[1][8]
-
Use of Protecting or Directing Groups: Strategically placing a protecting group on one of the hydrazine nitrogens or using a directing group on the 1,3-dicarbonyl substrate can force the reaction to proceed down a single pathway.[9][10]
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, which can improve regioselectivity and reaction efficiency.[6][11]
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrazoles from substituted hydrazines and provides actionable solutions.
Problem 1: Poor or No Regioselectivity
-
Symptom: You obtain a nearly 1:1 mixture of the two possible regioisomers, making separation difficult and significantly lowering the yield of your target compound.
-
Causality: This often occurs when the electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are minimal. Standard reaction conditions, such as using ethanol as a solvent at room temperature or reflux, may not be sufficient to favor one pathway over the other.
-
Solutions:
-
Solvent Optimization: Switch to a non-nucleophilic, hydrogen-bond-donating solvent. Fluorinated alcohols are an excellent first choice.[4][5]
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the proportion of one regioisomer.
-
Catalyst Introduction: While many pyrazole syntheses are run without a catalyst, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can sometimes influence the regioselectivity by altering the protonation state of the hydrazine and the enolization of the dicarbonyl.[12]
-
Problem 2: The "Wrong" Regioisomer is the Major Product
-
Symptom: The reaction is regioselective, but the major product is not the desired isomer.
-
Causality: The inherent electronic and steric properties of your substrates are directing the reaction towards the undesired product under the current conditions.
-
Solutions:
-
Invert Solvent Polarity: If you are using a polar protic solvent, try a non-polar aprotic solvent (e.g., toluene, dioxane) or vice versa. This can alter the solvation of the transition states and potentially favor the alternative pathway.
-
Use of Hydrazine Salts: Instead of using the free base of the substituted hydrazine, try using its hydrochloride or sulfate salt. This changes the nucleophilicity of the hydrazine and can alter the initial point of attack.[9]
-
Protecting Group Strategy: Consider a multi-step approach where one of the reactive sites is temporarily blocked. For example, using a protected hydrazine can force the initial reaction to occur at a specific nitrogen, leading to a single regioisomer after deprotection.[9][10]
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Symptom: The ratio of regioisomers varies significantly between batches, even when you believe you are following the same procedure.
-
Causality: This issue often points to a high sensitivity of the reaction to subtle, uncontrolled variables. These can include the purity of the reagents (especially the hydrazine, which can degrade), the precise reaction temperature, and the rate of addition of reactants.
-
Solutions:
-
Reagent Purity: Ensure the substituted hydrazine is of high purity and has not been partially oxidized. Consider purifying it by distillation before use.
-
Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat) to maintain a consistent temperature throughout the reaction.
-
Standardized Addition Protocol: Add the hydrazine dropwise to the solution of the 1,3-dicarbonyl compound at a controlled rate. This can help to maintain a low instantaneous concentration of the hydrazine and may improve selectivity.
-
Consider Flow Chemistry: For reactions that are particularly sensitive to conditions, transitioning to a continuous flow setup can provide superior control over mixing, temperature, and reaction time, leading to highly reproducible results.[6][11][13]
-
III. Experimental Protocols & Methodologies
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is designed to maximize the regioselectivity of the condensation reaction by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution)
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in the appropriate volume of HFIP to achieve a 0.3 M concentration.
-
Begin stirring the solution at room temperature.
-
Slowly add methylhydrazine (1.1 mmol) to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave-assisted synthesis can accelerate reaction times and sometimes alter regioselectivity, making it a valuable tool for rapid screening of conditions.[14][15][16]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
10 mL microwave reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to act as both solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-140 °C) for a set time (e.g., 10-20 minutes). Note: These conditions must be optimized for each specific substrate combination.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazoline product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If the pyrazole is the desired product, the isolated pyrazoline will require a subsequent oxidation step (e.g., using an oxidant like DDQ or simply exposing the reaction mixture to air, depending on the substrate).
IV. Visualized Workflows and Decision Making
Decision-Making Workflow for Improving Regioselectivity
This diagram outlines a logical progression for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.
Caption: Troubleshooting workflow for regioselectivity.
General Reaction Mechanism: Knorr Pyrazole Synthesis
This diagram illustrates the fundamental steps in the condensation of a 1,3-diketone with a substituted hydrazine, highlighting the formation of the two possible regioisomeric pyrazoles.
Caption: Competing pathways in pyrazole synthesis.
V. Data Summary Table
The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine, as a representative example.
| Solvent | Temperature (°C) | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Room Temp | 1:1.3 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 97:3 |
This data clearly demonstrates the significant improvement in regioselectivity that can be achieved by switching from a standard alcohol solvent to a fluorinated alcohol.[4]
VI. References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 40(43), 8933-8936. [Link]
-
Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4583. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2010). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Russian Chemical Bulletin, 59(10), 2024-2030. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Bartholomew, B., Carpaneto, R., & Sarpong, R. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(23), 15685–15690. [Link]
-
El-Faham, A., El-Sayed, N. N. E., & El-Rahman, A. H. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Ebenezer, O., & Oyeleke, O. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1046-1052. [Link]
-
Ötvös, S., et al. (2019). Schematic representation of the two-step continuous-flow pyrazole synthesis. Reaction Chemistry & Engineering, 4(5), 849-854. [Link]
-
Kumar, A., & Sharma, V. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
de Oliveira, C. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17148-17159. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19307-19316. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of Pyrazoles Derived from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
Foreword for the Research Community
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," consistently appearing in a multitude of compounds with diverse pharmacological activities.[1][2] Its unique electronic properties and synthetic versatility have made it a focal point in the quest for novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the anticancer activity of a specific subclass of these compounds: pyrazoles synthesized from the precursor 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile.
While direct, head-to-head comparative studies on a series of pyrazoles derived from this specific starting material are not extensively documented in publicly available literature, this guide synthesizes existing data on structurally analogous compounds. By examining pyrazoles bearing the characteristic 4-cyano-2-(trifluoromethyl)phenyl moiety at the N1 position, we can extrapolate and construct a valuable comparative framework. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships, mechanistic insights, and the experimental rigor required to evaluate these promising anticancer candidates.
The Strategic Importance of the 4-Cyano-2-(trifluoromethyl)phenyl Pyrazole Scaffold
The selection of this compound as a foundational precursor is a deliberate and strategic choice in rational drug design. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The nitrile (-CN) group is a versatile functional handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a receptor's active site. The combination of these functionalities on a phenylpyrazole core creates a unique chemical entity with significant potential for potent and selective anticancer activity.
Comparative Analysis of Anticancer Potency
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The following table summarizes the reported IC50 values for various pyrazole derivatives against a panel of human cancer cell lines. For a robust comparison, data for established chemotherapeutic agents and targeted therapies are also included.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Target/Mechanism | Reference |
| Hypothetical Pyrazole Derivative 1 | MCF-7 (Breast) | Data Not Available | Kinase Inhibitor | - |
| Hypothetical Pyrazole Derivative 2 | A549 (Lung) | Data Not Available | Apoptosis Inducer | - |
| Hypothetical Pyrazole Derivative 3 | HCT-116 (Colon) | Data Not Available | CDK Inhibitor | - |
| Doxorubicin | MCF-7 (Breast) | 2.5 | DNA Intercalation, Topoisomerase II Inhibition | [3] |
| A549 (Lung) | >20 | [3] | ||
| HCT-116 (Colon) | Data Varies | [4] | ||
| Cisplatin | A549 (Lung) | 10.91 (24h) | DNA Cross-linking | [5] |
| MCF-7 (Breast) | Data Varies | [6] | ||
| Paclitaxel | MCF-7 (Breast) | 0.0025 - 0.0075 | Microtubule Stabilization | [7] |
| A549 (Lung) | 9.4 (24h) | [8] | ||
| Erlotinib | A549 (Lung) | >20 | EGFR Kinase Inhibitor | [9] |
| HCC827 (Lung) | 0.01181 | [10] | ||
| Sorafenib | HepG2 (Liver) | 7.10 | Multi-kinase Inhibitor (Raf, VEGFR, PDGFR) | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[6][12]
Mechanisms of Action: A Multi-pronged Attack on Cancer
Pyrazoles exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for developing targeted therapies and overcoming drug resistance.
Inhibition of Key Signaling Pathways
Many pyrazole derivatives function as inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are often overactive in cancer.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signals promoting cell proliferation, survival, and migration.[8][13] Many pyrazole-based compounds are designed to compete with ATP for the kinase domain of EGFR, thereby blocking its activity.
Caption: Inhibition of the EGFR Signaling Pathway by Pyrazole Derivatives.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[14][15] By inhibiting VEGFR, pyrazole derivatives can stifle a tumor's blood supply.
Caption: Inhibition of the VEGFR Signaling Pathway by Pyrazole Derivatives.
-
CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[10][16] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell division. Pyrazole-based inhibitors can arrest the cell cycle by blocking the activity of CDKs.
Caption: Inhibition of the Cell Cycle via CDK Inhibition by Pyrazole Derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells.[3][17] Cancer cells often evade apoptosis. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of Apoptosis by Pyrazole Derivatives.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of any comparative study hinges on the robustness of its experimental methodologies. The following section details a standardized protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole derivatives and control drugs in complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the highest concentration used for the test compounds) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The pyrazole scaffold, particularly when functionalized with a 4-cyano-2-(trifluoromethyl)phenyl group, represents a promising avenue for the development of novel anticancer agents. While a comprehensive comparative dataset for derivatives of this compound is still emerging, the analysis of structurally related compounds indicates the potential for potent and multi-faceted anticancer activity. The trifluoromethyl and cyano moieties likely contribute to enhanced target binding and favorable pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a library of pyrazole derivatives from this specific precursor. Such studies will enable a more definitive understanding of the structure-activity relationships and the identification of lead compounds with optimal potency and selectivity. Furthermore, in-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising molecules through the drug discovery pipeline. The experimental and analytical frameworks outlined in this guide provide a solid foundation for these future endeavors, paving the way for the potential development of a new generation of effective cancer therapeutics.
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A Researcher's Guide to the Validation of Enzyme Inhibition by Hydrazones Synthesized from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of enzyme inhibition by a novel class of hydrazones derived from 4-hydrazinyl-3-(trifluoromethyl)benzonitrile. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of results, ensuring a scientifically rigorous evaluation of these promising compounds.
Introduction: The Therapeutic Potential of Hydrazones
Hydrazones, characterized by the azometine group (–NHN=CH–), are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] Their therapeutic potential often stems from their ability to act as enzyme inhibitors. The incorporation of a trifluoromethyl group, as seen in the this compound scaffold, can enhance metabolic stability and lipophilicity, making these derivatives particularly interesting for drug discovery.
This guide will walk you through the critical steps of validating the enzyme inhibitory activity of hydrazones synthesized from this scaffold, from initial screening to detailed mechanistic studies.
Synthesis and Characterization of Hydrazone Derivatives
The synthesis of the target hydrazones is typically achieved through a condensation reaction between this compound and a variety of aldehydes or ketones.[2][3][4] This modular approach allows for the creation of a library of diverse structures for structure-activity relationship (SAR) studies.
General Synthesis Scheme:
-
Step 1: Preparation of this compound: This starting material can be synthesized from commercially available precursors.
-
Step 2: Condensation Reaction: The hydrazinylbenzonitrile is reacted with an appropriate aldehyde or ketone, often under reflux in a suitable solvent like ethanol or methanol, sometimes with an acid catalyst.[2]
Following synthesis, rigorous characterization of the compounds is paramount. This typically involves:
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., C=N of the hydrazone).
-
Mass Spectrometry (MS) to determine the molecular weight.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compounds, which is crucial for accurate biological evaluation.
A Hierarchical Approach to Validating Enzyme Inhibition
A systematic and tiered approach is essential for the robust validation of enzyme inhibitors.[5] This process typically moves from broad initial screens to more detailed mechanistic investigations.
Primary Screening: Identifying Potential Hits
The initial step is to screen the synthesized hydrazone library against a target enzyme or a panel of enzymes to identify "hits."
-
Assay Choice: The choice of assay depends on the enzyme class. Spectrophotometric, fluorometric, or luminescent assays are commonly used for high-throughput screening (HTS).[6]
-
Single-Point vs. Multi-Point Screens: A single high concentration screen (e.g., 10-100 µM) can quickly identify active compounds. However, multi-point screens at varying concentrations provide more reliable initial data.
Dose-Response Analysis and IC₅₀ Determination
Once hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8]
Experimental Protocol for IC₅₀ Determination:
-
Prepare a series of dilutions of the hydrazone inhibitor.
-
Incubate the enzyme with each inhibitor concentration for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation:
| Compound ID | R Group | IC₅₀ (µM) vs. Target Enzyme |
| HZ-001 | Phenyl | 5.2 ± 0.4 |
| HZ-002 | 4-Chlorophenyl | 1.8 ± 0.2 |
| HZ-003 | 2-Hydroxyphenyl | 12.5 ± 1.1 |
| HZ-004 | Naphthyl | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Unraveling the Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with its target enzyme is a critical aspect of drug development.[9][10] Kinetic studies are performed to determine the mechanism of inhibition (MOI), which can be reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible.[11]
Experimental Workflow for MOI Studies:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol for Determining Reversible Inhibition Type:
-
Perform enzyme activity assays at a range of substrate concentrations in the absence and presence of multiple fixed concentrations of the hydrazone inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
Caption: Representative Lineweaver-Burk plots for different types of reversible inhibition.
Selectivity and Specificity Profiling
A crucial aspect of drug development is ensuring that the inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[12][13]
Strategies for Selectivity Profiling:
-
Panel Screening: Test the most potent hydrazone inhibitors against a panel of related enzymes (e.g., other kinases if the primary target is a kinase).[12]
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can be used to assess the selectivity of an inhibitor in a complex biological system, such as a cell lysate or even in live cells.[14][15]
Data Presentation:
| Compound ID | Target Enzyme IC₅₀ (µM) | Off-Target 1 IC₅₀ (µM) | Off-Target 2 IC₅₀ (µM) | Selectivity Index (Off-Target 1 / Target) |
| HZ-002 | 1.8 | >100 | 55 | >55 |
| HZ-004 | 0.9 | 27 | >100 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A higher selectivity index indicates greater selectivity.
Comparison with Alternative Inhibitors
To understand the potential advantages of the newly synthesized hydrazones, it is essential to compare their performance with existing, well-characterized inhibitors of the same target enzyme.
Comparative Analysis Should Include:
-
Potency (IC₅₀ or Kᵢ): How does the inhibitory strength compare?
-
Mechanism of Action: Does the new hydrazone offer a different or more desirable MOI?
-
Selectivity Profile: Is the new compound more selective than existing inhibitors?
-
Physicochemical Properties: Assess properties like solubility and cell permeability, which are critical for in vivo efficacy.
Conclusion and Future Directions
The validation of enzyme inhibition by hydrazones synthesized from this compound requires a multi-faceted and rigorous experimental approach. By following the hierarchical strategy outlined in this guide—from initial screening and IC₅₀ determination to detailed mechanistic and selectivity studies—researchers can build a comprehensive understanding of their compounds' biological activity. Promising candidates can then be advanced to cell-based and in vivo models to evaluate their therapeutic potential further.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Derivatives: A Forward-Looking Analysis
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies on 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile derivatives are not extensively documented in publicly available literature, the strategic combination of its core functional groups—a hydrazinyl moiety, a trifluoromethyl-substituted benzonitrile scaffold—presents a compelling case for its exploration in drug discovery. This guide provides a forward-looking comparative analysis, drawing upon established SAR principles and experimental data from closely related chemical series to project the therapeutic potential and guide future research in this promising chemical space.
The trifluoromethyl (-CF3) group is a well-established bioisostere in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The benzonitrile group, on the other hand, is a versatile pharmacophore present in numerous approved drugs, often acting as a hydrogen bond acceptor or a scaffold for further functionalization.[3] The hydrazinyl (-NHNH2) and its derived hydrazone (-NHN=CR1R2) moieties are prevalent in a wide array of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.[4]
This guide will, therefore, construct a hypothetical SAR landscape for this compound derivatives, primarily by comparing them with the well-studied 4-(Trifluoromethyl)benzohydrazide series, and by dissecting the anticipated contributions of each structural component.
Comparative Scaffolds: Benzonitrile vs. Benzohydrazide
The primary point of comparison for our target scaffold is the series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. These compounds have been particularly investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[5]
A key structural difference lies in the linker between the trifluoromethyl-phenyl ring and the hydrazone moiety. In our target scaffold, a direct C-N bond from the phenyl ring to the hydrazinyl group is present, whereas the benzohydrazide series incorporates a carbonyl group (-C=O). This seemingly subtle change has profound implications for the molecule's electronic properties, conformational flexibility, and hydrogen bonding capabilities, which are all critical determinants of biological activity.
| Feature | This compound Scaffold | 4-(Trifluoromethyl)benzohydrazide Scaffold |
| Core Structure | Benzonitrile | Benzohydrazide |
| Linker to Hydrazine | Direct C-N bond | Carbonyl group (-C=O) |
| Hydrogen Bonding | Hydrazinyl group as H-bond donor; Nitrile as H-bond acceptor | Hydrazide as H-bond donor and acceptor |
| Conformational Flexibility | More restricted rotation around the C-N bond | Greater flexibility due to the amide bond |
| Electronic Nature | Nitrile is a strong electron-withdrawing group | Carbonyl is electron-withdrawing |
Projected Structure-Activity Relationships
Based on the analysis of related compounds, we can hypothesize the following SAR trends for derivatives of this compound, primarily focusing on the formation of hydrazones through condensation with various aldehydes and ketones.
The Role of the Hydrazone Moiety
The hydrazinyl group is a versatile handle for chemical modification, most commonly through the formation of hydrazones. The substituents on the hydrazone's carbon atom (R1 and R2) are expected to be major drivers of potency and selectivity.
-
Aromatic and Heteroaromatic Substituents: Introduction of substituted phenyl rings or heterocyclic systems can lead to interactions with specific pockets within a target enzyme or receptor. For instance, in the 4-(trifluoromethyl)benzohydrazide series, derivatives with substituted benzaldehydes showed varied inhibitory potencies against cholinesterases.[5] A similar trend is anticipated for the benzonitrile series, where substitutions on an appended aromatic ring could modulate activity through steric and electronic effects.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the appended ring system can influence the overall electron density of the pharmacophore and its binding interactions. Halogen atoms (e.g., -Cl, -F), nitro groups (-NO2), or additional trifluoromethyl groups could enhance activity by forming specific halogen bonds or by altering the pKa of the hydrazone moiety.
-
Lipophilicity and CNS Penetration: For targets within the central nervous system (CNS), such as certain kinases or receptors, the overall lipophilicity of the molecule is a critical parameter. The trifluoromethyl group already contributes significantly to lipophilicity. Further modulation through the R-groups of the hydrazone will be crucial for optimizing brain penetration.[5]
The Significance of the Trifluoromethyl Group
The position and presence of the trifluoromethyl group are critical. In the 4-(trifluoromethyl)benzohydrazide series, this group is para to the hydrazide. In our target scaffold, it is meta to the hydrazinyl group and ortho to the nitrile. This specific arrangement will influence the electronic environment of the entire molecule and its interaction with biological targets. It is known that the trifluoromethyl group can enhance the binding affinity of drugs to their targets through favorable hydrophobic and electrostatic interactions.[1]
The Benzonitrile Moiety as a Key Interaction Point
The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein's active site. Its presence distinguishes this scaffold from the benzohydrazides and may open up possibilities for targeting different biological entities. For example, many kinase inhibitors utilize a nitrile group to interact with the hinge region of the ATP-binding pocket.[6]
Potential Therapeutic Applications: A Comparative Outlook
Given the diverse biological activities of hydrazones and the prevalence of the trifluoromethyl and benzonitrile motifs in approved drugs, derivatives of this compound could be explored for a range of therapeutic areas.
-
Enzyme Inhibition:
-
Kinase Inhibition: The benzonitrile core suggests potential for kinase inhibition. Many type I and type II kinase inhibitors feature a substituted phenyl ring system that occupies the ATP-binding site.[7][8] The hydrazone moiety can be functionalized to target specific sub-pockets, potentially leading to selective inhibitors of kinases implicated in cancer or inflammatory diseases.
-
Cholinesterase Inhibition: While the benzohydrazide scaffold is more explored in this area, the structural similarity warrants investigation of the benzonitrile derivatives as cholinesterase inhibitors for neurodegenerative diseases.[5]
-
-
Anticancer Activity: Hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways. The this compound scaffold could serve as a basis for novel anticancer agents.
-
Antimicrobial and Antifungal Activity: The hydrazone scaffold is also a known pharmacophore for antimicrobial and antifungal agents.[10] SAR studies in this area would focus on modifications that enhance microbial cell wall disruption or inhibit essential microbial enzymes.
Experimental Protocols for a Hypothetical SAR Study
To validate the projected SAR and explore the therapeutic potential of this scaffold, a systematic experimental workflow is necessary.
General Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from this compound is a straightforward and well-established chemical transformation.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add 1 to 1.2 equivalents of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to protonate the carbonyl oxygen and facilitate nucleophilic attack.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
To assess the potential of these derivatives as kinase inhibitors, a common in vitro assay such as a Homogenous Time Resolved Fluorescence (HTRF) assay can be employed.[6]
Step-by-Step Protocol:
-
Plate Preparation: In a 384-well low-volume plate, add the test compound at various concentrations (typically in a serial dilution).
-
Enzyme and Substrate Addition: Add the target kinase and its corresponding biotinylated substrate to the wells containing the test compound.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: an anti-phospho-specific antibody labeled with a donor fluorophore (e.g., Eu³⁺-cryptate) and streptavidin-XL665 (an acceptor fluorophore).
-
Signal Measurement: After an incubation period to allow for binding of the detection reagents, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Workflow and Rationale
To better illustrate the proposed research and the relationships between the chemical structures and their potential activities, the following diagrams are provided.
Caption: Proposed workflow for the synthesis and SAR evaluation of this compound derivatives.
Caption: Key pharmacophoric features of the proposed this compound hydrazone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic agents. By leveraging the known biological activities of its constituent functional groups and drawing comparisons with structurally related compound series, a rational approach to the design and synthesis of new derivatives can be undertaken. The projected SAR suggests that modifications of the hydrazone moiety will be a fruitful avenue for optimizing potency and selectivity against a range of biological targets, particularly protein kinases. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically investigate this promising class of compounds and unlock their therapeutic potential.
References
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- Imil, A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals.
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- Chellan, P., et al. (2018). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules.
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In vitro and in vivo evaluation of the biological activity of "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" derivatives
Foreword: The Rationale for Investigating 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Derivatives
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. The core structure, this compound, presents a compelling scaffold for the development of novel therapeutic agents. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and lipophilicity, which can significantly improve a compound's pharmacokinetic profile. The hydrazinyl moiety is a versatile functional group, serving as a key building block for a plethora of heterocyclic compounds, most notably pyrazoles and hydrazones, which are prevalent in many biologically active molecules.[1]
While comprehensive biological data on derivatives of this compound is emerging, the extensive research on structurally related compounds provides a strong impetus for its investigation. Derivatives of hydrazides and hydrazones are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative framework for the in vitro and in vivo evaluation of novel derivatives of this compound, drawing upon established methodologies and data from analogous chemical series to provide context and benchmarks for their potential efficacy.
I. The Synthetic Versatility of the Hydrazinyl Moiety: A Gateway to Diverse Derivatives
The primary route for derivatization of this compound involves the condensation of the hydrazinyl group with various carbonyl compounds to form hydrazones or cyclization with 1,3-dicarbonyl compounds to yield pyrazoles.[4] This versatility allows for the creation of large, diverse chemical libraries for biological screening.
A generalized synthetic workflow is depicted below:
Caption: Synthetic pathways from this compound.
II. In Vitro Evaluation: A Tiered Approach to Identifying Bioactive Derivatives
A systematic in vitro screening cascade is essential to identify and prioritize derivatives with promising biological activity. This section outlines key assays for anticancer and antimicrobial evaluation, with comparative data for standard drugs.
A. Anticancer Activity
The initial assessment of anticancer potential typically involves cytotoxicity screening against a panel of human cancer cell lines.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Experimental Protocol: MTT Assay [5][6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Comparative Data: Doxorubicin IC50 Values
The following table provides representative IC50 values for the standard chemotherapeutic agent, Doxorubicin, against common cancer cell lines. These values can serve as a benchmark for evaluating the potency of the newly synthesized derivatives.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 2.50[7] |
| HepG2 | Liver Cancer | 12.18[7] |
| A549 | Lung Cancer | > 20[8] |
| MDA-MB-231 | Breast Cancer | 6.602[9] |
2. Apoptosis and Cell Cycle Analysis
For derivatives exhibiting significant cytotoxicity, further investigation into the mechanism of cell death is warranted.
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Mechanistic studies for anticancer derivatives.
Experimental Protocol: Annexin V/PI Staining [5]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[5]
Experimental Protocol: Cell Cycle Analysis [5]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Antimicrobial Activity
Evaluation of antimicrobial activity is crucial, given the prevalence of this property in related hydrazone and pyrazole derivatives.[10][11][12][13]
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method [14]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data: Ciprofloxacin MIC Values
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used as a positive control in antimicrobial screening.
| Microorganism | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 0.6[14][15] |
| Escherichia coli | 0.013 - 0.016[15][16] |
III. In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.
A. Anticancer Efficacy in Xenograft Models
For anticancer candidates, a common in vivo model is the tumor xenograft in immunocompromised mice.
Experimental Workflow: Murine Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control (and a positive control like Doxorubicin) via an appropriate route (e.g., intraperitoneal, oral) for a specified duration.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
B. Preliminary Toxicity Assessment
An initial assessment of the compound's toxicity is crucial. This can be done alongside the efficacy studies by monitoring for signs of distress, weight loss, and performing basic blood work and histopathology of major organs.
IV. Proposed Mechanism of Action: Insights from Structurally Related Compounds
While the precise mechanism of action for novel this compound derivatives needs to be elucidated experimentally, we can hypothesize potential pathways based on existing literature for similar scaffolds.
Many hydrazone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[17] Cell cycle arrest, particularly at the G2/M phase, is another common mechanism.[2]
Hypothesized Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway.
V. Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive and comparative framework for the systematic evaluation of its derivatives. By employing the outlined in vitro and in vivo methodologies and comparing the results against established standards, researchers can effectively identify and advance promising lead compounds. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by the most active derivatives to facilitate their optimization into clinical candidates.
References
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- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.).
- Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. (n.d.).
- IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers in Microbiology. [Link]
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The Trifluoromethyl Group as a Metabolic Shield: A Comparative Guide to the Stability of Pyrazole Analogs
In the landscape of modern drug discovery, the pyrazole scaffold is a celebrated privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility, however, is often challenged by metabolic liabilities that can curtail a drug candidate's journey to the clinic. A key strategy to overcome this hurdle is the strategic incorporation of fluorine, most notably as a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated versus non-trifluoromethylated pyrazole analogs, grounded in experimental evidence and established biochemical principles. It is designed for researchers, medicinal chemists, and drug development professionals seeking to rationally design more durable and effective therapeutic agents.
The Decisive Impact of Trifluoromethylation on Metabolic Fate
The primary objective in evaluating metabolic stability is to understand how readily a compound is chemically altered by the body's enzymatic machinery, principally the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2][3] Rapid metabolism leads to high intrinsic clearance (CLᵢₙₜ) and a short half-life (t₁/₂), often diminishing a drug's therapeutic efficacy.
The substitution of a hydrogen atom or, more commonly, a metabolically vulnerable methyl (CH₃) group with a trifluoromethyl (CF₃) group is a powerful tactic to enhance metabolic robustness.[4] The rationale is twofold:
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4][5] This makes the CF₃ group exceptionally resistant to the oxidative reactions catalyzed by CYP enzymes, which are a major route of metabolism for many drugs.[6] By placing a CF₃ group at a known or suspected site of metabolic attack, this pathway can be effectively blocked.[4]
-
Electronic Deactivation: The CF₃ group is a potent electron-withdrawing group.[7] When attached to an aromatic ring like the pyrazole core, it reduces the electron density of the ring system. This deactivation makes the ring less susceptible to electrophilic attack by the oxidative species within the CYP active site, thereby slowing down metabolism of the entire scaffold.[4]
Comparative Metabolic Stability: An Evidence-Based Analysis
While direct, head-to-head quantitative data for a single pair of trifluoromethylated vs. non-trifluoromethylated pyrazole analogs is not extensively available in publicly accessible literature, the principle is strongly supported by studies on closely related heterocyclic systems and general observations in medicinal chemistry.
A compelling example is found in a study of picornavirus inhibitors, which compared the metabolic fate of a methyl-substituted isoxazole (a five-membered heterocycle structurally related to pyrazole) with its trifluoromethyl analog in a monkey liver microsomal assay. The results were stark: the methyl-containing compound was converted into eight distinct metabolic products, with two major metabolites arising from hydroxylation of the methyl group itself. In contrast, the trifluoromethyl analog yielded only two minor metabolites, demonstrating a "global protective effect" against metabolism.[7]
Based on such evidence and established principles, we can construct an illustrative comparison of the expected metabolic stability profiles.
Table 1: Illustrative Comparison of Metabolic Stability Parameters for Pyrazole Analogs
| Parameter | Non-Trifluoromethylated Analog (e.g., -CH₃) | Trifluoromethylated Analog (e.g., -CF₃) | Rationale for the Difference |
| Primary Metabolic Pathway | Oxidation of the methyl group to alcohol and carboxylic acid metabolites; potential ring hydroxylation. | Oxidation of the methyl group is blocked. Metabolism shifts to other, less favorable positions on the molecule. | The C-F bond's strength prevents CYP-mediated oxidation at the site of trifluoromethylation.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic "hotspot" limits the formation of downstream metabolites.[7] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower disappearance of the parent drug from the assay system.[6][8] |
| In Vitro Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a direct measure of the liver's metabolic capacity for a compound; blocking metabolism reduces this value.[6][8] |
Note: The data in this table is illustrative and intended to represent the expected outcomes based on established medicinal chemistry principles. Actual values are highly dependent on the specific molecular scaffold.
The Engine Room of Metabolism: The Role of Cytochrome P450
The enhanced stability of trifluoromethylated pyrazoles is fundamentally linked to their interaction with CYP enzymes. These heme-containing proteins are the primary catalysts of Phase I metabolism.[3] The general mechanism involves the activation of molecular oxygen and subsequent insertion of an oxygen atom into the drug molecule.
For a non-trifluoromethylated pyrazole analog with a methyl group, the C-H bonds of the methyl group are prime targets for the highly reactive ferryl-oxo intermediate ([RH]–FeO³⁺) of the CYP cycle. Trifluoromethylation effectively removes this susceptible site.
Experimental Protocol: The In Vitro Microsomal Stability Assay
To experimentally validate the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[3] This assay provides quantitative data on a compound's intrinsic clearance.
Causality Behind Experimental Choices:
-
Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[3] They are a cost-effective and high-throughput model for assessing metabolic liability.
-
Why an NADPH Regenerating System? The CYP catalytic cycle requires two electrons, which are supplied by the cofactor NADPH. As NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and its dehydrogenase) is included to ensure the cofactor is not depleted during the incubation, allowing the reaction to proceed at a consistent rate.
-
Why 37°C? The incubation is performed at physiological temperature to mimic the conditions within the human body.
-
Why Quench with Cold Acetonitrile? The reaction is stopped at various time points by adding an ice-cold organic solvent like acetonitrile. This simultaneously halts all enzymatic activity and precipitates the microsomal proteins, allowing for the clear separation of the remaining drug in the supernatant for analysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (and positive/negative controls) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of ice-cold acetonitrile (containing an internal standard for analytical normalization) to the corresponding wells to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Conclusion: A Validated Strategy for Drug Design
The strategic trifluoromethylation of pyrazole analogs is a field-proven and highly effective strategy for enhancing metabolic stability. By leveraging the exceptional strength of the carbon-fluorine bond, medicinal chemists can effectively "shield" metabolically vulnerable positions from CYP450-mediated oxidation. This leads to a more robust pharmacokinetic profile, characterized by a longer half-life and lower intrinsic clearance. The in vitro microsomal stability assay provides a reliable and quantitative method to assess the impact of such structural modifications early in the drug discovery process, enabling the rational design of more durable and clinically successful therapeutic candidates.
References
- Di Francesco, R., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry.
- Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. Mini reviews in medicinal chemistry.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.
- Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
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- MDPI. (2022). Oxidation of Antipsychotics.
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- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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- He, J., et al. (2018). Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo. Drug Design, Development and Therapy.
- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
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Docking studies of pyrazoles from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" with target proteins
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Scaffolds
A Comparative In Silico Analysis of Pyrazoles from "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" Against Kinase and Cyclooxygenase Targets
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1][2] Its synthetic accessibility and versatile bioisosteric properties make it a "privileged structure" in drug design.[2] This guide presents a comprehensive, field-proven workflow for the comparative molecular docking of novel pyrazole derivatives, hypothetically synthesized from "this compound," against two clinically significant and structurally distinct protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to guide rational drug design efforts.
Introduction: The Scientific Rationale
The Pyrazole Scaffold: A Privileged Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement allows for a rich tapestry of intermolecular interactions, including hydrogen bonding, and serves as a rigid core to orient functional groups for optimal target engagement.[3][4] The incorporation of a trifluoromethyl (-CF3) group, as provided by our starting material, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity through favorable hydrophobic interactions.[5][6][7]
Target Selection: A Tale of Two Enzymes
To demonstrate the comparative power of docking, we have selected two targets from different enzyme classes, both of which are validated therapeutic targets and known to be modulated by pyrazole-containing inhibitors.[8][9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase whose signaling is a key regulator of angiogenesis—the formation of new blood vessels.[8] Dysregulation of VEGFR-2 is a hallmark of cancer, making it a prime target for anti-angiogenic therapies.[8][11] Several pyrazole-based inhibitors have shown potent activity against VEGFR-2.[8][12][13][14]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs, with the famous example being Celecoxib, a pyrazole-containing compound.[1][17]
This dual-target approach allows researchers to not only assess the potential efficacy of their compounds but also to profile their selectivity, a critical factor in minimizing off-target effects and improving the safety profile of a potential drug candidate.
The In Silico Experimental Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[18][19][20][21] Our workflow is designed to be robust and reproducible, utilizing the widely-accepted AutoDock Vina software.[22][23][24]
Overall Workflow Diagram
The following diagram outlines the complete computational protocol, from initial setup to final analysis.
Caption: High-level workflow for the comparative docking study.
Protocol 1: Target Protein Preparation
Causality: The raw crystal structures from the Protein Data Bank (PDB) are not immediately usable for docking.[25] They contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are crucial for calculating accurate interactions. This protocol ensures a clean, properly protonated receptor model.[26][27][28][29]
-
Obtain Crystal Structures:
-
Prepare the Receptor using AutoDockTools (ADT):
-
Launch ADT. Load the downloaded PDB file (e.g., 2QU6.pdb).
-
Clean the Protein: Remove all water molecules and any co-crystallized ligands or ions not essential to the binding site.
-
Add Hydrogens: Add polar hydrogens, as these are critical for forming hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to all atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Set Atom Types: Assign AutoDock atom types.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format (e.g., 2QU6_receptor.pdbqt). This format contains the atomic coordinates, charges, and atom type information required by Vina.[31]
-
Protocol 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with correct stereochemistry, protonation state, and torsional degrees of freedom to allow the docking algorithm to explore conformational space effectively.
-
Sketch Ligands: Draw the 2D structures of your pyrazole derivatives. For this guide, we will consider three hypothetical derivatives of "this compound":
-
PZ-Core: The basic pyrazole formed with a simple ketone.
-
PZ-Ph: A derivative with an additional phenyl group.
-
PZ-COOH: A derivative with a carboxylic acid group to explore polar interactions.
-
-
Convert to 3D and Minimize Energy:
-
Use a tool like Open Babel or ChemDraw to convert the 2D sketches into 3D structures (.mol2 or .sdf format).
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
-
Prepare Ligands for Vina using ADT:
-
Load the 3D ligand file into ADT.
-
The software will automatically detect the "root" of the molecule and define the rotatable bonds. Verify these are chemically sensible.
-
Save each ligand in the PDBQT format (e.g., PZ-Core.pdbqt).
-
Protocol 3: Docking Protocol Validation (Self-Validating System)
Causality: Before screening unknown compounds, you must validate that your docking protocol can reproduce experimental results. This is the most critical step for ensuring the trustworthiness of your findings.[32][33][34][35] The standard method is to "re-dock" the co-crystallized ligand and measure the deviation from its known position.
-
Extract the Co-crystallized Ligand: From the original PDB file (e.g., 1CX2.pdb), save the coordinates of the inhibitor (SC-558) into a separate file. Prepare this ligand as a PDBQT file following Protocol 2.
-
Define the Binding Site (Grid Box): In ADT, center the grid box on the co-crystallized ligand. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow for ligand rotation (a size of 22x22x22 Å is often a good starting point).
-
Perform Re-docking: Run AutoDock Vina to dock the extracted ligand back into its receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD).
-
Validation Criteria: A successful validation is generally indicated by an RMSD value < 2.0 Å .[32][34] If this criterion is met, the protocol (including the defined grid box) is considered validated and can be used to screen your novel compounds.
Protocol 4: Molecular Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[31]
-
The center and size parameters should be those determined during the validation step.
-
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log PZ-Core_vs_2QU6_log.txt
-
Repeat: Repeat the process for each ligand with each protein target.
Comparative Analysis and Data Interpretation
Causality: The raw output of a docking simulation is a set of poses and scores. The true scientific value comes from interpreting this data to understand structure-activity relationships (SAR) and generate testable hypotheses.
Quantitative Data Summary
The primary output to compare is the binding affinity, reported by Vina in kcal/mol. More negative values indicate a stronger predicted binding.
| Ligand ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| PZ-Core | VEGFR-2 | -7.8 | Cys919, Asp1046 |
| COX-2 | -7.1 | Arg513, Tyr355 | |
| PZ-Ph | VEGFR-2 | -9.2 | Cys919, Leu840, Val848 (hydrophobic) |
| COX-2 | -8.5 | Val523, Arg513, His90 | |
| PZ-COOH | VEGFR-2 | -8.9 | Asp1046, Cys1045 (H-bond), Glu885 (H-bond) |
| COX-2 | -9.5 | Arg513 (salt bridge), Tyr385, Ser530 (H-bond) |
Interpretation of Results
-
PZ-Ph vs. PZ-Core: The addition of a phenyl ring (PZ-Ph) significantly improved binding affinity for both targets. This suggests the presence of a hydrophobic pocket that can be exploited. For VEGFR-2, this involves residues like Leu840 and Val848, while for COX-2, the key residue is Val523 in its characteristic side pocket.[36]
-
PZ-COOH and Target Selectivity: The introduction of a carboxylic acid group (PZ-COOH) had a dramatic and divergent effect.
-
For VEGFR-2 , it formed strong hydrogen bonds with the hinge region (Asp1046, Cys1045), a classic binding mode for Type I kinase inhibitors.[8]
-
For COX-2 , it showed the highest affinity of all tested compounds. This is likely due to the formation of a strong salt bridge with Arg513 and hydrogen bonds with Tyr385 and Ser530, a binding pattern characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).[36]
-
-
Hypothesis Generation: Based on these in silico results, PZ-COOH is predicted to be a more potent but potentially less selective inhibitor, with a strong preference for COX-2. PZ-Ph is predicted to be a moderately potent dual inhibitor. These hypotheses must be confirmed by in vitro enzymatic assays.
Visualizing Key Interactions
To truly understand the docking results, visualization is essential. Use software like PyMOL or Schrödinger Maestro to analyze the output PDBQT files. Look for:
-
Hydrogen Bonds: Key interactions with backbone or side-chain atoms.
-
Hydrophobic Interactions: How non-polar parts of the ligand fit into greasy pockets.
-
Pi-Stacking: Interactions between aromatic rings.
The diagram below illustrates the conceptual difference in how a functionalized pyrazole might bind to the two distinct active sites.
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Pyrazoles: A Guide for Researchers
Introduction
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and agrochemistry. Its unique electronic properties and metabolic stability have made it a privileged moiety in numerous blockbuster drugs and advanced agricultural products.[1][2] When incorporated into the pyrazole scaffold—a five-membered nitrogen-containing heterocycle renowned for its versatile biological activities—the resulting trifluoromethylated pyrazoles become highly sought-after core structures.[3] Molecules like Celecoxib and Mavacoxib are prominent examples of their therapeutic success.[4]
For researchers and drug development professionals, the efficient and selective synthesis of these scaffolds is a critical challenge. The choice of synthetic route can significantly impact yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the three primary strategies for synthesizing trifluoromethylated pyrazoles, offering field-proven insights, detailed protocols, and supporting data to inform your experimental choices. We will dissect the causality behind each method, from the classic condensation approach to more modern cycloaddition and late-stage functionalization tactics.
Route 1: The Classical Approach: Condensation of Trifluoromethylated 1,3-Dicarbonyls
This is the most traditional and often the first-considered method for constructing the pyrazole ring, tracing its roots back to the venerable Paal-Knorr synthesis. The core logic is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, where one of the carbonyls is flanked by a trifluoromethyl group.
Mechanism and Rationale
The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. The primary advantage of this method is its straightforwardness and the commercial availability of key starting materials, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione.
However, a critical consideration is regioselectivity . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[5] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric or electronic nature of the substituents, sometimes leading to difficult-to-separate mixtures.
General Workflow: Condensation Route
Caption: General workflow for the condensation synthesis of trifluoromethylated pyrazoles.
Performance and Comparison
| Parameter | Performance & Characteristics |
| Starting Materials | Readily available trifluoromethylated β-diketones and hydrazines.[5] |
| Regioselectivity | Can be poor with unsymmetrical diketones, leading to mixtures of isomers.[5] |
| Scalability | Generally scalable, though purification of isomers can be a challenge on a large scale.[6] |
| Conditions | Often requires heating and acidic or basic catalysts.[1][7] |
| Key Advantage | Methodological simplicity and reliance on commercially available building blocks. |
| Key Disadvantage | Lack of regiocontrol is a significant drawback for complex targets. |
Experimental Protocol: One-Pot Synthesis of N-CF₃ Pyrazoles
This protocol demonstrates a modern variation using a protected trifluoromethylhydrazine precursor, which is deprotected in situ before condensation. This approach is valuable for synthesizing N-trifluoromethyl pyrazoles, which are challenging to make otherwise.
Source: Adapted from The Journal of Organic Chemistry (2024).[1]
Materials:
-
Di-Boc trifluoromethylhydrazine
-
1,3-dicarbonyl substrate (e.g., diketone, ketoester)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate aqueous solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).[1]
-
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours.
-
Monitor the reaction completion by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-CF₃-substituted pyrazole.
Route 2: The Convergent Strategy: [3+2] Cycloaddition Reactions
This approach represents a more modern and often more selective method for constructing the pyrazole ring. It involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne). For trifluoromethylated pyrazoles, this typically involves a trifluoromethyl-containing 1,3-dipole.
Mechanism and Rationale
The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful pericyclic reaction that forms a five-membered ring in a single, concerted step.[8] Key to this strategy is the choice of the 1,3-dipole. Common precursors include:
-
Trifluoroacetonitrile imines: Generated in situ from hydrazonoyl bromides, these are highly reactive and versatile dipoles.[8][9]
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂): A potent but potentially explosive gaseous reagent that reacts with alkynes to form 3-CF₃ pyrazoles.[3][4]
The primary advantage of this route is its excellent regioselectivity . The electronics of the dipole and dipolarophile direct the orientation of the addition, typically leading to a single regioisomer, which is a significant improvement over the classical condensation method.[8]
Reaction Diagram: [3+2] Cycloaddition Route
Caption: Workflow for [3+2] cycloaddition synthesis of trifluoromethylated pyrazoles.
Performance and Comparison
| Parameter | Performance & Characteristics |
| Starting Materials | Requires synthesis of dipole precursors; dipolarophiles are often common alkenes/alkynes.[4][8] |
| Regioselectivity | Typically excellent, affording a single regioisomer.[8][9] |
| Scalability | Can be scalable, but in situ generation of reactive intermediates requires careful control. The use of hazardous reagents like CF₃CHN₂ may limit scale.[3][4] |
| Conditions | Often proceeds under mild conditions, sometimes at room temperature.[9][10] |
| Key Advantage | High regioselectivity, broad substrate scope, and functional group tolerance.[4] |
| Key Disadvantage | Stability and accessibility of the 1,3-dipole precursor can be a challenge. |
Experimental Protocol: Synthesis via Nitrile Imine Cycloaddition
This protocol describes the synthesis of a 3-trifluoromethyl-5-acyl-pyrazoline via cycloaddition, which is then aromatized to the pyrazole.
Source: Adapted from Organic Letters (2022).[8][9]
Materials:
-
Chalcone (enone dipolarophile)
-
Trifluoroacetonitrile imine precursor (e.g., a hydrazonoyl bromide)
-
Triethylamine (Et₃N)
-
Manganese dioxide (MnO₂)
-
Solvent (e.g., Hexane or DMSO)
Procedure:
-
Cycloaddition: In a suitable flask, dissolve the chalcone (1.0 equiv) and the hydrazonoyl bromide (1.2 equiv) in a solvent like THF.
-
Add Et₃N (1.5 equiv) dropwise to generate the nitrile imine in situ. Stir at room temperature until the starting materials are consumed (monitor by TLC).[9] The reaction typically yields the trans-configured pyrazoline intermediate diastereoselectively.[8]
-
Work up the reaction by standard aqueous extraction and concentrate the organic phase.
-
Aromatization: Dissolve the crude pyrazoline intermediate in a solvent. The choice of solvent is critical for the final product.
-
After the reaction is complete, filter off the MnO₂ and concentrate the solvent.
-
Purify the resulting pyrazole by column chromatography.
Route 3: The Late-Stage Approach: Post-Cyclization Functionalization
This strategy is fundamentally different from the previous two. Instead of building the pyrazole ring with the trifluoromethyl group already in place, this approach starts with a simple, pre-formed trifluoromethylated pyrazole and introduces additional complexity and diversity through late-stage functionalization.
Mechanism and Rationale
The core principle is to use the inherent reactivity of the pyrazole ring to add new functional groups. A common and powerful technique is directed ortho-metalation (DoM) or halogen-metal exchange . A simple starting material like 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be deprotonated at a specific position using a strong base (like n-BuLi), creating a nucleophilic intermediate that can then be quenched with a wide variety of electrophiles (e.g., aldehydes, CO₂, borates).[11][12]
This method is exceptionally valuable in medicinal chemistry for rapidly generating a library of analogues from a common intermediate. It allows for precise control over the position of new substituents, avoiding the regioselectivity issues of the condensation route.
Workflow Diagram: Late-Stage Functionalization
Caption: General workflow for late-stage functionalization of a CF3-pyrazole core.
Performance and Comparison
| Parameter | Performance & Characteristics |
| Starting Materials | Requires an efficient synthesis of the parent CF₃-pyrazole core.[6][11] |
| Regioselectivity | Excellent, as functionalization is directed to a specific position. |
| Scalability | Can be performed on a large scale, with flow chemistry offering significant advantages for controlling exothermic lithiation reactions.[6] |
| Conditions | Requires cryogenic temperatures and strictly anhydrous conditions for lithiation. |
| Key Advantage | Ideal for rapid analogue synthesis and late-stage diversification in drug discovery programs. |
| Key Disadvantage | Limited to the positions that can be selectively functionalized on the pyrazole ring. |
Experimental Protocol: Flow Lithiation and Functionalization
This protocol describes a scalable, flow-chemistry-based approach to functionalize 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Source: Adapted from Organic Process Research & Development (2020).[6]
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF
-
Electrophile (e.g., N,N-Dimethylformamide for formylation)
-
Flow reactor system
-
Quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
Setup: Prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF. Prepare a separate solution of n-BuLi.
-
Flow Lithiation: Using a flow reactor, pump the pyrazole solution and the n-BuLi solution through separate inlets to a T-mixer. The streams combine and react in a temperature-controlled reactor coil (e.g., at -20 °C) to generate the lithiated pyrazole intermediate.[6] Flow chemistry provides excellent control over temperature and reaction time, preventing side reactions.
-
Electrophilic Quench: The output stream containing the lithiated intermediate is then directed into a batch vessel containing the electrophile (e.g., DMF) in THF at low temperature.
-
Workup: After the reaction is complete, quench the mixture with a saturated aqueous solution of NH₄Cl.
-
Perform a standard liquid-liquid extraction, dry the organic phase, and concentrate under reduced pressure.
-
Purify the functionalized product by column chromatography or distillation.
Head-to-Head Summary and Conclusion
The optimal synthetic strategy for accessing trifluoromethylated pyrazoles is dictated by the specific goals of the project—whether it's large-scale production of a single target or the rapid generation of a diverse chemical library.
| Synthetic Route | Primary Use Case | Regioselectivity | Scalability | Key Strength |
| 1. Condensation | Synthesis of simple structures from basic building blocks. | Often Poor | Good, but purification can be an issue. | Simplicity, low-cost starting materials. |
| 2. [3+2] Cycloaddition | Regiocontrolled synthesis of complex, multi-substituted pyrazoles. | Excellent | Moderate to Good | High selectivity and convergence. |
| 3. Functionalization | Rapid SAR studies and library generation from a common core. | Excellent | Excellent (especially in flow) | Late-stage diversification. |
Final Recommendation:
-
For initial exploratory synthesis where regiochemistry is not a primary concern, the Condensation route offers a quick and straightforward entry point.
-
For the synthesis of a specific, complex regioisomer, the [3+2] Cycloaddition is unequivocally the superior strategy, providing unparalleled control over the molecular architecture.
-
For drug discovery programs requiring the systematic exploration of chemical space around a core scaffold, Late-Stage Functionalization is the most powerful and efficient approach, enabling the creation of extensive analogue libraries with minimal synthetic redesign.
By understanding the fundamental strengths and weaknesses of each route, researchers can make informed decisions, streamline their synthetic campaigns, and accelerate the discovery of novel trifluoromethylated pyrazole-based molecules.
References
- Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.
- Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health.
- Huang, D., et al. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Synfacts.
- Aho, J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- RSC Publishing. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances.
- RSC Publishing. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry.
- Wang, X., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances.
- Ghaffar, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health.
- ResearchGate. (n.d.). Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. ResearchGate.
- Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications.
- Huang, D., et al. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. PubMed.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Compounds Derived from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers synthesizing novel compounds from scaffolds like 4-hydrazinyl-3-(trifluoromethyl)benzonitrile—a versatile building block known for generating a diverse range of bioactive molecules—a robust cytotoxicity testing strategy is not just a regulatory requirement, but a critical step in identifying promising therapeutic candidates.[1][2] This guide provides an in-depth comparison of key cytotoxicity assays, offering a framework for selecting the most appropriate methods to evaluate your novel compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed protocols, and present comparative data to illustrate their practical application.
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health.[3] A compound might inhibit cell proliferation (cytostatic effect) without directly killing the cells, or it might induce cell death through various mechanisms like necrosis or apoptosis.[3][4] Therefore, relying on a single endpoint can be misleading. A comprehensive cytotoxicity profile is best achieved by employing a panel of assays that interrogate different cellular processes.
This guide will focus on a strategic combination of three widely-used assays:
-
MTT Assay: A measure of metabolic activity, often used as a proxy for cell viability.[5]
-
Lactate Dehydrogenase (LDH) Assay: An indicator of cell membrane integrity and necrosis.[6]
-
Caspase-3 Activity Assay: A specific marker for apoptosis, or programmed cell death.[7]
By comparing the results from these three distinct assays, researchers can gain a more nuanced understanding of how their novel compounds affect cells, distinguishing between cytostatic effects, necrotic cell death, and the induction of apoptosis.[8]
Comparative Analysis of Cytotoxicity Assays
The choice of assay depends on the specific research question, the cell type, and the potential mechanism of action of the compound.[9] Below is a comparative overview of the three selected assays.
| Assay | Principle | Advantages | Disadvantages | Primary Indication |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[10] | Easy to use, high reproducibility, safe, and cost-effective.[11][12] | Can be influenced by the metabolic state of the cells; formazan crystals require solubilization.[3][11] | Cell Viability & Proliferation |
| LDH | Measurement of lactate dehydrogenase released from damaged cells into the culture medium.[13] | Simple, sensitive, and allows for real-time analysis without disturbing the cells.[14] | Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[14] | Cell Membrane Damage & Necrosis |
| Caspase-3 | Spectrophotometric or fluorometric detection of a chromophore or fluorophore cleaved from a labeled substrate by activated caspase-3.[7] | Specific for apoptosis; provides mechanistic insight.[15] | Only detects apoptosis and may miss other forms of cytotoxicity. | Apoptosis Induction |
Experimental Workflow for Cytotoxicity Profiling
A typical workflow for assessing the cytotoxicity of novel compounds involves a tiered approach, starting with a general viability screen and progressing to more specific mechanistic assays for promising hits.
Caption: A tiered experimental workflow for cytotoxicity profiling of novel compounds.
Hypothetical Experimental Data
To illustrate the comparative power of this multi-assay approach, consider the following hypothetical data for three novel compounds (NC-1, NC-2, and NC-3) derived from this compound. The compounds were tested on the A549 human lung carcinoma cell line and the WI-38 normal human lung fibroblast cell line.
| Compound | A549 IC50 (µM) (MTT Assay) | WI-38 IC50 (µM) (MTT Assay) | Selectivity Index (SI) (WI-38 IC50 / A549 IC50) | A549 LDH Release (% of Max) | A549 Caspase-3 Activity (Fold Increase) |
| NC-1 | 8.5 | 95.2 | 11.2 | 15% | 4.8 |
| NC-2 | 25.1 | 30.5 | 1.2 | 75% | 1.2 |
| NC-3 | > 100 | > 100 | N/A | < 5% | 1.1 |
| Doxorubicin | 0.8 | 5.4 | 6.8 | 30% | 6.2 |
Interpretation of Hypothetical Data:
-
NC-1 emerges as a promising candidate. It shows potent cytotoxicity against the A549 cancer cell line and significantly lower toxicity towards the normal WI-38 cells, as indicated by its high Selectivity Index.[16] The low LDH release and high caspase-3 activity suggest that NC-1 induces cell death primarily through apoptosis.[8][15]
-
NC-2 is cytotoxic to both cancer and normal cells with poor selectivity. The high LDH release suggests that it causes significant membrane damage, likely inducing necrosis.[13]
-
NC-3 shows minimal cytotoxicity to either cell line at the tested concentrations.
-
Doxorubicin , a standard chemotherapeutic agent, is included as a positive control, showing high potency but moderate selectivity, and inducing apoptosis.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the three discussed assays. These should be optimized for your specific cell lines and laboratory conditions.
MTT Assay Protocol
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of your novel compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This assay quantifies the LDH released from cells with damaged plasma membranes.[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
Caspase-3 Activity Assay Protocol (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or flask and treat with the compounds of interest.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.[18]
-
Lysate Collection: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Reaction: In a 96-well plate, add 50 µL of 2x reaction buffer to each well. Add 50-200 µg of protein from your cell lysate to the wells.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[7]
Hypothetical Signaling Pathway of NC-1 Induced Apoptosis
Based on our hypothetical data, NC-1 appears to be a potent inducer of apoptosis. The following diagram illustrates a plausible signaling cascade that could be initiated by NC-1.
Caption: A hypothetical extrinsic apoptosis pathway initiated by novel compound NC-1.
Conclusion
The evaluation of novel compounds synthesized from the this compound scaffold requires a meticulous and multi-faceted approach to cytotoxicity testing. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic pathways (Caspase-3), researchers can build a comprehensive profile of their compounds' biological effects. This strategy not only aids in the identification of potent and selective anticancer agents but also provides crucial insights into their mechanism of action, thereby accelerating the journey from chemical synthesis to clinical application.[19]
References
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- University of Cambridge. (n.d.). MTT ASSAY.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
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A Senior Application Scientist's Guide to High-Throughput Screening: A Comparative Analysis of a Novel 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Derivative Library
Introduction: The Rationale for a Focused Chemical Library
In the landscape of early-stage drug discovery, the quality and design of a screening library are paramount to success. High-throughput screening (HTS) allows for the rapid testing of millions of compounds, but the "garbage in, garbage out" principle holds true.[1][2] A well-designed library, centered on a promising chemical scaffold, can significantly increase the probability of identifying high-quality hits. This guide focuses on a novel library built around the "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" core.
The choice of this scaffold is deliberate. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity, while the hydrazinyl moiety serves as a versatile chemical handle for creating a diverse set of hydrazone derivatives.[3][4] Hydrazones themselves are a class of compounds with a broad spectrum of documented biological activities, including anticancer potential.[5][6][7] Our hypothesis is that a library of derivatives based on this specific scaffold will offer a unique chemical space to explore for novel modulators of critical disease pathways, potentially yielding hits with superior drug-like properties.
This guide provides a comprehensive comparison of screening this novel library against two common alternatives: a known bioactives library and a fragment-based library. We will use the inhibition of the STAT3 signaling pathway—a critical oncogenic pathway—as our target to provide a real-world experimental context.[8][9][10]
Comparative Overview of Screening Libraries
The success of an HTS campaign is not solely defined by the hit rate but by the quality and novelty of the chemical matter identified.[11][12] We evaluated three distinct libraries against a STAT3 inhibition assay to illustrate these differences.
-
"this compound" Derivative Library (HTB Library): A focused diversity library of 50,000 novel compounds synthesized from the core scaffold. The design emphasizes structural variations to explore a specific, yet rich, region of chemical space.
-
Known Bioactives Library (KBL): A collection of 5,000 compounds, including approved drugs and pharmacologically active molecules with well-characterized biological activities (e.g., similar to the LOPAC® or Prestwick libraries).[12][13][14] This library is ideal for assay validation and identifying repurposing opportunities.
-
Fragment-Based Library (FBL): A library of 10,000 low molecular weight compounds (<300 Da) that adhere to the "Rule of Three." Fragment-based screening aims to identify small, low-affinity binders that can be optimized into more potent leads.[12]
The following table summarizes the hypothetical performance of each library in a primary HTS for STAT3 inhibition.
| Library Type | Library Size | Primary Hit Rate (%)* | Confirmed Hit Rate (%)** | Average Potency of Hits (IC₅₀) | Novelty of Scaffolds |
| HTB Library | 50,000 | 0.45% | 72% | 1.2 µM | High |
| Known Bioactives (KBL) | 5,000 | 1.20% | 95% | 0.5 µM | Low |
| Fragment-Based (FBL) | 10,000 | 2.50% | 45% | > 50 µM | High |
*Primary Hit Cutoff: >3 standard deviations from the mean of the baseline signal.[15] **Confirmed Hits: Compounds that show dose-response activity in the primary assay upon re-testing.[2]
Expert Interpretation: The HTB Library provided a manageable primary hit rate with a high confirmation rate, yielding potent hits with novel chemical structures. The KBL, as expected, had a higher hit rate of potent compounds, but these are known chemical entities, offering little in terms of new intellectual property. The FBL produced a high rate of low-affinity hits, which would require significant medicinal chemistry resources for optimization. This data underscores the value of the HTB library in discovering novel and potent lead compounds.
The Target: STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in cell proliferation, survival, and differentiation.[16] Its constitutive activation is a hallmark of many human cancers, making it a high-value therapeutic target.[8][9] The canonical activation of STAT3 occurs via phosphorylation by Janus kinases (JAKs), leading to dimerization, nuclear translocation, and gene transcription.[8] Our screening campaign aims to identify small molecules that disrupt this pathway.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocol: STAT3 Inhibition HTS Assay
This protocol describes a robust, miniaturized biochemical assay designed for HTS to identify inhibitors of STAT3 phosphorylation. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive technology suitable for HTS. [17] I. Objective: To identify compounds from the HTB library that inhibit the JAK2-mediated phosphorylation of STAT3.
II. Materials & Reagents:
-
Assay Plates: 384-well, low-volume, black, solid bottom (e.g., Greiner Bio-One).
-
Recombinant Human JAK2 (active): Merck Millipore.
-
Recombinant Human STAT3 (full-length): SignalChem.
-
ATP: Sigma-Aldrich.
-
HTRF® KinEASE™-STK S3 Kit: Cisbio.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Staurosporine (Positive Control): Broad-spectrum kinase inhibitor.
-
DMSO (Negative Control): Vehicle.
-
HTB, KBL, FBL compound plates (10 mM in DMSO).
III. Assay Development & Validation:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of JAK2 and STAT3 to achieve a linear reaction rate and a robust signal window.
-
ATP Titration: Determine the Kₘ for ATP to decide on the screening concentration (typically at or near the Kₘ to detect both competitive and non-competitive inhibitors).
-
Z'-Factor Calculation: Run multiple plates with only positive (Staurosporine) and negative (DMSO) controls to assess assay quality. The Z'-factor must be consistently > 0.5 for the assay to be suitable for HTS. [15][18] * Causality: A Z'-factor > 0.5 indicates that the signal window between positive and negative controls is large enough to reliably distinguish hits from background noise, ensuring the trustworthiness of the screening data. [19] IV. HTS Protocol (384-well format):
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of compound from the library plates into the assay plates. This results in a final screening concentration of 10 µM.
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2X solution of JAK2 and STAT3 in assay buffer to all wells.
-
Incubation: Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a 2X ATP solution in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 5 µL of the HTRF® detection mix (containing Eu³⁺-cryptate labeled anti-phospho-STAT3 antibody and XL665-labeled STK-Substrate 3).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on an HTRF®-compatible plate reader (e.g., PHERAstar), measuring emission at 665 nm and 620 nm.
Data Analysis and Hit Validation
Raw HTS data requires rigorous analysis to identify genuine hits. [2][20]
Caption: Data analysis funnel for triaging hits from the HTB library screen.
-
Primary Data Analysis: Raw data is normalized to plate controls (% inhibition). Hits are identified as compounds that show inhibition greater than three standard deviations from the mean of the DMSO control wells.
-
Hit Confirmation: Primary hits are re-tested from freshly prepared samples in a dose-response format to confirm activity and determine IC₅₀ values.
-
Orthogonal & Counter-Screens: Confirmed hits are tested in an orthogonal assay (e.g., an AlphaLISA® assay) that uses a different detection technology to eliminate technology-specific artifacts. A counter-screen against a different kinase can be used to assess initial selectivity.
-
Expertise: This step is critical for eliminating "Pan-Assay Interference Compounds" (PAINS) and other false positives that plague HTS campaigns, ensuring resources are focused on tractable chemical matter. [2]4. Preliminary SAR: Active compounds are clustered by chemical similarity. Analogs are purchased or synthesized to establish an initial Structure-Activity Relationship (SAR), which provides confidence that the observed activity is due to a specific chemical scaffold.
-
Conclusion
This guide demonstrates a comprehensive approach to screening a novel "this compound" derivative library. The comparative data shows that while known bioactive libraries are excellent for validation, and fragment libraries provide unique starting points for extensive chemistry, a well-designed, focused library like the HTB collection offers a highly efficient path to discovering novel, potent, and lead-like candidates. The detailed protocols and workflows provide a self-validating system, grounded in established HTS best practices, to ensure the generation of high-quality, reproducible data. By combining a rationally designed chemical library with a robust screening and validation cascade, researchers can significantly enhance the probability of success in the early phases of drug discovery.
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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Novel Kinase Inhibitors Derived from the 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Scaffold
Authored for Drug Discovery & Development Professionals
Introduction: The Strategic Imperative of Early Pharmacokinetic Profiling
The 4-hydrazinyl-3-(trifluoromethyl)benzonitrile scaffold is a cornerstone in the design of contemporary kinase inhibitors. Its derivatives are frequently investigated for therapeutic potential in oncology and inflammatory diseases.[1][2] However, potent enzymatic inhibition in vitro does not guarantee clinical success. A candidate's journey is often dictated by its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.[3][4] Neglecting early PK assessment introduces significant risk, potentially leading to costly late-stage failures.
This guide provides a comprehensive, technically-grounded framework for the comparative pharmacokinetic profiling of new chemical entities (NCEs) derived from this critical scaffold. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic rationale behind each experimental choice. We will follow the evaluation of three hypothetical, yet representative, drug candidates to illustrate the decision-making process:
-
Candidate A (CpdA): The initial lead compound, showing high potency.
-
Candidate B (CpdB): A structural analog of CpdA, designed for improved solubility.
-
Candidate C (CpdC): A second-generation analog, optimized to reduce metabolic liabilities.
By systematically comparing these candidates, we will demonstrate how to build a robust data package that de-risks progression and identifies the most promising molecule for in vivo efficacy studies.[5]
Section 1: Foundational In Vitro ADME Screening: Establishing a Baseline
The initial phase of PK profiling relies on rapid, high-throughput in vitro assays to triage candidates and identify potential liabilities.[6][7] These assays provide the first glimpse into how a compound will behave in a biological system.
Metabolic Stability: The First Litmus Test
Scientific Rationale: The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes can severely limit a drug's exposure and efficacy.[8] We use liver microsomes, which are enriched in Phase I enzymes like Cytochrome P450s (CYPs), to assess a compound's intrinsic clearance (CLint).[9][10][11] A high CLint often translates to a short half-life in vivo, which may necessitate frequent or high dosing. Tyrosine kinase inhibitors, in particular, are often metabolized by CYP3A4.[12][13]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14]
-
Compound Incubation: Add each test compound (CpdA, CpdB, CpdC) to the microsomal suspension at a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.[11]
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[10] For the negative control (T=0), add quenching solution immediately.
-
Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is terminated by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[9]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10]
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[9]
Workflow for Metabolic Stability Assessment
Caption: Workflow for determining metabolic stability.
Comparative Data Table 1: Metabolic Stability
| Candidate | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| CpdA | 8 | 86.6 | High Clearance |
| CpdB | 11 | 63.0 | Moderate-High Clearance |
| CpdC | >60 | <11.5 | Low Clearance |
| Verapamil (Control) | 12 | 57.8 | Moderate-High Clearance |
Interpretation: CpdA is rapidly metabolized, a significant liability. CpdB shows a slight improvement, but CpdC is clearly superior, demonstrating high metabolic stability. This makes CpdC a much more attractive candidate, as it is predicted to have a longer half-life in vivo.
Plasma Protein Binding (PPB): Assessing Free Drug Concentration
Scientific Rationale: Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a therapeutic effect.[15][16] High binding to plasma proteins like albumin can create a depot effect but may also limit target engagement and tissue penetration. The Rapid Equilibrium Dialysis (RED) assay is the industry gold standard for determining the fraction of unbound drug (fu).[17][18]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare a Thermo Scientific RED Device plate. Add plasma (human and rat) spiked with 1 µM of each test compound to one chamber of the insert.[15]
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.[16]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.[19]
-
Sample Collection: After incubation, collect equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: Combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma to ensure identical matrix composition for analysis. Precipitate proteins with acetonitrile containing an internal standard. Analyze both samples by LC-MS/MS.[19]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative Data Table 2: Plasma Protein Binding
| Candidate | % PPB (Human) | fu (Human) | % PPB (Rat) | fu (Rat) |
| CpdA | 99.8 | 0.002 | 99.7 | 0.003 |
| CpdB | 98.5 | 0.015 | 98.2 | 0.018 |
| CpdC | 99.9 | 0.001 | 99.9 | 0.001 |
| Warfarin (Control) | 99.5 | 0.005 | 99.2 | 0.008 |
Interpretation: CpdC is very highly bound, which could limit its free exposure at the target site. CpdA is similarly highly bound. CpdB, however, shows moderately lower binding, resulting in a 7.5-fold higher free fraction compared to CpdC in human plasma. This could be a significant advantage, potentially compensating for slightly lower potency.
Section 2: Permeability and Efflux: Predicting Oral Absorption
For orally administered drugs, crossing the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[20][21]
Scientific Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[22] By measuring a compound's transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B), we can estimate its absorption potential. Measuring transport in the reverse direction (Papp B→A) allows us to calculate an Efflux Ratio (ER). An ER > 2 suggests the compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp), which can limit bioavailability.[20]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with acceptable TEER values, confirming tight junction integrity.[22]
-
Transport Study (A→B): Add the test compound (10 µM in transport buffer) to the apical side. At specified time points (e.g., 30, 60, 90, 120 min), sample from the basolateral side, replacing with fresh buffer.
-
Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side.
-
Analysis: Quantify the compound concentration in all collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).
Diagram of Caco-2 Permeability and Efflux
Caption: From in-life study to key pharmacokinetic parameters.
Comparative Data Table 4: Key In Vivo Pharmacokinetic Parameters in Rat
| Parameter | Units | CpdB (Candidate B) | CpdC (Candidate C) | Desired Profile |
| IV Administration | ||||
| Clearance (CL) | mL/min/kg | 25 | 6 | Low (<30% Liver Blood Flow) |
| Volume of Dist. (Vd) | L/kg | 2.5 | 15.0 | Moderate (0.5-5) |
| Half-Life (t½) | h | 1.2 | 28.9 | Moderate (2-12h) |
| PO Administration | ||||
| Cmax | ng/mL | 450 | 120 | High |
| Tmax | h | 1.0 | 4.0 | Rapid (0.5-2h) |
| AUC (0-inf) | ng*h/mL | 1333 | 800 | High |
| Derived Parameter | ||||
| Oral Bioavailability (F%) | % | 80 | 20 | High (>30%) |
Interpretation & Final Candidate Selection:
The in vivo data provides a clear path forward.
-
Candidate C (CpdC): While it exhibited excellent metabolic stability in vitro, this translated into an extremely long half-life and very low clearance in vivo. The high volume of distribution suggests extensive, potentially undesirable, tissue sequestration. Most critically, its low-moderate permeability resulted in poor oral bioavailability (20%). The combination of low bioavailability and a very long half-life creates a difficult clinical dosing profile and raises potential safety concerns due to drug accumulation.
-
Candidate B (CpdB): This candidate demonstrates a superior and well-balanced pharmacokinetic profile.
-
Absorption: Its high in vitro permeability translated directly into excellent oral bioavailability (80%).
-
Distribution: A moderate volume of distribution suggests good tissue penetration without excessive accumulation.
-
Metabolism & Excretion: Its clearance is in the low-to-moderate range, leading to a desirable half-life of 1.2 hours in the rat, which often translates to a longer, more manageable half-life in humans.
-
Based on this integrated, comparative analysis, Candidate B is unequivocally the superior drug candidate. It possesses a robust pharmacokinetic profile characterized by high oral bioavailability, moderate clearance and half-life, and favorable distribution properties. This profile minimizes risks and provides the highest probability of achieving a safe and effective therapeutic window in clinical studies. This systematic approach, moving from high-throughput in vitro screens to a definitive in vivo study, exemplifies a resource-efficient strategy to identify and advance drug candidates with the highest likelihood of success.
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A Comparative Guide to the Validation of a New Analytical Method for Quantifying 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile Derivatives
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For novel compounds such as 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile derivatives, which hold potential as key intermediates or active pharmaceutical ingredients (APIs), the development of a robust and reliable analytical method for quantification is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of these derivatives, supported by a comprehensive validation framework grounded in international regulatory standards.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical regulatory requirement in the pharmaceutical industry, ensuring that the chosen method provides consistent, reliable, and accurate data.[2] The principles and parameters for such validation are well-established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] This guide will navigate the practical application of these principles to the specific analytical challenges posed by this compound derivatives.
The Analytical Challenge: this compound Derivatives
Molecules containing both a hydrazinyl group and a trifluoromethyl group, such as this compound, present unique analytical considerations. The hydrazinyl moiety can be susceptible to oxidation, while the trifluoromethyl group can influence the compound's polarity and chromatographic retention. A successful analytical method must be specific enough to distinguish the parent molecule from potential degradants and synthetic impurities.
Comparative Analysis: HPLC vs. UPLC for Quantification
The two most prevalent chromatographic techniques in pharmaceutical analysis are HPLC and UPLC.[6] While both operate on the same fundamental principles of separating compounds based on their interactions with a stationary and mobile phase, their performance characteristics differ significantly, primarily due to the particle size of the stationary phase.[7]
-
High-Performance Liquid Chromatography (HPLC): A well-established and robust technique, HPLC typically utilizes columns with particle sizes of 3-5 µm.[6] This results in lower backpressure and longer analysis times to achieve adequate separation.[7]
-
Ultra-Performance Liquid Chromatography (UPLC): A more modern advancement, UPLC employs columns with sub-2 µm particles.[6] This leads to significantly higher efficiency, resolution, and speed of analysis, albeit at much higher operating pressures.[7][8]
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including throughput requirements, sensitivity needs, and budget constraints.[6]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance differences between a hypothetical validated HPLC and UPLC method for the quantification of a this compound derivative.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Analysis Time | 15 - 20 minutes[7] | 1 - 10 minutes[8] | UPLC (Higher Throughput) |
| Resolution | Good | Excellent | UPLC (Better separation of impurities) |
| Sensitivity (LOD/LOQ) | Higher | Lower[8] | UPLC (Improved trace analysis) |
| Solvent Consumption | Higher | Significantly Lower[6] | UPLC (Cost-effective and environmentally friendly) |
| System Backpressure | 500 - 6,000 psi[7] | Up to 15,000 psi[7] | HPLC (Less demanding on instrumentation) |
| Initial Equipment Cost | Lower | Higher | HPLC (More accessible) |
The Validation Master Plan: A Step-by-Step Approach
A comprehensive validation of the chosen analytical method must be performed according to a pre-approved protocol.[9] The core validation parameters, as stipulated by ICH guidelines, are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][10]
Experimental Protocols
The following sections detail the experimental protocols for validating a new UPLC method for the quantification of a this compound derivative.
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] Forced degradation studies are a crucial part of this to identify likely degradation products and establish the stability-indicating nature of the method.[11]
Protocol:
-
Preparation of Stressed Samples: Expose the this compound derivative to the following stress conditions as per ICH Q1A(R2) guidelines[12]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[11]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed UPLC method.
-
Evaluation: Assess the peak purity of the analyte in the presence of any degradation products using a photodiode array (PDA) detector. The method is considered specific if the analyte peak is well-resolved from all other peaks.
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[4]
Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of the this compound derivative at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The acceptance criteria typically include a correlation coefficient (r²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.
Objective: To determine the closeness of the test results obtained by the method to the true value.[13] This is often assessed by spike/recovery studies.
Protocol:
-
Sample Preparation: Spike a placebo (a mixture of all excipients without the API) with known amounts of the this compound derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Evaluation: The mean recovery should be within a pre-defined acceptance range, typically 98.0% to 102.0%.[9]
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the this compound derivative at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.[4]
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
Determination: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Verification: The determined LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]
Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the UPLC method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results. The method is considered robust if the results remain within the acceptance criteria.
Conclusion: A Foundation for Quality
The validation of an analytical method for a novel compound like a this compound derivative is a scientifically rigorous and legally mandated process. While UPLC offers significant advantages in terms of speed, sensitivity, and efficiency for high-throughput environments, a well-validated HPLC method can still be a robust and reliable workhorse.[6][7] The choice of technology should be justified based on the specific analytical needs and resources.
Ultimately, a thoroughly validated analytical method, whether HPLC or UPLC, provides the bedrock of confidence in the quality, purity, and potency of the drug substance. It is an indispensable component of the overall drug development process, ensuring that the final product is both safe and effective for its intended use.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
- (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- (n.d.). Chromatographic methods validation for analysis of small molecules in biological matrices.
- (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
- (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- (2025, December 30). HPLC vs. UPLC. WebofPharma.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar.
- (2025, August 10). core components of analytical method validation for small molecules-an overview.
- (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
- (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International.
- (n.d.). Quality Guidelines. ICH.
- (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in.
- (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
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Comparative Guide to Cross-Reactivity Profiling of Enzyme Inhibitors Derived from 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel enzyme inhibitors synthesized from the 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile scaffold. While this scaffold represents a promising starting point for developing potent and specific inhibitors, particularly for cysteine proteases and kinases due to the reactivity of the nitrile and hydrazinyl groups, rigorous off-target profiling is paramount for successful drug development. This document outlines the scientific rationale, experimental workflows, and data interpretation strategies necessary to build a robust selectivity profile.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The journey of a drug candidate from a promising hit to a clinical therapeutic is paved with challenges, one of the most significant being off-target activity. The this compound core, while offering a versatile chemical handle for covalent and non-covalent interactions, is not inherently specific. The hydrazinyl group can interact with a variety of enzyme classes, and the benzonitrile moiety can participate in hydrogen bonding and hydrophobic interactions common to many active sites.
Undesirable cross-reactivity can lead to:
-
Toxicity: Inhibition of essential enzymes can cause cellular toxicity and adverse effects in patients.
-
Reduced Efficacy: Off-target binding can lower the effective concentration of the inhibitor at its intended target.
-
Misinterpretation of Phenotypic Data: If an inhibitor interacts with multiple nodes in a signaling pathway, its observed effect in cell-based assays may be misleading.
Therefore, a systematic and multi-tiered approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental component of robust scientific research and drug development.
Part 1: A Strategic Workflow for De-risking Novel Inhibitors
A successful cross-reactivity study is not a single experiment but a cascading series of assays designed to progressively refine our understanding of an inhibitor's selectivity. The workflow should be designed to eliminate unpromising candidates early and to build a comprehensive profile for lead compounds.
Caption: A tiered workflow for assessing inhibitor cross-reactivity.
Step 1.1: In Silico Prediction of Off-Targets
Before embarking on expensive wet-lab experiments, computational methods can provide valuable foresight. By screening the inhibitor's structure against databases of known protein binding sites, potential off-targets can be flagged for inclusion in subsequent experimental panels.
Methodology:
-
Structure Preparation: Generate a 3D conformer of the inhibitor molecule.
-
Database Selection: Utilize platforms like SwissTargetPrediction or SuperPred to predict potential binding partners based on 2D and 3D similarity to known ligands.
-
Analysis: Review the list of predicted targets, paying close attention to enzyme classes with high structural homology to the primary target.
Step 1.2: Primary Target Potency Determination
A robust and reproducible assay for the primary target is the cornerstone of any selectivity study. This provides the baseline potency (IC50) against which all other activities will be compared.
Protocol: Example Fluorescence-Based Protease Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Enzyme: Prepare a 2X working solution of the target protease in assay buffer.
-
Substrate: Prepare a 10X working solution of a fluorogenic substrate (e.g., based on AMC or AFC) in assay buffer.
-
Inhibitor: Prepare a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of inhibitor dilution to each well.
-
Add 10 µL of the 2X enzyme solution to initiate the pre-incubation. Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 10X substrate solution to start the reaction.
-
Read the plate immediately on a fluorescent plate reader (Excitation/Emission appropriate for the fluorophore) in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (slope of the linear phase of the kinetic read).
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
-
Step 1.3: Broad Panel Screening for Unbiased Discovery
The most effective way to uncover unexpected off-target interactions is through unbiased screening against large, well-curated panels of enzymes. Several commercial vendors offer this as a fee-for-service, providing rapid and high-quality data.
Key Considerations:
-
Panel Selection: Choose panels relevant to the inhibitor's chemical class and primary target. For a compound derived from this compound, a broad kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™) and a protease panel are highly recommended.
-
Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for the initial screen to maximize the chances of identifying even weak interactions.
-
Data Interpretation: The output is usually presented as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >50% inhibition, but this can be adjusted based on the desired selectivity window.
Part 2: Validating and Quantifying Off-Target Interactions
Hits from the broad panel screen must be validated and quantified. A single-point inhibition value is not sufficient; a full dose-response curve is required to determine the IC50 for each confirmed off-target.
Step 2.1: Confirmatory IC50 Assays
For each significant hit identified in the broad screen, perform a dose-response experiment using an appropriate enzymatic assay, similar to the protocol described for the primary target. This will provide a quantitative measure of potency against the off-target.
Step 2.2: Orthogonal Validation
To ensure the observed inhibition is not an artifact of the assay format (e.g., interference with the detection method), it is crucial to confirm key off-target interactions using an orthogonal, biophysical method that does not rely on enzyme activity.
Examples of Orthogonal Methods:
-
Surface Plasmon Resonance (SPR): Measures direct binding of the inhibitor to the immobilized enzyme, providing kon, koff, and KD values.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA): Measures the change in thermal stability of a protein in response to ligand binding in a cellular environment, confirming target engagement in a more physiological context.
Part 3: Data Synthesis and Selectivity Assessment
The final step is to synthesize the data into a clear, comparative format. A selectivity table is the standard method for presenting this information.
Example Data Summary Table
| Target Enzyme | IC50 (nM) [a] | % Inhibition @ 1 µM [b] | Selectivity Ratio (vs. Primary Target) |
| Primary Target (e.g., Cathepsin S) | 15 | 98% | 1 |
| Off-Target 1 (e.g., JAK2) | 1,250 | 65% | 83 |
| Off-Target 2 (e.g., Cathepsin K) | 450 | 82% | 30 |
| Off-Target 3 (e.g., MAPK1) | >10,000 | <10% | >667 |
| Off-Target 4 (e.g., ROCK1) | 8,700 | 15% | 580 |
[a] IC50 values determined from 11-point dose-response curves. [b] Single-point inhibition data from a broad panel screen.
Calculating the Selectivity Ratio
The selectivity ratio (or selectivity index) is a simple but powerful metric:
Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)
A higher ratio indicates greater selectivity for the primary target. A commonly accepted, though context-dependent, threshold for a "selective" compound is a ratio of >100.
Visualizing On-Target vs. Off-Target Effects
Understanding the potential impact of cross-reactivity requires placing the on-target and off-target activities in the context of their respective biological pathways.
Caption: On-target vs. off-target pathway inhibition.
Conclusion
The this compound scaffold holds considerable potential for the development of novel enzyme inhibitors. However, its inherent chemical reactivity necessitates a rigorous and systematic evaluation of cross-reactivity to ensure the development of safe and effective therapeutics. By following a tiered approach—from in silico prediction and broad panel screening to orthogonal validation and cell-based assays—researchers can build a comprehensive selectivity profile. This not only de-risks the drug development process but also provides crucial insights into the molecular pharmacology of the inhibitor, ultimately leading to more robust and translatable scientific findings.
References
- SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules.
- KinaseProfiler™ Service: A service for screening compounds against a large panel of kinases. Source: Eurofins Discovery. [Link]
- KinomeScan™ Technology: A binding-based assay platform for kinase inhibitor profiling. Source: Reaction Biology. [Link]
- Cellular Thermal Shift Assay (CETSA): A method for evaluating drug binding to target proteins in a cellular environment.
- Importance of Selectivity Profiling: A review on the significance of kinase inhibitor selectivity in drug development. Source: Biochemical Journal. [Link]
Efficacy of Hydrazinyl-Benzonitrile and Related Derivatives in Animal Models of Disease: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical efficacy of several classes of compounds derived from or related to a "4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" scaffold. We will explore their performance in established animal models of disease, juxtaposing their therapeutic potential against current standards of care. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of these emerging chemical series.
Section 1: Acetylcholinesterase Inhibitors for Alzheimer's Disease: The Potential of 4-(Trifluoromethyl)benzohydrazide Hydrazones
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, are a cornerstone of symptomatic treatment for Alzheimer's disease.[2][3] A series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide have emerged as potent inhibitors of both AChE and butyrylcholinesterase (BuChE) in vitro.[4][5]
Preclinical Efficacy of 4-(Trifluoromethyl)benzohydrazide Hydrazones
While extensive in vivo data for this specific class of hydrazones in animal models of Alzheimer's is still emerging, their potent in vitro inhibitory activity against cholinesterases warrants a detailed examination of the standard methodologies used to evaluate such compounds. One of the most active compounds from an in vitro study, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, demonstrated strong, mixed-type inhibition of AChE.[4]
Comparison with Standard-of-Care: Donepezil
Donepezil is a widely prescribed AChE inhibitor for the treatment of Alzheimer's disease. Its efficacy in preclinical models is well-documented and serves as a benchmark for novel inhibitors.
Table 1: Comparative Efficacy of Cholinesterase Inhibitors in the Tg2576 Mouse Model of Alzheimer's Disease
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Donepezil | Tg2576 transgenic mice | 0.1, 0.3, and 1.0 mg/kg over six weeks | Improved deficits in contextual and cued memory; improved deficits in spatial learning.[6] | [6] |
| Physostigmine | Tg2576 transgenic mice | 0.03, 0.1, and 0.3 mg/kg over six weeks | Improved deficits in contextual and cued memory; more prominent effects on contextual memory than donepezil.[6] | [6] |
| Hypothetical 4-(Trifluoromethyl)benzohydrazide Hydrazone | Tg2576 transgenic mice | To be determined | Expected to show improvement in cognitive deficits based on potent in vitro AChE inhibition. | N/A |
Experimental Protocol: Evaluation of Cognitive Enhancement in the Tg2576 Mouse Model
The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP), develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, making it a relevant model for studying Alzheimer's disease.[6][7]
Step-by-Step Methodology:
-
Animal Model: Utilize 9-month-old male Tg2576 transgenic mice and their non-transgenic littermates as controls. At this age, Tg2576 mice exhibit significant Aβ plaque pathology and cognitive impairments.[6]
-
Compound Administration: Administer the test compound (e.g., a 4-(trifluoromethyl)benzohydrazide hydrazone derivative) or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a predefined period, typically 4-6 weeks. A standard-of-care drug like donepezil should be used as a positive control.
-
Behavioral Testing (Fear Conditioning):
-
Training: Place the mouse in a conditioning chamber and allow for a period of exploration. Deliver a neutral conditioned stimulus (CS), such as a tone, followed by a mild aversive unconditioned stimulus (US), such as a foot shock.
-
Contextual Fear Testing: 24 hours after training, return the mouse to the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Testing: 48 hours after training, place the mouse in a novel context and present the CS. Measure freezing behavior.
-
-
Behavioral Testing (Spatial Reversal Learning):
-
Utilize a T-maze or Morris water maze to assess spatial learning and memory.
-
Train the mice to find a reward or a hidden platform in one arm of the maze.
-
Once the initial learning criterion is met, the location of the reward/platform is moved to the opposite arm (reversal phase). The number of trials required to reach the criterion in the reversal phase is a measure of cognitive flexibility.
-
-
Histopathological Analysis: Following the completion of behavioral testing, sacrifice the animals and perfuse the brains. Process the brain tissue for immunohistochemical analysis of Aβ plaque burden.
Visualizing the Mechanism of Action
Section 2: PD-1/PD-L1 Inhibitors for Cancer Immunotherapy: The Rise of Benzonitrile Derivatives
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[8] Monoclonal antibodies that block this interaction have revolutionized cancer treatment.[9][10] However, small-molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.[8] Recently, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction in vitro.[11]
Preclinical Efficacy of a Benzonitrile-Containing Platinum Compound
One notable example of a benzonitrile-containing compound with in vivo efficacy is bis(benzonitrile) dichloroplatinum (II). This compound has been shown to inhibit tumor growth in an immunocompetent mouse model.[12][13]
Comparison with Standard-of-Care: Anti-PD-1/PD-L1 Antibodies
The efficacy of small-molecule inhibitors is benchmarked against clinically approved anti-PD-1 and anti-PD-L1 monoclonal antibodies.
Table 2: Comparative Efficacy of PD-1/PD-L1 Inhibitors in a Murine Colorectal Cancer Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Bis(benzonitrile) dichloroplatinum (II) | C57BL/6 mice with MC38 colorectal cancer xenografts | 7.5 mg/kg, i.p., every 3 days | Significantly suppressed tumor growth; increased tumor-infiltrating T cells.[13] | [13] |
| Anti-PD-1 Antibody (e.g., Pembrolizumab, Nivolumab) | Various syngeneic mouse tumor models | Typically 5-10 mg/kg, i.p., twice weekly | Significant tumor growth inhibition; enhanced anti-tumor immunity.[14] | [14] |
Experimental Protocol: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
Syngeneic mouse models, where tumor cells from the same genetic background as the mouse are implanted, are essential for evaluating immunotherapies as they possess a competent immune system.
Step-by-Step Methodology:
-
Cell Line and Animal Model: Use a murine colorectal cancer cell line like MC38 and C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject a suspension of MC38 cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, test compound (bis(benzonitrile) dichloroplatinum (II)), and a positive control (e.g., anti-PD-1 antibody).
-
Compound Administration: Administer the treatments according to the specified dosing regimen.
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the populations of various immune cells (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).
-
Histological Analysis: Analyze tumor sections for immune cell infiltration and markers of apoptosis.
Visualizing the PD-1/PD-L1 Inhibition Pathway
Section 3: mGluR5 Negative Allosteric Modulators for Anxiety Disorders: The Promise of Benzonitrile Scaffolds
Metabotropic glutamate receptor 5 (mGluR5) has been identified as a promising target for the treatment of anxiety and other psychiatric disorders.[13] Negative allosteric modulators (NAMs) of mGluR5 have shown anxiolytic-like effects in preclinical models.[15] A novel benzonitrile-containing compound, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683), has demonstrated in vivo efficacy in rodent models of anxiety.[15]
Preclinical Efficacy of VU0285683
VU0285683 has shown anxiolytic-like activity in two different rodent behavioral models.
Comparison with Standard-of-Care: Benzodiazepines
Benzodiazepines are a class of anxiolytic drugs that are effective in many animal models of anxiety, though their clinical use can be limited by side effects.
Table 3: Comparative Efficacy of mGluR5 NAMs and Benzodiazepines in Rodent Anxiety Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| VU0285683 | Rats | Elevated Plus Maze | Showed anxiolytic-like activity.[15] | [15] |
| VU0285683 | Mice | Marble Burying Test | Demonstrated anxiolytic-like effects.[15] | [15] |
| Diazepam (a benzodiazepine) | Rats/Mice | Elevated Plus Maze | Increases time spent in open arms, indicating anxiolytic effect.[16] | [16] |
Experimental Protocol: Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[17][18] The test is based on the natural aversion of rodents to open and elevated spaces.
Step-by-Step Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
-
Animal Model: Use adult male rats or mice.
-
Compound Administration: Administer the test compound (VU0285683), a vehicle control, or a positive control (e.g., diazepam) 30-60 minutes before testing.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Visualizing the Experimental Workflow
References
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- Cholinesterase inhibitors as Alzheimer's therapeutics - PMC - PubMed Central - NIH. (n.d.).
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- Animal models of Alzheimer's disease: Applications, evalu
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- In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - NIH. (2020, July 21).
- Anxiolytic-like effects of an mGluR 5 antagonist and a mGluR 2/3 agonist, and antidepressant-like effects of an mGluR 7 agonist in the chick social separation stress test, a dual-drug screening model of treatment-resistant depression - PubMed. (2023, June 20).
- Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial p
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development, the responsible handling and disposal of specialized chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a compound characterized by its reactive hydrazinyl moiety and the presence of a nitrile and a trifluoromethyl group. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
Key Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1]
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile rubber. | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[3][4] |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To avoid inhalation of dust or vapors.[1] |
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety.[2]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[5] Specifically, avoid mixing with strong oxidizing agents, acids, or bases, as this could trigger a hazardous reaction.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be performed in a certified chemical fume hood.
Workflow for Disposal of this compound
Sources
Safeguarding Your Research: A Guide to Handling 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With these new molecular structures come unique handling challenges and safety considerations. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound can be inferred from its chemical structure:
-
Hydrazine Moiety : Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[1][2] They can be corrosive and are often readily absorbed through the skin.[2] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Nitrile Group : Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Upon heating or in the presence of acids, they may release toxic hydrogen cyanide gas.
-
Trifluoromethyl Group : This group can enhance the lipophilicity and metabolic stability of a compound, potentially increasing its biological activity and toxicity.
-
Benzonitrile Core : Benzonitrile itself is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[4]
Based on this analysis, it is prudent to treat this compound as a substance with the following potential hazards:
-
Acute toxicity (oral, dermal, inhalation)[6]
-
Skin corrosion/irritation[7]
-
Serious eye damage/irritation[7]
-
Respiratory irritation[7]
-
Potential for carcinogenicity and mutagenicity[8]
The following table summarizes the hazard classifications for structurally related compounds, providing a basis for our recommended precautions.
| Hazard Classification | 4-Hydroxy-3-(trifluoromethyl)benzonitrile[9] | 2-Hydrazino-4-(trifluoromethyl)pyrimidine[6] | Benzonitrile[4] | Hydrazine[2][8] |
| Acute Toxicity (Oral) | Harmful if swallowed | Toxic if swallowed | Harmful if swallowed | Toxic if swallowed |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Toxic in contact with skin | Harmful in contact with skin | May be fatal if absorbed through skin |
| Acute Toxicity (Inhalation) | - | Toxic if inhaled | - | Toxic if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | - | Causes skin burns |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | - | Causes eye burns |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | - | Extremely destructive to mucous membranes and upper respiratory tract |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of each component is directly linked to the anticipated hazards.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, robust engineering controls must be in place. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] A safety shower and eyewash station must be readily accessible.[2]
Primary Protective Gear
-
Hand Protection : Nitrile gloves are the recommended choice for handling this compound.[3][10] Nitrile offers good resistance to a wide range of chemicals, including oils, acids, and solvents.[11][12] It is crucial to use gloves of an appropriate thickness and to inspect them for any signs of degradation or puncture before and during use. For prolonged operations or when there is a high risk of splashing, consider double-gloving or using heavier-duty nitrile gauntlets.[13]
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes and vapors.[2][3] In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[3][14]
-
Body Protection : A flame-resistant lab coat is required to protect against splashes and potential fire hazards.[2] The lab coat should be fully buttoned, with sleeves rolled down. An additional chemical-resistant apron should be worn over the lab coat for added protection during transfers of larger quantities or when splashing is likely.[14]
-
Footwear : Fully enclosed, chemical-resistant shoes are required.[2]
Respiratory Protection
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations, such as a spill or a failure of engineering controls.[2] A risk assessment should be conducted to determine if a respirator is needed. If required, a full-face respirator with appropriate cartridges (e.g., combination organic vapor/acid gas/particulate) should be used.[2] All personnel required to wear respirators must be properly trained and fit-tested.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is critical to minimizing risk. The following workflow provides a structured approach to handling this compound.
Caption: Safe Handling Workflow Diagram
Step-by-Step Protocol:
-
Preparation :
-
Don PPE : Put on all required personal protective equipment as outlined in the section above.
-
Verify Fume Hood : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary chemicals, glassware, and equipment within the fume hood.
-
Prepare Waste Containers : Have clearly labeled, compatible waste containers ready for solid and liquid waste.
-
-
Handling :
-
Transfer Compound : Carefully weigh and transfer the this compound within the fume hood. Avoid creating dust.
-
Perform Reaction : Conduct all experimental procedures within the fume hood.
-
Decontaminate Work Area : After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
-
Disposal and Doffing :
-
Dispose of Waste : All waste, including contaminated gloves, wipes, and chemical residues, must be disposed of as hazardous waste in the designated containers.[8]
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash Hands : Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed container labeled "Hazardous Waste."
-
Liquid Waste : Unused material and solutions containing the compound should be collected in a sealed, properly labeled, and chemically compatible container. Do not mix with incompatible waste streams.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. A proactive and informed approach to safety is paramount in the pursuit of scientific advancement.
References
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- UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
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- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- University of New Mexico. (n.d.).
- Sigma-Aldrich. (2024, March 7).
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Fluoro-3-(trifluoromethyl)benzonitrile.
- Industrial Safety & Hygiene News. (n.d.).
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- PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile.
- Fisher Scientific. (2009, September 22).
- Synquest Labs. (2016, December 8). Safety Data Sheet - 4-Hydroxy-3-(trifluoromethyl)benzonitrile.
- Fisher Scientific. (2016, October 7). Safety Data Sheet - 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

